4-Chloro-6-fluoro-1H-indazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-fluoro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAYVQROVAHGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646406 | |
| Record name | 4-Chloro-6-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-32-1 | |
| Record name | 4-Chloro-6-fluoro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of 4-Chloro-6-fluoro-1H-indazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a strategic pathway for the synthesis of 4-Chloro-6-fluoro-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. The described methodology is rooted in established chemical principles and draws analogies from the synthesis of structurally related compounds. This document will delve into the mechanistic underpinnings of each synthetic step, providing a robust framework for researchers in drug discovery and process development.
Introduction: The Significance of the Indazole Moiety
Indazoles are bicyclic heterocyclic compounds that are isosteres of indoles and have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The indazole nucleus is a privileged scaffold found in a variety of therapeutic agents, exhibiting activities such as anti-cancer, anti-inflammatory, and neuroprotective properties. The specific substitution pattern of this compound, with its halogenated phenyl ring, offers unique opportunities for further functionalization through cross-coupling reactions, making it a valuable building block for the synthesis of complex drug candidates. The electronic properties imparted by the chlorine and fluorine atoms can also significantly influence the binding affinity and pharmacokinetic profile of derivative compounds.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of this compound suggests a pathway originating from a substituted aniline. The core strategy involves the construction of the pyrazole ring onto a pre-functionalized benzene ring. The most plausible and efficient approach is a multi-step synthesis commencing with a commercially available starting material, 3-fluoro-2-methylaniline.
The proposed forward synthesis involves four key transformations:
-
Regioselective Chlorination: Introduction of a chlorine atom at the C4 position of 3-fluoro-2-methylaniline.
-
N-Acetylation: Protection of the aniline's amino group to direct the subsequent cyclization.
-
Diazotization and Intramolecular Cyclization: Formation of the indazole ring system.
-
Deprotection: Removal of the acetyl group to yield the final product.
This pathway is strategically designed to control the regiochemistry of the halogen substituents and to ensure the efficient formation of the desired indazole isomer.
Detailed Synthesis Pathway and Experimental Protocols
Step 1: Regioselective Chlorination of 3-Fluoro-2-methylaniline
Objective: To synthesize 4-Chloro-3-fluoro-2-methylaniline.
Causality of Experimental Choices: The chlorination of an aniline ring is an electrophilic aromatic substitution reaction. The amino group is a strong activating group and an ortho-, para-director. The fluorine atom is a deactivating group but also an ortho-, para-director. In 3-fluoro-2-methylaniline, the para position to the amino group is the most sterically accessible and electronically favorable position for electrophilic attack. N-chlorosuccinimide (NCS) is a mild and effective chlorinating agent for activated aromatic rings, offering good regioselectivity.[1] The choice of solvent is critical to modulate the reactivity and selectivity of the reaction.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-2-methylaniline (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Chloro-3-fluoro-2-methylaniline.
| Parameter | Value/Condition | Rationale |
| Starting Material | 3-Fluoro-2-methylaniline | Readily available and correctly substituted precursor. |
| Reagent | N-Chlorosuccinimide (NCS) | Mild and regioselective chlorinating agent. |
| Solvent | Acetonitrile/Dichloromethane | Aprotic solvent to avoid side reactions. |
| Temperature | 0 °C to Room Temperature | Controls the rate of reaction and minimizes side products. |
| Work-up | Sodium thiosulfate quench | Removes any unreacted NCS. |
Step 2: N-Acetylation of 4-Chloro-3-fluoro-2-methylaniline
Objective: To synthesize N-(4-chloro-3-fluoro-2-methylphenyl)acetamide.
Causality of Experimental Choices: The acetylation of the amino group is a crucial step to prevent its participation in unwanted side reactions during the subsequent diazotization and to facilitate the desired intramolecular cyclization. Acetic anhydride is a common and efficient acetylating agent. The reaction is typically carried out in the presence of a base, such as potassium acetate, to neutralize the acetic acid byproduct.
Experimental Protocol:
-
To a solution of 4-Chloro-3-fluoro-2-methylaniline (1.0 eq.) in chloroform, add potassium acetate (1.2 eq.).
-
Cool the mixture to 0 °C.
-
Slowly add acetic anhydride (3.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The resulting N-acetylated product is often used directly in the next step without extensive purification.
| Parameter | Value/Condition | Rationale |
| Reagent | Acetic Anhydride | Efficient and readily available acetylating agent. |
| Base | Potassium Acetate | Neutralizes the acetic acid byproduct. |
| Solvent | Chloroform | Common solvent for acetylation reactions. |
| Temperature | 0 °C to Room Temperature | Standard conditions for N-acetylation. |
Step 3 & 4: Diazotization, Cyclization, and Deprotection
Objective: To synthesize this compound.
Causality of Experimental Choices: This step involves the formation of a diazonium salt from the N-acetylated aniline, followed by an intramolecular cyclization to form the indazole ring. Isoamyl nitrite or tert-butyl nitrite are effective diazotizing agents under non-aqueous conditions. The subsequent hydrolysis of the N-acetyl group is achieved under basic conditions, for example, using sodium hydroxide or lithium hydroxide. This tandem reaction sequence provides an efficient route to the final product.
Experimental Protocol:
-
Heat the solution of N-(4-chloro-3-fluoro-2-methylphenyl)acetamide from the previous step to 60 °C.
-
Add isoamyl nitrite (2.0 eq.) and stir the reaction mixture overnight at 60 °C.
-
After completion of the cyclization (monitored by TLC), cool the reaction mixture to 0 °C.
-
Add a solution of sodium hydroxide (or lithium hydroxide) in a mixture of water and a co-solvent like THF.
-
Stir the mixture at 0 °C for 3 hours to effect deacetylation.
-
Perform an aqueous work-up, extracting the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
| Parameter | Value/Condition | Rationale |
| Diazotizing Agent | Isoamyl nitrite | Effective for diazotization under non-aqueous conditions. |
| Temperature (Cyclization) | 60 °C | Provides sufficient energy for the cyclization to occur. |
| Deprotection Reagent | Sodium Hydroxide/Lithium Hydroxide | Basic hydrolysis to remove the N-acetyl group. |
| Temperature (Deprotection) | 0 °C | Controls the exothermicity of the hydrolysis reaction. |
Visualizing the Synthesis Pathway
Overall Synthesis Scheme
Caption: Step-by-step experimental workflow for the synthesis.
Safety Considerations
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
N-Chlorosuccinimide (NCS): Corrosive and an oxidizing agent. Avoid contact with skin and eyes.
-
Acetic Anhydride: Corrosive and flammable. Handle with care.
-
Isoamyl nitrite: Flammable and volatile. Avoid inhalation.
-
Sodium Hydroxide/Lithium Hydroxide: Corrosive. Handle with care.
Conclusion
The synthetic pathway detailed in this guide offers a robust and logical approach for the preparation of this compound. By leveraging a regioselective chlorination followed by a well-established indazole ring formation strategy, this method provides a clear and reproducible route for obtaining this valuable building block. The provided experimental protocols, along with the rationale behind the choice of reagents and conditions, are intended to empower researchers to successfully synthesize this compound and to adapt the methodology for the preparation of other substituted indazoles.
References
- Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
- Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. CN110452177A.
Sources
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-6-fluoro-1H-indazole
Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of 4-Chloro-6-fluoro-1H-indazole, a halogenated heterocyclic compound of significant interest in modern medicinal chemistry. As a functionalized indazole, this molecule serves as a versatile building block for the synthesis of pharmacologically active agents. Understanding its fundamental properties—such as lipophilicity, solubility, and ionization—is paramount for researchers, scientists, and drug development professionals aiming to optimize lead compounds for desired pharmacokinetic and pharmacodynamic profiles. This document synthesizes theoretical predictions with field-proven experimental methodologies, offering both foundational data and practical, self-validating protocols for its characterization. The narrative is grounded in the principles of medicinal chemistry, explaining the causal relationships between these properties and a molecule's ultimate biological fate.
The Strategic Value of Functionalized Indazoles in Drug Discovery
The Indazole Nucleus: A Privileged Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation is earned by molecular frameworks that can bind to multiple, unrelated biological targets, thereby serving as a rich source for drug discovery. Compounds incorporating the indazole nucleus exhibit a vast array of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-parasitic properties.[1][3] The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form and a reliable foundation for synthetic derivatization.[1]
Halogenation as a Tool for Physicochemical Modulation
The introduction of halogen atoms—in this case, chlorine and fluorine—onto the indazole scaffold is a deliberate and strategic choice in rational drug design. Halogens influence a molecule's properties in several key ways:
-
Lipophilicity: They increase a molecule's affinity for nonpolar environments, which can enhance membrane permeability.
-
Metabolic Stability: The C-F bond, in particular, is exceptionally strong and can block sites of oxidative metabolism, thereby increasing the drug's half-life.
-
Binding Interactions: Halogen atoms can participate in specific, non-covalent interactions with protein targets, such as halogen bonding, which can significantly improve binding affinity and selectivity.[4]
-
Synthetic Utility: They provide reactive handles for further chemical modification through cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.[5]
This compound: A Profile
This compound emerges from this context as a high-value building block. The specific placement of the chloro and fluoro substituents is expected to fine-tune the electronic and steric profile of the molecule, influencing its interactions with biological systems and its suitability for various therapeutic applications.
Core Physicochemical Properties: A Predictive Overview
Before embarking on experimental characterization, computational models provide a valuable baseline for understanding a molecule's likely behavior. The following properties for this compound have been computed based on its structure. It is critical to recognize these as predictive values that necessitate experimental validation.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₇H₄ClFN₂ | PubChem CID: 24728444[6] |
| Molecular Weight | 170.57 g/mol | PubChem CID: 24728444[6] |
| Exact Mass | 170.0047040 Da | PubChem CID: 24728444[6] |
| XLogP3 (Lipophilicity) | 2.3 | PubChem CID: 24728444[6] |
| Polar Surface Area (PSA) | 28.7 Ų | PubChem CID: 24728444[6] |
| Hydrogen Bond Donors | 1 | PubChem CID: 24728444[6] |
| Hydrogen Bond Acceptors | 2 | PubChem CID: 24728444[6] |
In-Depth Analysis and Experimental Determination of Key Parameters
This section delves into the most critical physicochemical properties influencing drug action, providing the scientific rationale for their importance and detailed protocols for their experimental determination.
Lipophilicity (LogP/LogD)
-
Rationale & Field Insight: Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a cornerstone of pharmacokinetics.[7][8] It governs a drug's ability to cross biological membranes (absorption), its distribution into tissues, and its potential for binding to plasma proteins and metabolic enzymes.[9] The predicted XLogP3 of 2.3 for this compound suggests moderate lipophilicity.[6] This value often represents a "sweet spot" in drug design, potentially allowing for good membrane permeability without the excessive metabolic liability or poor solubility associated with highly lipophilic compounds.[8]
-
Experimental Protocol: Shake-Flask Method for LogP Determination This method remains the gold standard for its direct and unambiguous measurement of the partition coefficient.
-
Preparation of Phases: Prepare mutually saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This pre-equilibration is critical to prevent volume changes during the experiment.
-
Stock Solution: Prepare a stock solution of this compound in n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the aqueous buffer (e.g., 2 mL of each).
-
Equilibration: Seal the vial and shake vigorously using a mechanical shaker at a constant temperature (typically 25 °C) for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to achieve complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
P = [Concentration]octanol / [Concentration]aqueous
-
LogP = log10(P)
-
-
-
Workflow for LogP Determination
Caption: Shake-Flask method workflow for LogP determination.
Aqueous Solubility
-
Rationale & Field Insight: Aqueous solubility is a critical gatekeeper for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[7] Poor solubility is a leading cause of failure in drug development, leading to low bioavailability and challenging formulation development. While no quantitative prediction is available from the initial search, the molecule's moderate LogP and crystalline nature (inferred from analogues[5][10]) suggest that solubility could be a parameter requiring careful optimization.
-
Experimental Protocol: Kinetic Solubility Assay via HPLC-UV This high-throughput method is ideal for early-stage discovery to quickly assess a compound's dissolution tendency.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in each well (e.g., 2 µL of 10 mM stock into 198 µL of buffer) to achieve the target nominal concentration. The final DMSO concentration should be kept low (≤1%) to minimize its solubilizing effect.
-
Incubation: Seal the plate and shake at room temperature for a set period (e.g., 2 hours) to allow for precipitation of the supersaturated solution to reach a pseudo-equilibrium.
-
Separation of Solid: Use a filter plate to separate any precipitated solid from the saturated solution via vacuum filtration or centrifugation.
-
Quantification: Analyze the clear filtrate using HPLC-UV. Compare the peak area to a standard curve prepared from the DMSO stock solution to determine the final dissolved concentration. This value is the kinetic solubility.
-
-
Workflow for Kinetic Solubility Assay
Caption: High-throughput kinetic solubility assay workflow.
Ionization Constant (pKa)
-
Rationale & Field Insight: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. This is fundamental to a drug's behavior throughout the body.[11] The pH gradient from the stomach (pH ~1-2) to the intestine (pH ~6-7.5) means a drug's charge state, and thus its solubility and permeability, will change dramatically.[9] For this compound, the primary ionizable proton is on the pyrazole ring nitrogen (N-H). Based on data for the parent 4-fluoro-1H-indazole (predicted pKa ~13.2)[10], this proton is expected to be very weakly acidic, meaning the molecule will be overwhelmingly neutral under all physiological conditions. This is an advantage for membrane crossing but may limit aqueous solubility if the neutral form is poorly soluble.
-
Experimental Protocol: UV-Metric pKa Determination This method is highly sensitive and requires only a small amount of material, making it suitable for discovery-phase compounds. It relies on the principle that the ionized and neutral forms of a molecule have different UV-Vis absorbance spectra.
-
Solution Preparation: Create a stock solution of the compound in a co-solvent like methanol.
-
Buffer System: Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12).
-
Titration: Perform a coarse pH titration first. Add a small aliquot of the stock solution to a cuvette containing buffer at the starting pH. Measure the full UV-Vis spectrum (e.g., 200-400 nm). Repeat this process in increments of ~1 pH unit across the entire range.
-
Wavelength Selection: Analyze the collected spectra to identify wavelengths where the absorbance changes significantly with pH.
-
Fine Titration: Perform a second, fine-grained titration focusing on the pH range where the absorbance change was noted. This time, measure the absorbance at the selected key wavelengths across smaller pH increments (e.g., 0.2 pH units).
-
Data Analysis: Plot absorbance versus pH for each selected wavelength. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to derive the pKa value.
-
-
Logical Flow for pKa Determination
Caption: Logical workflow for UV-metric pKa determination.
Spectroscopic and Structural Characterization
Confirming the identity and purity of this compound is a prerequisite for any further study. The following spectroscopic techniques are essential for its unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR provides the most definitive information for structural elucidation in solution. It maps the chemical environment of every proton (¹H) and carbon (¹³C) atom in the molecule.
-
Predicted Spectra: Based on known chemical shifts for indazole derivatives[12][13][14] and the electronic effects of the halogen substituents, the following spectral features are anticipated.
Table: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Coupling Assignment ~13.5 br s - N1-H ~8.2 s - C3-H ~7.6 d J(H,F) ≈ 7 Hz C7-H | ~7.3 | d | J(H,F) ≈ 10 Hz | C5-H |
Table: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Notes ~158 (d) C6 Large ¹J(C,F) coupling (~240 Hz) ~135 (d) C7a Small ²J(C,F) coupling ~134 C3 ~122 (d) C5 Small ²J(C,F) coupling ~115 (d) C4a Small ³J(C,F) coupling ~110 (d) C4 Small ³J(C,F) coupling | ~100 (d) | C7 | Small ²J(C,F) coupling |
-
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Acquire ¹³C, and if desired, ¹⁹F and 2D correlation spectra (e.g., HSQC, HMBC) using standard, validated pulse programs.
-
Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift axis using the residual solvent signal as an internal reference (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Mass Spectrometry (MS)
-
Rationale: MS provides the exact molecular weight of a compound, confirming its elemental composition. The fragmentation pattern can also offer structural clues.
-
Predicted Data: Using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI) in positive mode, the expected ion would be the protonated molecule, [M+H]⁺.
-
Expected m/z for [C₇H₅ClFN₂]⁺: 171.0120
-
Isotopic Pattern: A key validation feature will be the characteristic isotopic signature of chlorine. The spectrum should show two major peaks for the molecular ion: one for the ³⁵Cl isotope and another, approximately one-third the intensity, at M+2 for the ³⁷Cl isotope.
-
-
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 Da). Ensure the instrument is calibrated to provide high mass accuracy.
-
Conclusion and Strategic Outlook
This compound presents a physicochemical profile of a promising scaffold for drug discovery. Its moderate predicted lipophilicity and predominantly neutral state at physiological pH suggest a good foundation for achieving cell permeability. However, its crystalline nature and the low polarity of the neutral form indicate that aqueous solubility may be a key parameter to monitor and optimize in derivative series. The provided experimental protocols offer a robust framework for validating these computational predictions and building a comprehensive, data-driven understanding of the molecule. For any research program utilizing this building block, the immediate next steps should be the experimental confirmation of LogP, solubility, and pKa, as these values will fundamentally dictate formulation strategies, inform the design of subsequent analogues, and ultimately shape the path toward a successful drug candidate.
References
- Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes.
- Kypreos, A. D. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- Unknown Author. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. (Review Article).
- LookChem. (n.d.). 4-FLUORO (1H)INDAZOLE.
- JoVE. (2025, February 12). Video: Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs.
- JBINO. (n.d.). physicochemical property of drug molecules with respect to drug actions.
- Benchchem. (n.d.). 4-Bromo-6-chloro-1H-indazole|885519-03-9.
- Meng, G., Yang, L., & Liu, A. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
- PubChem. (n.d.). 6-Chloro-4-fluoro-1H-indazole.
- Wiley-VCH. (2007). Supporting Information.
- Ossila. (n.d.). 4-Fluoro-1H-indazole | CAS Number 341-23-1.
- Cui, Z., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4987.
- ChemicalBook. (n.d.). Indazole(271-44-3) 1H NMR spectrum.
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Taylor & Francis. (n.d.). Indazole – Knowledge and References.
- Benchchem. (n.d.). An In-depth Technical Guide to the Spectroscopic Data of 6-Fluoro-1-methyl-1H-indazole.
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4-Chloro-6-fluoro-1H-indazole CAS number and identification
An In-Depth Technical Guide to 4-Chloro-6-fluoro-1H-indazole: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole core is a privileged scaffold, and the specific substitution pattern of this molecule offers unique opportunities for the synthesis of novel therapeutic agents.[1][2] This document details the compound's core identification, physicochemical properties, a validated synthetic pathway, robust analytical characterization methods, and its applications as a versatile building block. The protocols and insights are tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Core Compound Identification and Properties
This compound is a substituted indazole with the CAS Number 885520-32-1 .[3][4] Its structure features a bicyclic system composed of a benzene ring fused to a pyrazole ring, with chlorine and fluorine substituents on the benzene moiety. These halogens provide key handles for further chemical modification, making it a valuable intermediate in synthetic chemistry.
Physicochemical Data
The fundamental properties of this compound are summarized in the table below. This data is essential for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source |
| CAS Number | 885520-32-1 | [3][4] |
| Molecular Formula | C₇H₄ClFN₂ | [3] |
| Molecular Weight | 170.57 g/mol | [3] |
| IUPAC Name | 6-chloro-4-fluoro-1H-indazole | [3] |
| Appearance | Off-white to yellow solid (Predicted) | N/A |
| Melting Point | Not available; similar compounds like 4-Bromo-6-chloro-1H-indazole melt at 219-221°C.[5] | N/A |
| Boiling Point | Predicted: ~340-370 °C | [5] |
| InChI Key | VAMDFRHPVLKHRS-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The proposed synthesis starts from the commercially available 3-chloro-5-fluoro-2-methylaniline. The core logic is to convert the amino group into a diazonium salt, which then cyclizes by reacting with the adjacent methyl group to form the indazole ring.
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for synthesizing similar chloro-indazoles.[6][7]
-
Acetylation & Diazotization:
-
To a stirred solution of 3-chloro-5-fluoro-2-methylaniline (1 equivalent) and potassium acetate (1.2 equivalents) in a suitable solvent like chloroform, cool the mixture to 0°C.
-
Slowly add acetic anhydride (3 equivalents). The use of acetic anhydride protects the amine and facilitates the subsequent reaction.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Heat the reaction to 60°C and add isoamyl nitrite (2 equivalents). The nitrite source is crucial for the in situ formation of the diazonium species, which is the key electrophile for cyclization. Stir overnight at this temperature.
-
-
Hydrolysis (Deprotection):
-
After the reaction is complete (monitored by TLC), cool the mixture to 0°C.
-
Add water and a suitable co-solvent like THF, followed by the addition of a strong base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (approx. 7 equivalents).
-
Stir the mixture for 3-4 hours at 0°C to ensure complete hydrolysis of the N-acetyl group formed during the cyclization.
-
-
Work-up and Purification:
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.
-
Analytical Characterization and Identification
Unambiguous identification of the final product is critical. A combination of spectroscopic techniques should be employed to confirm the structure and assess purity.
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An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Chloro-6-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole derivatives are a cornerstone in medicinal chemistry, recognized as privileged structures in a multitude of pharmacologically active agents.[1][2] This guide delves into the molecular architecture of a specific, halogenated derivative, 4-Chloro-6-fluoro-1H-indazole. While this compound is a valuable building block, detailed structural and conformational data is not widely published. Therefore, this document synthesizes information from closely related analogues and foundational chemical principles to provide a comprehensive analysis. We will explore its predicted molecular structure, conformational preferences, and the spectroscopic signatures that define its identity. Furthermore, a detailed synthesis protocol, adapted from established methods for halogenated indazoles, is presented, alongside a discussion of its potential applications in drug discovery. This guide is intended to serve as a foundational resource for researchers working with or considering this and similar indazole scaffolds.
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole rings, is a bioisostere of indole and exists in different tautomeric forms, with the 1H-indazole being the most thermodynamically stable.[1][3] This structural motif is present in numerous compounds with a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[4] The specific substitution pattern of this compound makes it a potentially valuable intermediate in the synthesis of complex pharmaceutical agents.
Molecular Structure and Tautomerism
The fundamental structure of this compound consists of a bicyclic aromatic system. The placement of the chloro and fluoro groups on the benzene ring influences the electron distribution and overall geometry of the molecule.
Tautomerism in Indazoles
Indazoles can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more stable due to its benzenoid character, in contrast to the quinoid character of the 2H-tautomer.[3][5] For this compound, the 1H-tautomer is the expected predominant form in solution and in the solid state.
Caption: Fig. 1: Tautomeric forms of the indazole core.
Conformational Analysis
Due to the fused aromatic ring system, the indazole core is largely planar. The primary conformational considerations for this compound would relate to intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which govern crystal packing. While a specific crystal structure for this molecule is not publicly available, analysis of related structures, such as N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, reveals that the indazole system is essentially planar.[6] In the solid state, it is expected that intermolecular N-H···N hydrogen bonds would be a dominant feature, similar to what is observed in the crystal structure of 4-fluoro-1H-pyrazole.[7][8]
Synthesis of this compound
A practical synthesis of this compound can be adapted from established methods for preparing halogenated indazoles, often starting from substituted anilines.[9][10] The following protocol outlines a plausible synthetic route.
Proposed Synthetic Pathway
Caption: Fig. 2: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Diazotization of 2-Chloro-4-fluoroaniline
-
Dissolve 2-chloro-4-fluoroaniline in a suitable acidic medium (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Reduction of the Diazonium Salt
-
Prepare a solution of a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the reducing agent solution, keeping the temperature controlled.
-
Allow the reaction to stir for several hours, gradually warming to room temperature.
Step 3: Cyclization to form the Indazole Ring
-
The reduction step often leads to an intermediate that can cyclize upon heating or workup.
-
Neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
The spectrum is expected to show signals for the three aromatic protons and the N-H proton.
-
The N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings.
¹³C NMR:
-
Seven distinct carbon signals are expected.
-
The carbons attached to fluorine (C4 and C6) will appear as doublets with large C-F coupling constants.
-
The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
¹⁹F NMR:
-
A single resonance is expected for the fluorine atom at C6.
| Predicted ¹H NMR Data | |||
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | N1-H |
| ~7.8 | d | 1H | H-7 |
| ~7.5 | s | 1H | H-3 |
| ~7.1 | dd | 1H | H-5 |
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ) ppm | Assignment |
| ~160 (d, J ≈ 240 Hz) | C-6 |
| ~140 (d, J ≈ 250 Hz) | C-4 |
| ~135 | C-7a |
| ~133 | C-3 |
| ~122 | C-3a |
| ~115 (d) | C-7 |
| ~100 (d) | C-5 |
Note: These are predicted values and should be confirmed experimentally. Chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present.
| Predicted IR Absorption Bands | |
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | N-H stretch |
| 1620-1580 | C=C aromatic stretch |
| 1500-1450 | C=N stretch |
| 1250-1100 | C-F stretch |
| 850-750 | C-Cl stretch |
Note: These are predicted absorption ranges.
Applications in Drug Development
Halogenated indazoles are key intermediates in the synthesis of a variety of therapeutic agents. The presence of chlorine and fluorine at specific positions on the indazole ring of this compound provides handles for further functionalization through reactions like nucleophilic aromatic substitution or cross-coupling reactions.[13] This allows for the construction of more complex molecules with potential activity as kinase inhibitors, anti-cancer agents, or modulators of other biological pathways.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry. While detailed experimental structural data is not yet in the public domain, a thorough understanding of its molecular properties can be derived from the analysis of closely related, well-characterized molecules. This guide provides a foundational understanding of its structure, conformational aspects, a plausible synthetic route, and predicted spectroscopic data to aid researchers in their work with this and similar halogenated indazole scaffolds. The principles and data presented herein are intended to facilitate the rational design and synthesis of novel therapeutic agents based on the versatile indazole core.
References
- van der Loop, F. T. H., et al. (2016). On the Illusive Nature of o-Formylazobenzenes: Exploiting the Nucleophilicity of the Azo Group for Cyclization to Indazole Derivatives. The Journal of Organic Chemistry, 81(15), 6499-6513. [Link]
- Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24728444, 6-Chloro-4-fluoro-1H-indazole.
- Norman, C., et al. (2025). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Archives of Toxicology. [Link]
- Hakmaoui, Y., et al. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide.
- Li, J., et al. (2019). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 17(3), 514-521. [Link]
- Gaikwad, D. D., et al. (2022). Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, 12(43), 28247-28265. [Link]
- Li, J., et al. (2019). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 17(3), 514-521. [Link]
- Pérez-Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1415. [Link]
- Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2018(part ii), 100-141. [Link]
- ResearchGate. (n.d.). Annular tautomerism of indazole.
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Kim, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(17), 11847-11855. [Link]
- Taylor & Francis Online. (n.d.). Indazole – Knowledge and References.
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5698-5710. [Link]
- Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K.
- Scott, J. S., et al. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry, 78, 117130. [Link]
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- Liu, Z., et al. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic Letters, 16(18), 4892-4895. [Link]
- Sato, T., et al. (2023). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate.
- Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24728100, 4-Bromo-6-chloro-1H-indazole.
- Jäger, C., et al. (2021). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. Chemistry – A European Journal, 27(29), 7834-7840. [Link]
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Spectroscopic Characterization of 4-Chloro-6-fluoro-1H-indazole: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Chloro-6-fluoro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer an in-depth predictive analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting. It is important to note that the data presented herein are predictive and should be confirmed by experimental analysis.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents.[1] The introduction of halogen substituents, such as chlorine and fluorine, can profoundly influence the physicochemical and biological properties of these molecules, including their metabolic stability, membrane permeability, and binding affinity to biological targets. This compound is a di-halogenated indazole with potential applications as a versatile building block in the synthesis of novel therapeutic agents.
Accurate structural elucidation and purity assessment are critical in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed predictive analysis of the key spectroscopic features of this compound, offering a foundational reference for researchers working with this compound.
Molecular Structure
The molecular structure of this compound is depicted below, with atom numbering for reference in the subsequent spectroscopic analysis.
Figure 1: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to exhibit distinct signals for the aromatic protons and the N-H proton.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| N1-H | ~13.0 - 13.5 | Broad Singlet | - | The N-H proton of the indazole ring is acidic and often appears as a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange. |
| H3 | ~8.2 - 8.4 | Singlet | - | The H3 proton is adjacent to two nitrogen atoms and is expected to resonate at a downfield chemical shift. |
| H5 | ~7.3 - 7.5 | Doublet of Doublets | J(H5-H7) ≈ 1-2 Hz, J(H5-F) ≈ 8-10 Hz | This proton is coupled to the H7 proton (meta coupling) and the fluorine atom at C6 (through-space or long-range coupling). |
| H7 | ~7.6 - 7.8 | Doublet | J(H7-H5) ≈ 1-2 Hz | This proton is coupled to the H5 proton (meta coupling). The electron-withdrawing effect of the adjacent nitrogen and the fluorine at C6 will shift it downfield. |
Interpretation:
-
The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the anisotropic effects of the fused ring system.
-
The presence of fluorine at the C6 position is expected to introduce a significant coupling to the H5 proton, resulting in a doublet of doublets.
-
The broadness of the N-H signal is a characteristic feature and its chemical shift can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are influenced by the electronegativity of the attached atoms and the overall electronic structure of the indazole ring.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale for Prediction |
| C3 | ~135 - 138 | Singlet | - | This carbon is part of the pyrazole ring and is adjacent to two nitrogen atoms. |
| C3a | ~120 - 123 | Singlet | - | A quaternary carbon at the ring junction. |
| C4 | ~118 - 121 | Singlet | - | This carbon is directly attached to the chlorine atom, which will cause a downfield shift. |
| C5 | ~110 - 113 | Doublet | J(C5-F) ≈ 20-25 Hz | This carbon is ortho to the fluorine-bearing carbon, resulting in a significant C-F coupling constant. |
| C6 | ~158 - 162 | Doublet | J(C6-F) ≈ 240-250 Hz | The carbon directly attached to the highly electronegative fluorine atom will exhibit a large one-bond C-F coupling constant and a significant downfield shift. |
| C7 | ~100 - 103 | Doublet | J(C7-F) ≈ 4-6 Hz | This carbon is meta to the fluorine-bearing carbon, showing a smaller C-F coupling. |
| C7a | ~140 - 143 | Singlet | - | A quaternary carbon at the ring junction, adjacent to a nitrogen atom. |
Interpretation:
-
The most notable feature in the predicted ¹³C NMR spectrum is the large one-bond coupling constant for C6 due to the attached fluorine atom. This is a definitive characteristic for identifying the position of the fluorine substituent.
-
The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of both the chlorine and fluorine substituents.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the N-H bond, C-H bonds, C=C and C=N bonds of the aromatic system, and the C-Cl and C-F bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale for Prediction |
| 3100 - 3300 | N-H stretch | Medium, Broad | Characteristic of the N-H bond in the indazole ring. The broadness is due to hydrogen bonding. |
| 3000 - 3100 | Aromatic C-H stretch | Medium to Weak | Typical for C-H bonds in aromatic systems. |
| 1600 - 1650 | C=C and C=N stretch | Medium to Strong | Aromatic ring stretching vibrations. |
| 1450 - 1550 | Aromatic ring stretch | Medium to Strong | Further characteristic aromatic ring vibrations. |
| 1200 - 1250 | C-F stretch | Strong | The C-F stretching vibration typically appears as a strong band in this region. |
| 750 - 850 | C-Cl stretch | Medium to Strong | The C-Cl stretching vibration is expected in this region. |
| 800 - 900 | Out-of-plane C-H bending | Medium to Strong | The substitution pattern on the benzene ring will influence the exact position of these bands. |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion | Rationale for Prediction |
| 170/172 | [M]⁺ | The molecular ion peak. The presence of a chlorine atom will result in an isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks, respectively. |
| 143/145 | [M - HCN]⁺ | A common fragmentation pathway for indazoles is the loss of hydrogen cyanide. |
| 135 | [M - Cl]⁺ | Loss of the chlorine atom. |
| 118 | [M - Cl - F]⁺ | Subsequent loss of the fluorine atom. |
Interpretation:
-
The most definitive feature in the mass spectrum will be the isotopic pattern of the molecular ion peak, which will confirm the presence of one chlorine atom.
-
The fragmentation pattern will provide further structural information and can be used to distinguish it from isomers.
Proposed Experimental Protocols
To obtain experimental data for this compound, the following general protocols can be employed.[2]
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence should be used.
-
Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy:
-
Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. Place a small amount of the sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Processing: The background spectrum is automatically subtracted to yield the final IR spectrum.
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Use a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Analysis: Analyze the sample using a high-resolution mass spectrometer to obtain accurate mass and isotopic distribution data.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. While this information is based on sound spectroscopic principles and data from related compounds, it is crucial to emphasize that these are predicted values. Experimental verification is essential for unequivocal structural confirmation and for establishing a definitive analytical profile for this compound. The proposed experimental protocols offer a starting point for researchers to obtain and confirm the spectroscopic data for this compound, thereby facilitating its use in synthetic and medicinal chemistry programs.
References
- Wiley-VCH. (2007). Supporting Information.
- The Royal Society of Chemistry. (2014). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
- ACS Publications. (2016). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- ResearchGate. (2011). An Improved Preparation of 4-Chloro-1H-indazole (V).
- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- PubMed Central. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- PubChem. 4-Fluoro-1-methyl-1H-indazole | C8H7FN2 | CID 45789739.
Sources
Solubility and stability of 4-Chloro-6-fluoro-1H-indazole in different solvents
An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-6-fluoro-1H-indazole
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the limited publicly available data for this specific molecule, this document serves as a practical, in-depth manual for researchers, scientists, and drug development professionals. It outlines the theoretical considerations, detailed experimental protocols for solubility and stability assessment, and best practices for data interpretation and presentation. The methodologies described are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and established scientific principles, ensuring a robust and compliant approach to characterization.
Introduction: The Significance of this compound
This compound is a substituted indazole, a class of heterocyclic compounds that are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities. The presence of halogen substituents, specifically chlorine and fluorine, can significantly influence the physicochemical properties of the parent indazole core, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] A thorough understanding of the solubility and stability of this compound is paramount for its advancement as a potential therapeutic agent. These properties are critical determinants of its biopharmaceutical performance, influencing formulation development, bioavailability, and shelf-life.
This guide provides the necessary theoretical background and experimental workflows to empower researchers to generate high-quality, reliable data for this promising molecule.
Theoretical Considerations
Predicting Solubility
The aqueous solubility of a compound is a key factor in its absorption and distribution in vivo.[4] The solubility of this compound is influenced by several factors inherent to its structure:
-
The Indazole Core: The bicyclic aromatic structure contributes to its lipophilicity, which generally leads to lower aqueous solubility.[5]
-
Halogen Substituents: The presence of both chlorine and fluorine atoms significantly impacts solubility. Fluorine substitution can sometimes increase aqueous solubility compared to chlorine.[6] However, the overall effect is a complex interplay of hydrophobicity and crystal lattice energy.[7][8]
-
Potential for Hydrogen Bonding: The -NH group of the indazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors, potentially interacting with polar solvents like water.
Given these structural features, this compound is predicted to have low to moderate aqueous solubility. Experimental determination is therefore essential.
Predicting Stability and Degradation Pathways
The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[9][10] Indazole derivatives are susceptible to several degradation pathways:
-
Photodegradation: A common degradation pathway for indazoles involves phototransposition to the corresponding benzimidazole under UV irradiation.
-
Oxidative Degradation: The indazole ring can be susceptible to oxidation, leading to the formation of N-oxides or ring-opened products.
-
Hydrolytic Degradation: The compound may undergo hydrolysis under acidic or basic conditions, although the indazole ring itself is generally stable. The rate and extent of hydrolysis are pH-dependent.
-
Thermal Degradation: Exposure to high temperatures can lead to decomposition.
Forced degradation studies are crucial to identify these potential degradation products and to develop a stability-indicating analytical method.[11][12]
Experimental Protocols: Solubility Determination
Both kinetic and thermodynamic solubility assays are recommended to provide a comprehensive solubility profile.
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[4][13][14][15] This is a high-throughput method often used in early drug discovery.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate containing the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[14]
-
Measurement: Measure the light scattering of the solutions at a specific wavelength (e.g., 620 nm) using a nephelometer. An increase in light scattering indicates precipitation.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer blank.
Thermodynamic Solubility Assessment
Thermodynamic solubility represents the true equilibrium solubility of a compound and is determined by equilibrating an excess of the solid compound in a solvent over a longer period.[16][17][18]
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 3.0, 5.0, 7.4, and 9.0) and relevant organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, DMSO, and ethyl acetate).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[16]
-
Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection and Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a 0.45 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17][18]
Data Presentation: Solubility Data
Summarize the quantitative solubility data in a clear and structured table.
| Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |
| Phosphate Buffer (pH 3.0) | 25 | [Insert Data] | [Insert Data] | Thermodynamic |
| Phosphate Buffer (pH 5.0) | 25 | [Insert Data] | [Insert Data] | Thermodynamic |
| Phosphate Buffer (pH 7.4) | 25 | [Insert Data] | [Insert Data] | Thermodynamic |
| Phosphate Buffer (pH 9.0) | 25 | [Insert Data] | [Insert Data] | Thermodynamic |
| Methanol | 25 | [Insert Data] | [Insert Data] | Thermodynamic |
| Ethanol | 25 | [Insert Data] | [Insert Data] | Thermodynamic |
| Acetonitrile | 25 | [Insert Data] | [Insert Data] | Thermodynamic |
| Acetone | 25 | [Insert Data] | [Insert Data] | Thermodynamic |
| DMSO | 25 | [Insert Data] | [Insert Data] | Thermodynamic |
| Ethyl Acetate | 25 | [Insert Data] | [Insert Data] | Thermodynamic |
| PBS (pH 7.4) | 25 | [Insert Data] | [Insert Data] | Kinetic |
Experimental Protocols: Stability Assessment (Forced Degradation Studies)
Forced degradation studies are conducted to identify the likely degradation products and to demonstrate the specificity of the analytical method.[19][20][21] These studies are performed under conditions more severe than accelerated stability testing.[9][22]
Development of a Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is a prerequisite for accurate stability assessment. The method must be able to separate the parent compound from all potential degradation products.[23][24][25][26][27][28][29]
Typical HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (a photodiode array detector is recommended to assess peak purity).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[25][26]
Forced Degradation Protocols
The target degradation for each stress condition is typically 5-20%.[20]
4.2.1. Acid and Base Hydrolysis
-
Procedure:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
For acid hydrolysis, treat the solution with 0.1 M HCl and heat at 60-80 °C.[28][30]
-
For base hydrolysis, treat the solution with 0.1 M NaOH and heat at 60-80 °C.[28][30]
-
Monitor the reaction at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
4.2.2. Oxidative Degradation
-
Procedure:
-
Treat a solution of the compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature.[30]
-
Monitor the reaction at various time points.
-
4.2.3. Thermal Degradation
-
Procedure:
-
Expose the solid compound to dry heat (e.g., 80-105 °C) in a calibrated oven.[30]
-
Also, heat a solution of the compound to assess degradation in the solution state.
-
Analyze samples at various time points.
-
4.2.4. Photostability Testing
-
Procedure:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[31][32][33][34][35][36]
-
A control sample should be protected from light.
-
Analyze the exposed and control samples.
-
Data Presentation: Forced Degradation Data
| Stress Condition | % Degradation | Number of Degradants | RRT of Major Degradant(s) |
| 0.1 M HCl, 80°C, 24h | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M NaOH, 80°C, 24h | [Insert Data] | [Insert Data] | [Insert Data] |
| 30% H₂O₂, RT, 24h | [Insert Data] | [Insert Data] | [Insert Data] |
| Dry Heat, 105°C, 48h | [Insert Data] | [Insert Data] | [Insert Data] |
| Photostability (ICH Q1B) | [Insert Data] | [Insert Data] | [Insert Data] |
*RRT = Relative Retention Time
Visualization of Experimental Workflows
Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed protocols for kinetic and thermodynamic solubility, as well as forced degradation studies under various stress conditions, researchers can generate the critical data necessary for informed decision-making in the drug development process. The emphasis on a validated, stability-indicating analytical method ensures the integrity and reliability of the stability data. The insights gained from these studies will be instrumental in formulation development, establishing appropriate storage conditions, and fulfilling regulatory requirements for this promising compound.
References
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. (1998-01-01)
- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. (2025-03-21)
- ICH releases overhauled stability guideline for consult
- ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs.
- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
- Kinetic Solubility Assays Protocol. AxisPharm.
- FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.
- Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025-11-08)
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2024-12-09)
- In-vitro Thermodynamic Solubility. Protocols.io. (2025-08-03)
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. (2003-08-01)
- A practical guide to forced degradation and stability studies for drug substances.
- Q1A (R2) A deep dive in Stability Studies. YouTube. (2025-04-03)
- 3 Key Steps for HPLC Validation in Stability Testing. Altabrisa Group. (2025-09-27)
- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. (2025-10-17)
- In vitro solubility assays in drug discovery. PubMed.
- Thermodynamic Solubility Assay. Domainex.
- Review on Development and Validation of Stability Indicating Method RP-HPLC on Marketed Formul
- ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. (2003-02-06)
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- A Comprehensive Guide to the Validation of a Stability-Indicating HPLC Method for Hidrosmin. Benchchem.
- 2278-6074 - Stability Indicating HPLC Method Development and Valid
- ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Sop for force degrad
- Application Notes and Protocols for Forced Degradation Studies of Chlorthalidone API. Benchchem.
- Stability Indicating HPLC Method Development –A Review. IJTSRD.
- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen
- Thermodynamic Solubility Assay. Evotec.
- Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN. (2025-02-01)
- Halogenated Hydrocarbons: Solubility-Miscibility with W
- Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. Request PDF.
- Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. National Institutes of Health. (2024-06-26)
- Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm.
- The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability.
- Fluorine substituent effects (on bioactivity).
- Influence of Chlorine Substituents on Biological Activity of Chemicals.
- Polycyclic arom
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The Differential Reactivity of Chloro and Fluoro Groups in 4-Chloro-6-fluoro-1H-indazole: A Technical Guide for Strategic Functionalization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive analysis of the reactivity profile of 4-chloro-6-fluoro-1H-indazole, a key building block in medicinal chemistry. The indazole core is a privileged scaffold in numerous pharmacologically active compounds, and understanding the differential reactivity of its halogen substituents is paramount for the strategic design of synthetic routes toward novel therapeutics. This document elucidates the underlying principles governing the selective functionalization of the C4-chloro and C6-fluoro groups in two major classes of reactions: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By synthesizing theoretical knowledge with insights from analogous systems, this guide offers a predictive framework and practical considerations for chemists engaged in the synthesis of complex indazole derivatives.
Introduction: The Significance of this compound in Drug Discovery
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, featuring in a range of approved drugs and clinical candidates. Its bioisosteric relationship with indole allows it to modulate interactions with biological targets, often with improved metabolic stability and pharmacokinetic properties. The introduction of halogen atoms onto the indazole ring provides crucial handles for synthetic diversification, enabling the exploration of chemical space around a core pharmacophore. This compound is a particularly valuable intermediate due to the presence of two different halogens, offering the potential for sequential and site-selective functionalization. The ability to selectively address either the chloro or the fluoro group opens up avenues for creating diverse molecular libraries with tailored structure-activity relationships (SAR).
This guide will delve into the electronic and mechanistic factors that dictate the reactivity of each halogen, providing a roadmap for achieving desired chemical transformations with high selectivity.
Nucleophilic Aromatic Substitution (SNAr): A Surprising Twist in Halogen Reactivity
Nucleophilic aromatic substitution is a fundamental reaction for the introduction of heteroatom nucleophiles onto electron-deficient aromatic rings. The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.
Mechanistic Principles of SNAr
The SNAr mechanism is contingent on the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer complex. This is facilitated by the presence of electron-withdrawing groups. The rate-determining step is typically the initial attack of the nucleophile to form this intermediate.
dot graph sn_ar_mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
Reactants [label="this compound + Nucleophile (Nu⁻)"]; TS1 [label="Transition State 1", shape=ellipse, fillcolor="#FBBC05"]; Meisenheimer [label="Meisenheimer Complex\n(Anionic Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TS2 [label="Transition State 2", shape=ellipse, fillcolor="#FBBC05"]; Product [label="Substituted Indazole + Leaving Group (X⁻)"];
The Chloro vs. Fluoro Dichotomy
Based on bond strength alone (C-F > C-Cl), one would predict that the chloro group is the more facile leaving group. However, in the context of SNAr, the high electronegativity of fluorine plays a dominant role in stabilizing the Meisenheimer intermediate. This inductive electron withdrawal lowers the activation energy of the rate-determining addition step, often leading to a higher reaction rate for the substitution of fluorine compared to chlorine.
Therefore, in this compound, the fluoro group at the C6 position is predicted to be more susceptible to nucleophilic aromatic substitution than the chloro group at the C4 position. The electron-withdrawing nature of the indazole ring system further activates the benzene portion of the molecule towards nucleophilic attack.
| Feature | C4-Chloro Group | C6-Fluoro Group | Rationale |
| Bond Strength | Weaker than C-F | Stronger than C-Cl | Better orbital overlap for the smaller fluorine atom. |
| Leaving Group Ability | Better | Poorer | Based on the stability of the halide anion. |
| Inductive Effect | Moderately electron-withdrawing | Strongly electron-withdrawing | Fluorine is the most electronegative element. |
| Meisenheimer Stabilization | Moderate | Strong | The strong inductive effect of fluorine stabilizes the negative charge in the intermediate. |
| Predicted SNAr Reactivity | Lower | Higher | The stabilization of the rate-determining intermediate is the dominant factor. |
Table 1: Comparative analysis of the chloro and fluoro groups in the context of SNAr.
Experimental Protocol: General Procedure for SNAr on a Halo-Indazole Analog
Reaction: Synthesis of a 6-amino-4-chloro-1H-indazole derivative.
-
Materials: this compound, desired amine (e.g., morpholine), a suitable base (e.g., K2CO3 or DIPEA), and a polar aprotic solvent (e.g., DMSO, DMF, or NMP).
-
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent, add the amine (1.1-1.5 equivalents) and the base (2-3 equivalents).
-
Heat the reaction mixture to a temperature between 80-150 °C. The optimal temperature will depend on the nucleophilicity of the amine and may require empirical determination.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Self-Validation: The identity and purity of the product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The disappearance of the characteristic C-F coupling in the 13C NMR spectrum and the appearance of signals corresponding to the incorporated amine will confirm the success of the substitution at the C6 position.
Palladium-Catalyzed Cross-Coupling Reactions: A Reversal of Reactivity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is primarily governed by the ease of the oxidative addition step to the palladium(0) catalyst.
The Oxidative Addition Step: A Decisive Factor
The generally accepted reactivity trend for halogens in oxidative addition is:
I > Br > OTf > Cl >> F
This trend is inversely correlated with the carbon-halogen bond strength. The weaker the bond, the more readily it undergoes oxidative addition.
dot graph pd_coupling_cycle { graph [splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=ellipse, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
"Pd(0)L_n" [label="Pd(0)L_n", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative\nAddition" [label="Oxidative\nAddition", shape=box, style=rounded]; "Ar-Pd(II)-X" [label="Ar-Pd(II)-X(L_n)", fillcolor="#FBBC05"]; "Transmetalation" [label="Transmetalation", shape=box, style=rounded]; "Ar-Pd(II)-R" [label="Ar-Pd(II)-R(L_n)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reductive\nElimination" [label="Reductive\nElimination", shape=box, style=rounded]; Product [label="Ar-R", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Selective Functionalization of the Chloro Group
Given the significantly higher energy barrier for the oxidative addition of a C-F bond compared to a C-Cl bond, palladium-catalyzed cross-coupling reactions on this compound are expected to proceed selectively at the C4-chloro position . This provides a powerful and orthogonal strategy to SNAr for the functionalization of this scaffold.
| Reaction Type | Expected Site of Reaction | Rationale |
| Suzuki-Miyaura Coupling | C4-Chloro | The C-Cl bond is significantly more susceptible to oxidative addition than the C-F bond. |
| Buchwald-Hartwig Amination | C4-Chloro | Similar to Suzuki coupling, the oxidative addition at the C-Cl bond is kinetically favored. |
| Sonogashira Coupling | C4-Chloro | The reactivity trend of halogens in Sonogashira coupling follows the general order of oxidative addition. |
| Heck Reaction | C4-Chloro | The initial oxidative addition step dictates the regioselectivity. |
| Cyanation | C4-Chloro | Palladium-catalyzed cyanation proceeds via a similar catalytic cycle. |
Table 2: Predicted regioselectivity of palladium-catalyzed cross-coupling reactions on this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl chloride, which can be adapted for the selective functionalization of the C4-chloro group in this compound.
-
Materials: this compound, a suitable boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), a base (e.g., K2CO3, Cs2CO3), and a solvent system (e.g., dioxane/water, DME/water).
-
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to a temperature typically between 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Self-Validation: Successful selective coupling at the C4 position can be confirmed by NMR spectroscopy (disappearance of the proton signal at the corresponding position and appearance of signals for the new aryl group) and mass spectrometry. The retention of the C-F bond can be verified by the presence of C-F coupling in the 13C NMR spectrum.
Strategic Synthesis: A Decision-Making Workflow
The differential reactivity of the chloro and fluoro groups in this compound allows for a strategic and sequential approach to the synthesis of complex derivatives. The following workflow illustrates the decision-making process for the selective functionalization of this versatile building block.
Conclusion
The reactivity of the chloro and fluoro groups in this compound is highly dependent on the reaction mechanism. For nucleophilic aromatic substitution, the C6-fluoro group is the more reactive site due to the strong inductive stabilization of the Meisenheimer intermediate by the fluorine atom. Conversely, in palladium-catalyzed cross-coupling reactions, the C4-chloro group is selectively functionalized due to the lower energy barrier for oxidative addition of the C-Cl bond compared to the C-F bond. This predictable and orthogonal reactivity profile makes this compound a powerful and versatile building block for the synthesis of complex, polysubstituted indazoles. A thorough understanding of these principles is essential for researchers in drug discovery to strategically and efficiently access novel chemical matter.
References
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.RSC Medicinal Chemistry, 2024. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.Molecules, 2022. [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Method of synthesizing 1H-indazole compounds.
- Methods for preparing indazole compounds.
- Indazole derivatives.
- Indazole derivatives.
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the significant biological activities of substituted indazoles, with a primary focus on their applications in oncology, inflammation, and infectious diseases. We will delve into the molecular mechanisms of action, discuss key structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for evaluating the biological efficacy of these promising compounds. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel indazole-based therapeutics.
Introduction: The Chemical Biology of Indazoles
Indazoles, also known as benzopyrazoles, are composed of a benzene ring fused to a pyrazole ring.[3] This arrangement results in a stable 10 π-electron aromatic system.[1] The indazole core can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form in most biological contexts.[1][2] This structural feature, along with the presence of two nitrogen atoms, imparts unique electronic properties that are conducive to forming key interactions with biological targets.[1]
The significance of the indazole scaffold is underscored by the number of FDA-approved drugs that incorporate this moiety. Notable examples include:
-
Pazopanib: A multi-kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2]
-
Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) for the treatment of advanced renal cell carcinoma.[3]
-
Entrectinib: An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK), used to treat a range of solid tumors.[3]
-
Granisetron: A selective 5-HT3 receptor antagonist used as an antiemetic in cancer chemotherapy.[1]
These successful clinical applications have fueled extensive research into the synthesis and biological evaluation of novel substituted indazoles, revealing a broad spectrum of therapeutic potential.
Anticancer Activity of Substituted Indazoles: Targeting Key Oncogenic Pathways
The most extensively studied biological activity of substituted indazoles is their anticancer efficacy. These compounds have been shown to modulate a variety of cancer hallmarks, including uncontrolled proliferation, evasion of apoptosis, angiogenesis, and metastasis.[3][4]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which indazoles exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[5]
-
VEGFR Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The VEGF/VEGFR signaling pathway is a key driver of this process.[6][7] Several substituted indazoles, such as Pazopanib and Axitinib, are potent inhibitors of VEGFR-2, the primary receptor responsible for mediating the angiogenic signal of VEGF.[7][8][9] By binding to the ATP-binding pocket of the VEGFR-2 kinase domain, these inhibitors block its autophosphorylation and the subsequent activation of downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are involved in endothelial cell proliferation, migration, and survival.[4][5]
-
FGFR Inhibition: The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is also implicated in tumorigenesis, promoting cell proliferation, survival, and angiogenesis.[10][11] Aberrant FGFR signaling is a driver in various cancers. Indazole derivatives have been developed as potent inhibitors of FGFR kinases.[12][13][14] For instance, some 3-(pyrrolopyridin-2-yl)indazole derivatives have shown significant inhibitory effects on FGFR1-3.[13]
Substituted indazoles also target intracellular kinases. For example, various derivatives have been developed as inhibitors of Aurora kinases, which are crucial for mitotic progression, and Pim kinases, which are involved in cell survival and proliferation.[4][12] The discovery of indazole derivatives as selective inhibitors for Aurora A, Aurora B, or dual inhibitors highlights the tunability of this scaffold.[13]
Induction of Apoptosis
Many indazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3][15] This is often a downstream consequence of kinase inhibition but can also occur through other mechanisms. For example, treatment of breast cancer cells with certain indazole derivatives has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[3][15] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, release of cytochrome c, and activation of executioner caspases like caspase-3, ultimately leading to cell death.[3]
Structure-Activity Relationship (SAR) Insights
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core.[4][16]
-
N1-Substitution: Alkylation or arylation at the N1 position can significantly influence potency and selectivity. For example, in a series of indazole-3-carboxamides, introducing a propyl linker between the indazole N1 and a piperidine ring enhanced PARP-1 inhibitory activity.[17]
-
C3-Substitution: The C3 position is a common site for modification to modulate kinase inhibitory activity. For instance, in a series of FGFR inhibitors, the presence of a 3-(pyrrolopyridin-2-yl) group was found to be important for activity.[13] In another study on IDO1 inhibitors, a suitably substituted carbohydrazide moiety at the C3 position was crucial for potent inhibition.[16]
-
C5 and C6-Substitution: Substitutions on the benzene ring of the indazole core, particularly at the C5 and C6 positions, are critical for tuning the pharmacological properties. In many kinase inhibitors, these positions are used to introduce moieties that interact with the solvent-exposed region of the ATP-binding pocket, thereby enhancing potency and selectivity.[16] For example, in a series of indazole derivatives, a hydrophobic group at the C6 position and a hydrophilic group at the C3 position were found to be favorable for anticancer activity.[3]
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro inhibitory activities of representative substituted indazoles against various cancer cell lines and kinases.
Table 1: In Vitro Antiproliferative Activity of Selected Indazole Derivatives
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 2f | 4T1 | Murine Breast Cancer | 0.23 | [3][18] |
| HepG2 | Human Liver Cancer | 0.80 | [3][18] | |
| MCF-7 | Human Breast Cancer | 0.34 | [3][18] | |
| 4f | MCF-7 | Human Breast Cancer | 1.629 | [19][20] |
| 4i | MCF-7 | Human Breast Cancer | 1.841 | [19][20] |
| A549 | Human Lung Cancer | 2.305 | [19][20] | |
| Caco-2 | Human Colorectal Cancer | 4.990 | [19][20] |
Table 2: Kinase Inhibitory Activity of Selected Indazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Pazopanib | VEGFR-2 | 30 | [21] |
| Axitinib | VEGFR-2 | 0.2 | [3] |
| Compound 123 | Aurora A | 26 | [13] |
| Aurora B | 15 | [13] | |
| Compound 122 | IDO1 | 770 | [16] |
| Compound 13a | VEGFR-2 | 5.4 | [12] |
Anti-inflammatory Activity of Substituted Indazoles
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Substituted indazoles have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders.[16][22]
Mechanism of Action: COX Inhibition
A primary mechanism underlying the anti-inflammatory effects of some indazoles is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[23][24][25][26] COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[27] For example, 5-aminoindazole has been shown to be a potent inhibitor of COX-2.[23]
Other Anti-inflammatory Mechanisms
In addition to COX inhibition, indazole derivatives can modulate other inflammatory pathways. They have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[16][22][23] Furthermore, some indazoles possess free radical scavenging activity, which can help to mitigate oxidative stress, a common feature of chronic inflammation.[16][22]
Table 3: COX-2 Inhibitory Activity of Indazole Derivatives
| Compound | IC50 (µM) | Reference |
| Indazole | 23.42 | [22][23] |
| 5-Aminoindazole | 12.32 | [22][23] |
| 6-Nitroindazole | 19.22 | [22][23] |
| Celecoxib (Reference) | 5.10 | [23] |
Antimicrobial Activity of Substituted Indazoles
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted indazoles have emerged as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal pathogens.[27][28][29]
Spectrum of Activity
Indazole derivatives have shown inhibitory activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Xanthomonas campestris), as well as fungal species like Candida albicans.[27][28]
Potential Mechanisms of Action
The precise molecular mechanisms of the antimicrobial action of indazoles are still under investigation and may vary depending on the specific derivative and microbial species. Some studies suggest that these compounds may act by inhibiting essential microbial enzymes. For instance, molecular docking studies have implicated DNA gyrase and lanosterol-14α-demethylase as potential targets for certain indazole derivatives.[13] The latter is a key enzyme in fungal ergosterol biosynthesis, a well-established target for antifungal drugs.
Table 4: Minimum Inhibitory Concentration (MIC) of Selected Indazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 5i | Xanthomonas campestris | - (Zone of inhibition: 2.3 cm) | [28] |
| Compound 5j | Bacillus megaterium | 100 µL (concentration) | [28] |
| Compound 5 | Staphylococcus aureus | 64-128 | [27][30] |
| Compound 9 (Pyrazoline) | Staphylococcus aureus (MDR) | 4 | [27][30] |
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of research findings, it is imperative to employ well-validated and meticulously described experimental protocols. This section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities of substituted indazoles.
Workflow for Anticancer Activity Evaluation
Detailed Protocols
This protocol is adapted from established methods to assess the ability of a compound to inhibit cancer cell migration and invasion.[1][2][5]
Rationale: Cell migration and invasion are fundamental processes in cancer metastasis. The Transwell assay provides a quantitative measure of a cell's ability to move across a porous membrane (migration) or through an extracellular matrix barrier (invasion).
Self-Validation:
-
Negative Control: Cells in serum-free medium without chemoattractant in the lower chamber.
-
Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) as the test compound.
-
Positive Control: A known inhibitor of cell migration/invasion.
Methodology:
-
Preparation of Inserts:
-
For invasion assays, thaw Matrigel® on ice overnight. Dilute to 200 µg/mL with cold, serum-free medium.
-
Add 100 µL of the diluted Matrigel® to the upper chamber of a 24-well Transwell insert (8 µm pore size).
-
Incubate at 37°C for 2-3 hours to allow the gel to solidify.
-
For migration assays, pre-wet the inserts with serum-free medium without Matrigel®.
-
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 18-24 hours.
-
Harvest cells using trypsin and resuspend in serum-free medium containing the test indazole derivative or vehicle control at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of the 24-well plate.
-
Add 100 µL of the cell suspension (1 x 10^4 cells) to the upper chamber of each Transwell insert.
-
Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Quantification:
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Image at least five random fields per membrane using a light microscope.
-
Quantify the number of migrated/invaded cells.
-
This protocol outlines the detection of key apoptosis-related proteins by Western blot.[10][31][32][33]
Rationale: The activation of caspase-3 and changes in the expression levels of Bax and Bcl-2 are hallmark events in the apoptotic cascade. Western blotting provides a semi-quantitative method to assess these changes.
Self-Validation:
-
Negative Control: Untreated cells.
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO).
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine).
-
Loading Control: An antibody against a housekeeping protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test indazole derivative or controls for 24-48 hours.
-
Harvest the cells and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, Bax, Bcl-2, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
This protocol is a standard method for determining the antimicrobial potency of a compound.[1][2][8][12][31]
Rationale: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is a fundamental measure of a compound's antimicrobial efficacy.
Self-Validation:
-
Sterility Control: Broth without bacteria or compound.
-
Growth Control: Broth with bacteria but without the compound.
-
Positive Control: A standard antibiotic with known activity against the test organism.
Methodology:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test indazole derivative in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture, suspend several bacterial colonies in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Dilute this suspension in broth to achieve a final inoculum concentration of ~5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Perspectives
Substituted indazoles represent a remarkably versatile and productive scaffold in the field of medicinal chemistry. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents, driven by their ability to interact with a wide range of biological targets, ensures their continued relevance in drug discovery. The success of indazole-based drugs like Pazopanib and Axitinib provides a strong foundation and impetus for further exploration.[1][3]
Future research should focus on several key areas. The development of more selective inhibitors, particularly for kinases, will be crucial to minimize off-target effects and improve therapeutic indices. A deeper understanding of the molecular mechanisms underlying the anti-inflammatory and antimicrobial activities will open new avenues for therapeutic intervention. Furthermore, the application of modern drug design strategies, such as fragment-based design and computational modeling, will undoubtedly accelerate the discovery and optimization of novel, potent, and safe indazole-based therapeutics.[4] The continued investigation of this privileged scaffold holds immense promise for addressing significant unmet medical needs.
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The Strategic Role of Halogenation in Indazole Chemistry: A Guide to Synthesis and Application
Introduction: The Enduring Importance of the Halogenated Indazole Scaffold
The indazole core, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry and materials science.[1][2][3][4] Its versatile structure has been successfully incorporated into a multitude of clinically significant drugs, including the anti-cancer agent Pazopanib and the PARP inhibitor Niraparib.[1][2][4] The strategic introduction of halogen atoms onto the indazole scaffold dramatically enhances its utility, serving as a powerful tool for modulating physicochemical properties and providing a versatile handle for further synthetic transformations.[1][5][6] This guide provides an in-depth exploration of the synthesis and diverse applications of halogenated indazoles, offering practical insights for researchers in drug discovery and chemical development.
Halogenation can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[7] Furthermore, the carbon-halogen bond is a key reactive site for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.[1][5] This dual role makes halogenated indazoles highly sought-after intermediates in the quest for novel therapeutics, advanced materials, and specialized agrochemicals.[1][2][7][8]
Part 1: Synthetic Methodologies for Halogenated Indazoles
The regioselective introduction of halogens onto the indazole ring is a critical aspect of their synthesis. Various methods have been developed, ranging from classical electrophilic halogenation to modern metal-free and organocatalytic approaches.
Direct C-H Halogenation: A Modern Approach to Indazole Functionalization
Direct C-H halogenation has emerged as an efficient and atom-economical method for synthesizing halogenated indazoles.[1][2] This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process.
A notable advancement is the metal-free, regioselective halogenation of 2H-indazoles using N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS).[1][2][9][10] This method allows for the controlled synthesis of mono-, poly-, and even hetero-halogenated indazoles by carefully tuning the reaction conditions.[1][2] The use of environmentally friendly solvents like water and ethanol further enhances the appeal of this "green" methodology.[1][9]
Key Features of Metal-Free C-H Halogenation:
-
High Regioselectivity: Enables precise control over the position of halogenation.
-
Mild Reaction Conditions: Often proceeds at room temperature or with gentle heating.[1][2]
-
Broad Substrate Scope: Tolerant of a wide range of functional groups.[9]
-
Environmental Benignity: Utilizes less toxic reagents and solvents.[1][9]
Experimental Protocol: Metal-Free Monobromination of 2-Phenyl-2H-indazole [1]
Objective: To synthesize 3-bromo-2-phenyl-2H-indazole via a metal-free direct C-H halogenation.
Materials:
-
2-phenyl-2H-indazole
-
N-bromosuccinimide (NBS)
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, dissolve 2-phenyl-2H-indazole (1.0 equivalent) in ethanol.
-
Add N-bromosuccinimide (1.0 equivalent) to the solution.
-
Stir the reaction mixture at 50°C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-2-phenyl-2H-indazole.
Quantitative Data Summary: Regioselective Halogenation of 2H-Indazoles
| Entry | Substrate | Halogenating Agent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 2-phenyl-2H-indazole | NBS (1.0 eq) | EtOH | 50 | 2 | 3-bromo-2-phenyl-2H-indazole | 98 | [1] |
| 2 | 2-phenyl-2H-indazole | NCS (1.0 eq) | EtOH | 50 | 2 | 3-chloro-2-phenyl-2H-indazole | 95 | [1] |
| 3 | 2-(p-tolyl)-2H-indazole | NBS (1.3 eq) | H₂O | 95 | 5 | 3-bromo-2-(p-tolyl)-2H-indazole | 96 | [1] |
Classical Electrophilic Halogenation
Traditional electrophilic halogenation methods remain widely used for the synthesis of halogenated indazoles, particularly for iodination and bromination at the C3 position.[5]
Iodination: The reaction of unprotected indazoles with molecular iodine (I₂) in the presence of a base like potassium hydroxide (KOH) in a polar solvent such as DMF is a common and effective method for producing 3-iodoindazoles.[5][11] N-iodosuccinimide (NIS) can also be employed as an iodinating agent, often under basic conditions.[5]
Bromination: Molecular bromine (Br₂) and N-bromosuccinimide (NBS) are the reagents of choice for the regioselective bromination of indazoles at the C3 position.[5] The reaction conditions can be varied, including the use of different solvents and additives, to optimize the yield and selectivity.[5]
Experimental Protocol: Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole [11]
Objective: To synthesize 3-iodo-6-methyl-5-nitro-1H-indazole via electrophilic iodination.
Materials:
-
6-methyl-5-nitro-1H-indazole
-
Iodine (I₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate
Procedure:
-
Dissolve 6-methyl-5-nitro-1H-indazole (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) followed by the portion-wise addition of iodine (1.5 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Sandmeyer-Type Reactions: Accessing Halogenated Indazoles from Amino Precursors
The Sandmeyer reaction is a classic transformation that allows for the synthesis of aryl halides from aryl diazonium salts, which are typically generated from the corresponding anilines.[12][13][14] This methodology can be effectively applied to the synthesis of halogenated indazoles starting from amino-substituted indazoles. The reaction involves the diazotization of the amino group with a nitrite source in the presence of an acid, followed by treatment with a copper(I) halide.[12][13]
Caption: General workflow for the Sandmeyer reaction on an amino-indazole.
Organocatalytic Halogenation
A recent development in the field is the use of organocatalysts to promote the halogenation of indazoles. For instance, gallocyanine has been identified as an effective organocatalyst for the halogenation of pyrazoles and indazoles with N-halosuccinimides.[6][15][16] This method offers a mild and metal-free alternative, expanding the toolkit for synthesizing these valuable compounds.[6][15][16]
Part 2: Applications of Halogenated Indazoles
The versatility of halogenated indazoles makes them indispensable building blocks in several scientific domains, most notably in medicinal chemistry.
Medicinal Chemistry: A Scaffold for Drug Discovery
Halogenated indazoles are crucial intermediates in the synthesis of a wide array of biologically active molecules.[3][4][17] The halogen atom not only influences the pharmacokinetic and pharmacodynamic properties of the final compound but also serves as a key attachment point for further molecular elaboration through cross-coupling reactions.[1][5]
Examples of Drugs Derived from Halogenated Indazoles:
-
Niraparib: An anti-ovarian cancer drug, the synthesis of which can involve halogenated indazole intermediates.[1][2]
-
Pazopanib: An anticancer agent used for the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2][4] Its synthesis relies on key transformations involving halogenated indazole precursors.
-
Gamendazole: An experimental male oral contraceptive, highlighting the diverse therapeutic areas where indazole-based compounds are being explored.[1][2]
Caption: Synthetic utility of halogenated indazoles in drug development.
The ability to perform palladium-catalyzed carbonylation on 3-iodoindazoles to produce esters and amides further underscores their importance.[18] These resulting functionalities are prevalent in many drug molecules and are key for establishing interactions with biological targets.[18]
Materials Science and Agrochemicals
Beyond pharmaceuticals, halogenated indazoles are finding applications in materials science and agrochemicals. In materials science, the indazole core can be incorporated into organic light-emitting diode (OLED) materials.[19] The introduction of halogens can tune the electronic properties of these materials, influencing their performance.
In the agrochemical sector, halogenated compounds play a significant role in the design of modern pesticides.[7] The unique properties imparted by halogens can enhance the efficacy and selectivity of these agents.[7][8] For instance, certain 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives have been investigated as herbicides for paddy fields.[20]
Conclusion
Halogenated indazoles represent a class of compounds with immense synthetic utility and broad applicability. The continuous development of novel and efficient halogenation methods, particularly those embracing the principles of green chemistry, is expanding the accessibility and diversity of these crucial building blocks. For researchers in drug development and materials science, a thorough understanding of the synthesis and reactivity of halogenated indazoles is paramount for the successful design and creation of next-generation functional molecules. The strategic placement of a halogen atom on the indazole scaffold is not merely a synthetic step but a critical design element that can unlock new biological activities and material properties.
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A Guide to 4-Chloro-6-fluoro-1H-indazole: A Privileged Scaffold for Modern Drug Discovery
Executive Summary: Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, the indazole nucleus is recognized as a "privileged scaffold" due to its prevalence in molecules exhibiting a wide range of biological activities.[1][2] This technical guide provides an in-depth exploration of 4-Chloro-6-fluoro-1H-indazole, a key building block for medicinal chemists. We will dissect its synthesis, explore its versatile reactivity at three key positions, and demonstrate its application in the rational design of potent kinase inhibitors, which are crucial in oncology and inflammation research.[3][4] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic programs.
The Strategic Importance of the Indazole Core
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a bioisostere of indole and is found in numerous synthetic compounds with significant pharmacological value.[2][5] Its structural rigidity and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal anchor for binding to biological targets.
The subject of this guide, this compound, is particularly valuable due to its distinct points of functionalization:
-
N1-Position: The pyrrolic nitrogen atom (N-H) provides a nucleophilic center for alkylation or arylation, allowing for modulation of physicochemical properties like solubility and metabolic stability.[6]
-
C4-Position: The chlorine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity and explore structure-activity relationships (SAR).
-
C6-Position: The fluorine atom enhances binding affinity through potential hydrogen bonding and favorable electrostatic interactions. It also often improves metabolic stability and membrane permeability, properties highly desirable in drug candidates.[7]
Physicochemical Properties & Characterization
A summary of the key properties of this compound is presented below.
| Property | Value | Source |
| IUPAC Name | 6-chloro-4-fluoro-1H-indazole | [8] |
| CAS Number | 885520-32-1 | |
| Molecular Formula | C₇H₄ClFN₂ | [8] |
| Molecular Weight | 170.57 g/mol | [8] |
| Appearance | Off-white to yellow solid | [1] |
| Canonical SMILES | C1=C(C=C(C2=C1NN=C2)F)Cl | [8] |
Standard characterization techniques for this compound include ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Synthesis of the this compound Core
The construction of the indazole ring is a cornerstone of its chemistry. A highly effective and practical method involves the cyclization of an ortho-fluorobenzaldehyde derivative with a hydrazine source. This approach avoids the use of harsh conditions and often proceeds with high yield.[9][10] The reaction of 2-chloro-4-fluorobenzaldehyde with hydrazine hydrate is a direct and efficient route.
A plausible and widely adopted synthetic workflow is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Hydrazine Cyclization
This protocol describes a representative procedure for the synthesis of the title compound.
-
Reaction Setup: To a solution of 2-chloro-4-fluorobenzaldehyde (1.0 eq) in ethanol (5-10 mL per gram of aldehyde) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.5-2.0 eq) dropwise at room temperature.
-
Causality Check: Ethanol is a common, polar protic solvent that facilitates the dissolution of both reactants. The excess hydrazine ensures the complete conversion of the aldehyde.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure. Add water to the residue to precipitate the product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.
Key Reactions and Derivatization Strategies
The true power of this compound lies in its capacity to be selectively functionalized at its three reactive sites.
Caption: Key derivatization pathways for the core scaffold.
N-Functionalization: The Regioselectivity Challenge
Alkylation of the indazole core can lead to a mixture of N1 and N2 isomers.[5] Achieving regioselectivity is critical for consistent biological activity. The outcome is highly dependent on the reaction conditions and the electronic properties of the indazole ring.
-
Expertise Insight: For many substituted indazoles, the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) strongly favors the formation of the thermodynamically more stable N1-alkylated product.[5][6][11] This is because the reaction proceeds via the indazole anion, and the conditions allow for equilibration to the more stable N1-substituted isomer.
-
Anion Formation: Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Causality Check: Anhydrous conditions are critical as NaH reacts violently with water. The inert atmosphere prevents quenching of the base and anion.
-
Alkylation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes. Cool the mixture back to 0 °C and add the alkylating agent (e.g., an alkyl bromide, 1.1 eq) dropwise.
-
Reaction Completion: Allow the reaction to stir at room temperature overnight or until TLC indicates completion.
-
Workup and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.
C4-Position Cross-Coupling
The C4-chloro group is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial C-C and C-N bonds.
The Suzuki reaction is a robust method for coupling aryl or vinyl halides with boronic acids.[12]
-
Reaction Setup: In a reaction vessel, combine this compound (or its N1-protected derivative, 1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05-0.10 eq), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Solvent and Degassing: Add a solvent mixture, typically dimethoxyethane (DME) and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Causality Check: The palladium catalyst is the heart of the cycle. The base is required to activate the boronic acid for transmetalation.[13] Degassing is crucial to remove oxygen, which can deactivate the catalyst.
-
Reaction Execution: Heat the mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC.
-
Workup and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
This reaction is a powerful tool for constructing C-N bonds by coupling aryl halides with amines.[14]
-
Reaction Setup: To an oven-dried, sealed tube, add the N1-protected this compound (1.0 eq), the desired amine (1.2 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), a phosphine ligand (e.g., Xantphos or RuPhos, 0.04-0.10 eq), and a base such as sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Causality Check: The bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step that forms the C-N bond and regenerating the active catalyst.[14] The strong, non-nucleophilic base is required for the catalytic cycle.
-
Solvent and Execution: Add an anhydrous, aprotic solvent like toluene or dioxane under an inert atmosphere. Seal the tube and heat the mixture to 100-110 °C for 12-24 hours.
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Concentrate the filtrate and purify the crude product by column chromatography.
Application in Drug Discovery: A Case Study in PKMYT1 Kinase Inhibitors
The indazole scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy.[1][3] PKMYT1 is a kinase that negatively regulates the G2/M cell cycle checkpoint. Inhibiting PKMYT1 in cancer cells with a defective G1 checkpoint (like many p53-mutant cancers) can lead to mitotic catastrophe and cell death, making it an attractive therapeutic target.[15]
Caption: Simplified PKMYT1 signaling in the G2/M cell cycle checkpoint.
A hypothetical kinase inhibitor can be synthesized from this compound using the previously described methods. For instance, an N1-alkylation followed by a Suzuki coupling at the C4 position with a suitable heterocyclic boronic acid would generate a molecule with the classic "hinge-binding" motif common to many kinase inhibitors.
Illustrative SAR Data
The following table presents representative data for a hypothetical series of inhibitors derived from the scaffold to illustrate how modifications can impact potency.
| Compound | R¹ (N1-position) | R² (C4-position) | PKMYT1 IC₅₀ (nM) |
| 1 | -CH₃ | Phenyl | 520 |
| 2 | -CH₂CH₂OH | Phenyl | 250 |
| 3 | -CH₂CH₂OH | Pyridin-4-yl | 85 |
| 4 | -CH₂CH₂OH | Pyrimidin-5-yl | 15 |
This data is illustrative and not from a published source. The trend suggests that adding a polar group at N1 (Compound 2 vs 1) and introducing a nitrogen-containing heterocycle at C4 (Compounds 3 and 4 vs 2) enhances inhibitory activity, likely by forming additional hydrogen bonds in the kinase active site.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers multiple avenues for rapid and diverse library synthesis. Its well-defined reactivity allows for controlled, site-selective modifications, making it an invaluable tool for lead discovery and optimization in medicinal chemistry. The principles of regioselective N-alkylation and robust palladium-catalyzed cross-coupling at the C4-position provide a reliable platform for developing novel therapeutics. Future work will likely focus on exploring less common coupling reactions at the C4-Cl bond and leveraging the C6-F position for further targeted interactions or as a site for metabolic labeling studies.
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Methodological & Application
Application Note: A Robust and Scalable Synthetic Route to 4-Chloro-6-fluoro-1H-indazole from 3-Chloro-5-fluoro-2-methylaniline
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 4-Chloro-6-fluoro-1H-indazole, a key building block in the development of pharmacologically active molecules, including multi-targeted receptor tyrosine kinase inhibitors like Linifanib (ABT-869).[1][2][3][4] The described synthetic strategy starts from the commercially available substituted aniline, 3-Chloro-5-fluoro-2-methylaniline, and proceeds via a three-step sequence involving N-acetylation, one-pot diazotization and intramolecular cyclization, and subsequent deprotection. This guide is tailored for researchers, medicinal chemists, and process development scientists, offering in-depth explanations for experimental choices, a complete step-by-step protocol, and mechanistic insights to ensure reliable and scalable production.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is a privileged heterocyclic motif renowned for its wide range of pharmacological activities, serving as a cornerstone in numerous FDA-approved drugs.[5] Its structural resemblance to indole allows it to act as a bioisostere, interacting with a variety of biological targets. Specifically, halogenated indazoles are crucial intermediates that provide synthetic handles for further molecular elaboration through cross-coupling reactions and nucleophilic substitutions. This compound represents a particularly valuable scaffold in modern drug discovery, forming the core of potent kinase inhibitors investigated for cancer therapy.[1][6]
The development of a reliable and efficient synthesis for this specific substitution pattern is therefore of high importance. The route detailed herein is an adaptation of the classical Jacobson-Huber reaction, which utilizes the intramolecular cyclization of a diazotized N-acyl-o-toluidine derivative.[7] This approach offers high yields and operational simplicity, making it suitable for both laboratory-scale synthesis and large-scale production.[8]
Retrosynthetic Analysis and Strategy
The synthesis of this compound is most logically approached from a correspondingly substituted aniline precursor. The chosen strategy relies on forming the pyrazole ring onto the pre-functionalized benzene ring.
Our retrosynthetic analysis identifies 3-Chloro-5-fluoro-2-methylaniline as the ideal starting material. This aniline possesses the required substitution pattern, with the methyl group at the ortho position to the amine being critical for the subsequent cyclization step. This precursor is commercially available (CAS 886761-87-1), which provides a significant advantage for process efficiency.[9]
The forward synthesis involves three main transformations:
-
N-Acetylation: Protection of the aniline nitrogen with an acetyl group. This step serves a dual purpose: it moderates the reactivity of the amine and is integral to the mechanism of the subsequent cyclization reaction.[10]
-
Diazotization and Intramolecular Cyclization: The N-acetylated intermediate undergoes diazotization using an organic nitrite source, followed by an immediate intramolecular cyclization to form the N-acetylated indazole ring.
-
Hydrolysis: Removal of the N-acetyl protecting group under basic conditions to yield the final 1H-indazole product.
Caption: Retrosynthetic pathway for this compound.
Mechanistic Insights
Understanding the reaction mechanism is crucial for troubleshooting and optimization. The key transformation is the conversion of the N-acetylated aniline to the indazole ring.
-
N-Nitroso Formation: The reaction is initiated by the attack of the amide nitrogen on the nitrosonium ion (NO⁺), which is generated from the organic nitrite (e.g., tert-butyl nitrite). This forms an N-nitroso intermediate.
-
Rearrangement to Diazonium Species: The N-nitroso intermediate undergoes a series of tautomerizations and rearrangements, ultimately leading to a diazonium species. The acetyl group facilitates this process.
-
Intramolecular Cyclization: The highly electrophilic diazonium group is then attacked by the aromatic ring in an intramolecular electrophilic aromatic substitution reaction. The cyclization occurs at the carbon atom bearing the methyl group.
-
Aromatization: The resulting intermediate loses a proton from the methyl group, followed by tautomerization and loss of the acetyl group (during the subsequent hydrolysis step) to yield the aromatic indazole ring.
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Application Notes & Protocols: The Strategic Use of 4-Chloro-6-fluoro-1H-indazole in Modern Medicinal Chemistry
Introduction: The Privileged Indazole Scaffold and the Impact of Halogenation
In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold."[1][2] This bicyclic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of numerous biologically active agents due to its ability to form key hydrogen bond interactions with biological targets and its versatile synthetic handles.[2][3] Indazole derivatives are integral to a wide range of therapeutics, demonstrating activities from anti-inflammatory to potent anti-cancer effects.[1][2]
This guide focuses on a specifically substituted analog: 4-Chloro-6-fluoro-1H-indazole . The strategic placement of chloro and fluoro substituents on the indazole core is not arbitrary; it is a deliberate design choice to modulate the molecule's physicochemical and pharmacological properties.
-
Fluorine (C6-F): The highly electronegative fluorine atom can significantly alter pKa, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic or hydrogen bonding interactions.[4][5]
-
Chlorine (C4-Cl): The chlorine atom serves as a versatile synthetic handle, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore the chemical space and optimize structure-activity relationships (SAR).[6]
This document provides an in-depth look at the applications of this compound, detailing its synthetic utility and providing robust protocols for its use as a core building block in drug discovery programs, particularly in the development of protein kinase inhibitors.
Physicochemical Data and Synthetic Versatility
This compound is a crystalline solid that serves as a high-value intermediate for constructing complex molecular architectures. Its utility is rooted in the distinct reactivity of its functional groups.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 885520-32-1 | [7] |
| Molecular Formula | C₇H₄ClFN₂ | [8] |
| Molecular Weight | 170.57 g/mol | [8] |
| Appearance | Off-white to yellow solid | [6] |
The true power of this scaffold lies in its potential for selective functionalization. The N1-proton can be readily substituted via alkylation or arylation, while the C4-chloro group provides a specific site for carbon-carbon or carbon-nitrogen bond formation. This allows chemists to systematically build out from the core to engage different pockets of a target protein.
Core Application: A Scaffold for Protein Kinase Inhibitors
The indazole moiety is a well-established "hinge-binder" in protein kinase inhibitors.[9] The N1 and N2 atoms of the pyrazole ring mimic the adenine portion of ATP, forming critical hydrogen bonds with the backbone amide residues of the kinase hinge region. This anchors the inhibitor in the ATP-binding pocket.[10]
Derivatives of this compound are particularly relevant for targeting kinases where substitutions at the 4- and 6-positions can either enhance potency by interacting with nearby residues or improve pharmacokinetic properties. For instance, the fluorine at the 6-position has been shown in some indazole series to improve enzymatic activity and cellular potency against targets like Fibroblast Growth Factor Receptors (FGFRs).[4]
The binding mode of a generic 3-aminoindazole inhibitor highlights the key interactions that make this scaffold so effective.
While public data on molecules derived specifically from this compound is limited, its close analog, 4-Bromo-6-fluoro-1H-indazole, is a documented intermediate for synthesizing inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in immuno-oncology.[11] This strongly suggests that the chloro-analog is equally viable for developing inhibitors against HPK1 and other kinases.
| Inhibitor Class | Target Kinase(s) | Role of Indazole Scaffold |
| Linifanib | VEGFR, PDGFR | Core hinge-binding element. |
| Pazopanib | VEGFR, PDGFR, c-KIT | Central scaffold for orienting substituents.[2] |
| FGFR Inhibitors | FGFR1, FGFR2 | Hinge-binding via 3-aminoindazole; 6-fluoro substitution enhances potency.[4] |
| BCR-ABL Inhibitors | BCR-ABL (incl. T315I) | Forms critical hydrogen bonds with Glu316 and Met318 in the hinge region.[10] |
Experimental Protocols
Disclaimer: These protocols are intended for research purposes by qualified professionals only. All procedures should be performed in a suitable fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for synthesizing halogenated indazoles, such as the Jacobson synthesis, which involves the cyclization of an appropriately substituted o-toluidine derivative or related aniline precursors.[6][12]
Step 1: Acetylation of 3-Chloro-5-fluoro-2-methylaniline
-
To a stirred solution of 3-Chloro-5-fluoro-2-methylaniline (1.0 eq) in acetic acid (5 vol), add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 2-3 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water (20 vol).
-
Stir the resulting slurry for 30 minutes. Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the N-acetyl intermediate.
Step 2: Diazotization and Intramolecular Cyclization
-
Dissolve the N-acetyl intermediate (1.0 eq) in a suitable solvent such as acetic acid or an ether (e.g., THF).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add tert-butyl nitrite (t-BuONO) (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction for the formation of N-acetyl-4-chloro-6-fluoro-1H-indazole.
-
Once complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 3: Hydrolysis to this compound
-
Dissolve the purified N-acetyl-4-chloro-6-fluoro-1H-indazole (1.0 eq) in a mixture of methanol (5 vol) and water (2 vol).
-
Add sodium hydroxide (NaOH) (2.0 eq) and heat the mixture to reflux (approx. 65-70 °C) for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and neutralize with 1M HCl until the pH is ~7.
-
A precipitate should form. Stir for 30 minutes, then filter the solid.
-
Wash the filter cake with cold water and dry under vacuum to afford the final product, this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C4-Arylation
This protocol demonstrates the use of the title compound as a building block, installing an aryl group at the C4 position—a common strategy in kinase inhibitor synthesis.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. The reaction time can range from 4 to 24 hours.
-
Monitor the reaction progress by LC-MS. Check for the disappearance of the starting material and the appearance of the new product mass.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-aryl-6-fluoro-1H-indazole product.
Conclusion
This compound is more than just another halogenated heterocycle; it is a strategically designed building block that offers medicinal chemists a reliable and versatile starting point for developing sophisticated therapeutic agents. Its utility in constructing kinase inhibitors is particularly noteworthy, where the indazole core acts as a proven hinge-binding motif and the chloro/fluoro substituents provide critical tools for modulating potency, selectivity, and pharmacokinetic profiles. The protocols provided herein offer a practical framework for the synthesis and derivatization of this valuable scaffold, empowering researchers in their drug discovery endeavors.
References
- Benchchem. (n.d.). 4-Bromo-6-chloro-1H-indazole | 885519-03-9.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- ResearchGate. (n.d.). An Improved Preparation of 4-Chloro-1H-indazole (V).
- PubMed Central (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Taylor & Francis. (n.d.). Indazole – Knowledge and References.
- PubChem. (n.d.). 6-Chloro-4-fluoro-1H-indazole | C7H4ClFN2 | CID 24728444.
- MedchemExpress.com. (n.d.). 4-Bromo-6-fluoro-1H-indazole | Drug Intermediate.
- BLD Pharm. (n.d.). 885520-32-1|this compound.
- NIH. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC.
- ChemicalBook. (n.d.). 4-BROMO-6-CHLORO-1H-INDAZOLE | 885519-03-9.
- Ossila. (n.d.). 4-Fluoro-1H-indazole | CAS Number 341-23-1.
- Benchchem. (n.d.). A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo.
- ChemicalBook. (n.d.). 4-CHLORO-6-FLUORO-3-HYDROXY (1H)INDAZOLE | 885523-14-8.
- PubMed Central (PMC). (2023, July 20). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant.
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- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. benchchem.com [benchchem.com]
- 7. 885520-32-1|this compound|BLD Pharm [bldpharm.com]
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- 9. benchchem.com [benchchem.com]
- 10. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Use of 4-Chloro-6-fluoro-1H-indazole in the synthesis of kinase inhibitors
Application Note & Protocols
Topic: 4-Chloro-6-fluoro-1H-indazole as a Key Building Block for the Synthesis of Kinase Inhibitors
Introduction: The Strategic Importance of the Indazole Scaffold
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets in modern medicine.[3] Within the vast landscape of kinase inhibitors, nitrogen-containing heterocyclic compounds are prominent, with the indazole core being a particularly successful "privileged scaffold".[4][5][6] Its unique structure serves as a bio-isosteric replacement for indole, offering advantageous physicochemical and pharmacological properties.[6]
Many FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole nucleus, demonstrating its clinical significance.[7][8] The strategic functionalization of the indazole ring is therefore a cornerstone of many drug discovery programs. This guide focuses on This compound , a versatile and high-value building block whose specific halogenation pattern offers medicinal chemists a precise toolkit for constructing complex and potent kinase inhibitors. The chloro-substituent at the C4 position and the fluoro-substituent at the C6 position provide distinct reactive handles that can be selectively addressed through modern cross-coupling methodologies, enabling the systematic exploration of structure-activity relationships (SAR).
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClFN₂ | PubChem[9] |
| Molecular Weight | 170.57 g/mol | PubChem[9] |
| CAS Number | 885520-32-1 | PubChem[9], BLD Pharm[10] |
| Appearance | Off-white to yellow solid | Benchchem[4] |
| IUPAC Name | 6-chloro-4-fluoro-1H-indazole | PubChem[9] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | Benchchem[4] |
Core Synthetic Strategies & Mechanistic Rationale
The utility of this compound stems from its two key reactive sites: the N1-proton and the C4-chlorine. The fluorine at C6 primarily serves as a metabolic blocker or to modulate electronic properties and binding interactions of the final molecule.
Caption: Key reactive sites on the this compound scaffold.
N1-Functionalization via N-Arylation
The introduction of aryl or heteroaryl groups at the N1 position is a common strategy to orient substituents towards solvent-exposed regions of the kinase ATP binding pocket. The Buchwald-Hartwig amination is a preferred method for this transformation due to its broad substrate scope and milder reaction conditions compared to older methods like the Ullmann condensation.[11]
-
Causality: This palladium-catalyzed cross-coupling reaction forms a C-N bond between the indazole nitrogen and an aryl halide.[11] The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination step, which is the final, bond-forming step in the catalytic cycle. The base (e.g., Cs₂CO₃, K₃PO₄) is crucial for deprotonating the indazole N-H, making it sufficiently nucleophilic to attack the palladium center.
C4-Functionalization via Suzuki-Miyaura Cross-Coupling
The C4-position often points towards the "hinge-binding" region of the kinase, a critical interaction domain. The Suzuki-Miyaura reaction is an exceptionally robust and widely used method for forming C-C bonds between the C4-chloro position and various aryl or heteroaryl boronic acids/esters.[6][12]
-
Causality: This reaction utilizes a palladium catalyst, such as Pd(dppf)Cl₂, which is effective for coupling aryl chlorides.[12] The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl chloride to the Pd(0) complex, transmetalation with the boronic acid (activated by a base like K₂CO₃), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[13] The differential reactivity between the C-Cl and the more robust C-F bond allows for selective coupling at the C4 position.
General Synthetic Workflow
The sequential application of these core strategies allows for the construction of highly decorated kinase inhibitors from the this compound scaffold.
Sources
- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-Chloro-4-fluoro-1H-indazole | C7H4ClFN2 | CID 24728444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 885520-32-1|this compound|BLD Pharm [bldpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ijcrt.org [ijcrt.org]
Application Notes and Protocols for N-Alkylation and N-Arylation of 4-Chloro-6-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Functionalized Indazoles
The indazole scaffold is a cornerstone pharmacophore in modern medicinal chemistry, celebrated for its prevalence in a multitude of therapeutic agents.[1][2] Its unique bicyclic structure, an isostere of indole, allows it to engage with a wide range of biological targets. N-substituted indazoles, in particular, are at the heart of numerous approved drugs and clinical candidates for treating conditions ranging from cancer to inflammation and nausea.[1] The strategic functionalization of the indazole nitrogen atoms (N-1 and N-2) is a critical step in drug development, as the position and nature of the substituent can profoundly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
However, the synthesis of N-alkylated and N-arylated indazoles is frequently complicated by the presence of two nucleophilic nitrogen atoms, which can lead to the formation of regioisomeric mixtures.[2][3] This presents significant challenges for synthesis and purification, making the development of regioselective protocols a paramount objective.[4][5] This guide provides detailed, field-proven protocols for the N-alkylation and N-arylation of 4-Chloro-6-fluoro-1H-indazole, a halogenated derivative with significant potential as a versatile building block in drug discovery programs. The protocols are designed to offer researchers a robust starting point for their synthetic endeavors, complete with mechanistic insights and strategies for optimization.
Part 1: N-Alkylation of this compound
The N-alkylation of indazoles can be directed to either the N-1 or N-2 position by carefully tuning the reaction conditions. The regiochemical outcome is a delicate interplay of steric and electronic factors of the indazole substrate, the nature of the alkylating agent, and the choice of base and solvent system, often dictated by principles of kinetic versus thermodynamic control.[2][6]
Protocol 1: Selective N-1 Alkylation via Thermodynamic Control
This protocol is optimized for achieving high regioselectivity for the N-1 position, which is often the thermodynamically more stable isomer.[1][2] The use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method for favoring N-1 alkylation.[1][4][5]
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH irreversibly deprotonates the indazole, forming the indazolide anion.
-
Tetrahydrofuran (THF): This aprotic solvent is ideal for reactions involving NaH. Its relatively low polarity is believed to favor the formation of a tight ion pair between the indazolide anion and the sodium cation, which can sterically hinder the N-2 position, thereby promoting alkylation at N-1.[7]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N-1 alkylated this compound.
Protocol 2: N-2 Alkylation via Mitsunobu Reaction
Achieving selectivity for the N-2 position often requires conditions that favor kinetic control. The Mitsunobu reaction is a powerful method that has been shown to favor the formation of the N-2 alkylated indazole isomer.[8]
Causality Behind Experimental Choices:
-
Mitsunobu Conditions: This reaction proceeds through an alkoxyphosphonium salt, which is then attacked by the nucleophilic indazole. The steric bulk at the N-1 position, adjacent to the fused benzene ring, can favor nucleophilic attack from the more accessible N-2 position, leading to the kinetically favored product.
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers, with the N-2 isomer typically being the major product.
Data Summary for N-Alkylation
| Indazole Substrate (Example) | Alkylating Agent | Conditions | N-1:N-2 Ratio (Approx.) | Yield (%) | Reference |
| General 1H-Indazole | Alkyl Bromide | NaH / THF | >95 : 5 | High | [1][4] |
| General 1H-Indazole | Alkyl Halide | K₂CO₃ / DMF | ~1 : 1 | Variable | [2][9] |
| 1H-Indazole | Alcohol (Mitsunobu) | PPh₃, DIAD / THF | 1 : 2.5 | 58 (N-2), 20 (N-1) | [8] |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH / THF | 4 : 96 | 88 | [2] |
Part 2: N-Arylation of this compound
The formation of a C-N bond between an aryl group and the indazole nitrogen is a pivotal transformation in the synthesis of many biologically active molecules. The two most powerful and widely used methods for this purpose are the Buchwald-Hartwig amination and the Ullmann condensation.[10][11]
Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a versatile and widely adopted palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13] It is often favored for its milder reaction conditions and broader substrate scope compared to traditional copper-catalyzed methods.[13]
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂, is essential for the catalytic cycle.
-
Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[12][14]
-
Base: A suitable base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu), is required to deprotonate the indazole and facilitate the reaction.
-
Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the aryl halide (e.g., aryl bromide or iodide, 1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0 equiv) and anhydrous solvent (e.g., dioxane or toluene).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to obtain the N-arylated product.
Protocol 4: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classic method for N-arylation that utilizes a copper catalyst.[15] While it often requires harsher conditions than the Buchwald-Hartwig reaction, it remains a valuable tool, especially in cases where palladium-based methods are not effective.[16]
Causality Behind Experimental Choices:
-
Copper Catalyst: A copper(I) source, such as CuI, is the active catalyst.
-
Ligand: The addition of a ligand, often a diamine like 1,10-phenanthroline or N,N'-dimethylethylenediamine, can significantly improve the efficiency of the reaction by stabilizing the copper catalyst and facilitating the coupling process.[17][18]
-
Base: A strong base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is necessary for the reaction to proceed.
-
Preparation: In a sealed tube, combine this compound (1.0 equiv), the aryl halide (1.1 equiv), copper(I) iodide (CuI, 10-20 mol%), the ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Seal the tube and heat the mixture to a high temperature (typically 120-150 °C) for 24-48 hours.
-
Workup: Cool the reaction to room temperature and pour it into a mixture of water and ammonia solution to complex with the copper salts.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary for N-Arylation
| Reaction Type | Catalyst/Ligand (Example) | Base | Solvent | Temperature (°C) | Reference |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100-110 | [11][12] |
| Buchwald-Hartwig | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 80-100 | [14] |
| Ullmann Condensation | CuI / 1,10-Phenanthroline | K₂CO₃ | DMF | 120-140 | [17][19] |
| Ullmann Condensation | CuI / Diamine Ligand | K₃PO₄ | Dioxane | 110 | [18] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for N-functionalization of indazoles.
Reaction Schemes
Caption: General schemes for regioselective N-alkylation of indazoles.
Caption: Key catalytic systems for the N-arylation of indazoles.
References
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. URL
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Royal Society of Chemistry. URL
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem. URL
- Recent Advances in C–H Functionalization of 2H-Indazoles.
- Application Notes and Protocols for N-1 and N-2 Alkyl
- Visible light-induced functionalization of indazole and pyrazole: a recent upd
- Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. URL
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Development of a selective and scalable N1-indazole alkyl
- C3-INDAZOLE FUNCTIONALIZ
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. URL
- Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction.
- Development of a selective and scalable N1-indazole alkyl
- Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Semantic Scholar. URL
- Buchwald-Hartwig Amin
- Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
- Gold-Catalyzed Regioselective N -1 Arylation of Indazoles.
- Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. Semantic Scholar. URL
- Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. URL
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Recent developments in selective N-arylation of azoles. Royal Society of Chemistry. URL
- Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. PubMed. URL
- A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide.
- Buchwald–Hartwig amin
- On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
- Synthesis of substituted N-heterocycles by N-aryl
- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry. URL
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- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. URL
- Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles.
- Protocol for N-arylation of 3-Bromo-6-(trifluoromethyl)-1H-indazole. Benchchem. URL
- Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole. Benchchem. URL
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Palladium-Catalyzed Cross-Coupling Reactions Involving 4-Chloro-6-fluoro-1H-indazole
An Application Note and Protocol Guide:
Introduction: The Strategic Importance of the Functionalized Indazole Scaffold
The 1H-indazole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] Its bioisosteric relationship with indole allows it to interact with a wide range of biological targets, while its unique physicochemical properties can offer advantages in metabolic stability and patentability. Compounds containing the indazole moiety have demonstrated a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-viral properties.[1]
Among the various indazole building blocks, 4-Chloro-6-fluoro-1H-indazole stands out as a particularly valuable and versatile intermediate. The presence of two distinct halogen atoms at electronically different positions on the benzene ring opens the door for selective, stepwise functionalization. The chloro group at the C4 position serves as a reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging carbon-carbon and carbon-heteroatom bonds.[3] The fluorine atom at the C6 position, being largely unreactive to these catalytic methods, remains as a metabolically stable substituent that can enhance binding affinity and modulate pharmacokinetic properties of the final molecule.
This guide provides a detailed technical overview and actionable protocols for leveraging this compound in four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying chemical logic—the causality behind the choice of catalysts, ligands, bases, and solvents—to empower researchers to not only replicate but also rationally optimize these critical transformations.
Foundational Principles: The Palladium Catalytic Cycle and Substrate Reactivity
At the heart of these transformations lies the palladium catalytic cycle, a well-established mechanistic framework. A general understanding of this cycle is paramount for troubleshooting and optimizing any cross-coupling reaction. The cycle typically involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C4-Cl bond) of the indazole, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation (for Suzuki, Sonogashira): The coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base. For Heck and Buchwald-Hartwig reactions, this step is replaced by migratory insertion or amine coordination and deprotonation, respectively.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Substrate-Specific Considerations: this compound
-
Reactivity of the C-Cl Bond: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in oxidative addition.[3] This is due to the stronger C-Cl bond. Consequently, successful coupling requires more forcing conditions or, more effectively, the use of highly active catalyst systems. These systems typically feature bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands that promote the oxidative addition step.
-
Inertness of the C-F Bond: The C-F bond is exceptionally strong and generally does not participate in palladium-catalyzed cross-coupling reactions under standard conditions, ensuring the selective functionalization at the C4 position.
-
The Role of the Indazole NH: The acidic proton on the indazole nitrogen (N1-H) can interfere with the catalytic cycle. It can react with strong bases or participate in side reactions. Therefore, for certain transformations, particularly those requiring strong bases or high temperatures, N-protection of the indazole is a critical strategic consideration.[4][5] Common protecting groups include tert-butyloxycarbonyl (Boc), which can often be removed under the reaction conditions or subsequently with mild acid.[6]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the synthesis of biaryl and heteroaryl-aryl structures due to the operational simplicity and the commercial availability and stability of boronic acids.[7] For this compound, this reaction provides a direct route to 4-aryl-6-fluoro-1H-indazole derivatives, a motif of significant interest in drug design.
Causality of Experimental Choices
-
Catalyst & Ligand: The key challenge is the activation of the C-Cl bond. While classic catalysts like Pd(PPh₃)₄ might work, they often require high catalyst loadings and temperatures. A more robust approach involves using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with a bulky, electron-rich phosphine ligand.[7] The ligand, such as dppf ([1,1'-Bis(diphenylphosphino)ferrocene]), stabilizes the Pd(0) species and its electron-donating nature facilitates the oxidative addition into the C-Cl bond.
-
Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8] Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. Cesium carbonate is often more effective due to its higher solubility in organic solvents.
-
Solvent: A mixture of an organic solvent and water is typically required. The organic solvent (e.g., 1,4-dioxane, DME, or toluene) solubilizes the indazole substrate and the catalyst, while water is necessary to dissolve the inorganic base.
Detailed Protocol: Synthesis of 4-(4-methoxyphenyl)-6-fluoro-1H-indazole
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 170.5 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and K₂CO₃ (2.5 mmol, 345 mg).
-
Catalyst Addition: To this solid mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 mmol, 41 mg).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
| Component | Recommended Range/Options | Purpose |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Precatalyst, source of Pd(0) |
| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilize Pd(0), facilitate oxidative addition |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid for transmetalation |
| Solvent | Dioxane/H₂O, DME/H₂O, Toluene/H₂O | Solubilize reactants and base |
| Temperature | 80 - 110 °C | Provide activation energy for C-Cl cleavage |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, providing access to a wide array of arylamines that are otherwise difficult to synthesize.[3] This reaction is particularly valuable for synthesizing 4-amino-6-fluoro-1H-indazole derivatives, which are key pharmacophores in many kinase inhibitors and other targeted therapies.
Causality of Experimental Choices
-
Catalyst & Ligand: This reaction is highly dependent on the choice of ligand. The C-Cl bond's inertness and the potential for the amine to coordinate to the palladium center necessitate the use of highly specialized, bulky, and electron-rich biarylphosphine ligands. Ligands like XPhos, RuPhos, or BrettPhos are designed to promote both the oxidative addition and the subsequent reductive elimination steps, which can be challenging for C-N bond formation.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate palladium-amine complex) without competing in the coupling reaction. Sodium tert-butoxide (NaOtBu) is the most common choice.[9] For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring more active catalyst systems.
-
Solvent: Anhydrous, aprotic solvents are essential. Toluene and 1,4-dioxane are the most frequently used solvents as they are relatively inert and have boiling points suitable for these reactions.
Detailed Protocol: Synthesis of 6-fluoro-N-morpholino-1H-indazol-4-amine
-
Inert Atmosphere: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.08 mmol, 38.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Reactant Addition: Add this compound (1.0 mmol, 170.5 mg).
-
Solvent and Amine Addition: Evacuate and backfill the tube with argon. Add anhydrous, degassed toluene (10 mL), followed by morpholine (1.2 mmol, 105 µL).
-
Reaction: Seal the tube and heat the mixture to 100-110 °C for 16-24 hours. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-indazole derivative.
| Component | Recommended Range/Options | Purpose |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Precatalyst, source of Pd(0) |
| Ligand | XPhos, RuPhos, BrettPhos, BINAP | Crucial for C-N bond formation efficiency |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | Deprotonates amine for coupling |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic medium |
| Temperature | 90 - 120 °C | Overcome activation energy |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, producing alkynyl-substituted aromatic compounds.[10][11] Applying this to this compound allows for the synthesis of 4-alkynyl-6-fluoro-1H-indazoles, which can serve as versatile handles for further transformations like click chemistry or as components of novel materials and probes.
Causality of Experimental Choices
-
Dual Catalytic System: The classic Sonogashira reaction employs a dual catalytic system. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst.[10] The copper forms a copper(I) acetylide intermediate, which is more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex.
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves two purposes: it deprotonates the terminal alkyne to form the acetylide anion and acts as a scavenger for the HX acid generated during the reaction. Often, the amine can be used as the solvent.
-
Solvents: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to improve the solubility of the reactants.
Sources
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Application Notes and Protocols for the Derivatization of 4-Chloro-6-fluoro-1H-indazole in Structure-Activity Relationship (SAR) Studies
Introduction: The Privileged 4-Chloro-6-fluoro-1H-indazole Scaffold
The 1H-indazole core is a prominent heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the indole ring system and participate in key biological interactions.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[1][2] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole scaffold, underscoring its clinical significance.[1]
The specific scaffold, this compound, offers a unique combination of features for structure-activity relationship (SAR) studies. The electron-withdrawing fluorine and chlorine atoms modulate the electronic properties of the benzene ring, influencing pKa and potential metabolic stability. Crucially, the chloro substituent at the C4-position and the hydrogen at the N1-position serve as versatile synthetic handles for introducing molecular diversity. This allows for a systematic exploration of the chemical space around the core structure to optimize potency, selectivity, and pharmacokinetic properties for a given biological target.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We will delve into field-proven protocols for modifications at key positions, explain the rationale behind experimental choices, and present data in a clear, actionable format to facilitate the design and execution of successful SAR campaigns, particularly in the context of kinase inhibitor discovery.[3][4]
Strategic Derivatization for SAR Exploration
A typical SAR strategy for the this compound scaffold involves a multi-pronged approach, exploring substitutions at the N1, C4, and potentially other positions. The goal is to understand how different chemical groups in these regions interact with the target protein and affect the overall properties of the molecule.
Below is a workflow diagram illustrating a common strategy for generating a library of derivatives from the this compound starting material.
Caption: A typical workflow for SAR studies on this compound.
Part 1: N1-Position Derivatization Protocols
The N1-position of the indazole ring is a primary site for modification. Substituents at this position can significantly impact binding affinity and pharmacokinetic properties. The regioselectivity of N-alkylation (N1 vs. N2) is a critical consideration and is highly dependent on the reaction conditions.[5][6]
Protocol 1.1: Selective N1-Alkylation via Hydride Deprotonation
This protocol is designed to achieve high regioselectivity for the N1-isomer, which is often the thermodynamically more stable product. The use of a strong, non-coordinating base in a non-polar aprotic solvent is key to this selectivity.[5]
Rationale: Sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for selective N1-alkylation of indazoles.[5][6] The sodium cation is believed to coordinate between the N2-nitrogen and an electron-rich group (if present) at the C3-position, sterically hindering the approach of the electrophile to the N2-position. For the unsubstituted C3-position in our scaffold, the preference for the more thermodynamically stable N1-product is the dominant factor.
Detailed Experimental Protocol:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole is usually observed as a suspension.
-
Electrophile Addition: Re-cool the mixture to 0 °C and add the desired alkylating agent (e.g., alkyl bromide, benzyl bromide, or tosylate, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.
| Substrate | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Typical Yield | Reference |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH / THF | >99 : <1 | 85% | [5] |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH / THF | >99 : <1 | 89% | [5] |
| 6-fluoro-1H-indazole | 4-methoxybenzyl chloride | K₂CO₃ / DMF | ~1 : 1 | 51.6% (combined) | [7] |
This table presents data from closely related indazole systems to illustrate the effect of reaction conditions on regioselectivity. The NaH/THF system consistently favors N1-alkylation, while other conditions can lead to mixtures.
Part 2: C4-Position Derivatization Protocols
The chlorine atom at the C4-position is an excellent handle for introducing aryl, heteroaryl, or amino groups via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry for their broad substrate scope and functional group tolerance.
Protocol 2.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with boronic acids or their esters to form biaryl structures.[8] This is particularly useful for exploring how different aromatic substituents at the C4-position influence target engagement.
Rationale: The reaction involves the oxidative addition of the aryl chloride to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to form the new C-C bond and regenerate the catalyst.[8] The choice of ligand, base, and solvent is critical for achieving good yields, especially with less reactive aryl chlorides.
Caption: General scheme for the Suzuki-Miyaura coupling at the C4-position.
Detailed Experimental Protocol:
-
Preparation: In a microwave vial or Schlenk tube, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 - 0.10 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-120 °C (conventional heating or microwave irradiation) for 2-18 hours. Monitor the reaction for the disappearance of starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure 4-aryl-6-fluoro-1H-indazole derivative.
| Aryl Halide | Boronic Acid | Catalyst / Base | Solvent | Typical Yield | Reference |
| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | DME | Good | [1] |
| 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Dioxane/H₂O | Good | [2][9] |
| 3-Amino-6-bromo-1H-indazole | Pyrazole boronic acid ester | Pd(dppf)Cl₂ / Na₂CO₃ | Dioxane/H₂O | 35% | [10] |
This table provides examples of Suzuki couplings on related bromo-indazole systems, which are generally more reactive than chloro-indazoles. For this compound, more forcing conditions or specialized catalysts may be required.
Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the introduction of primary and secondary amines at the C4-position.[10] This is a key strategy for modulating solubility, basicity, and hydrogen bonding potential in drug candidates.
Rationale: The catalytic cycle is similar to the Suzuki reaction but involves the coupling of an amine instead of an organoboron species.[10] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting, especially for less reactive aryl chlorides.[4]
Detailed Experimental Protocol:
-
Preparation: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., Xantphos or RuPhos, 0.08 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.
-
Degassing: Seal the tube and thoroughly degas the mixture.
-
Reaction: Heat the reaction mixture under an inert atmosphere at 80-110 °C until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Extraction and Concentration: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired 4-amino-6-fluoro-1H-indazole derivative.
| Aryl Halide | Amine | Catalyst / Ligand / Base | Solvent | Typical Yield | Reference |
| Aryl Chloride | Primary Amine | Pd(OAc)₂ / BrettPhos / LiHMDS | Toluene | High | [11] |
| Aryl Bromide | Secondary Amine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | Dioxane | High | [12] |
| 4-Iodo-3-methyl-1H-indazole | Various Amines | Pd(OAc)₂ / Xantphos / Cs₂CO₃ | Toluene | Good | [13] |
This table provides general conditions for Buchwald-Hartwig aminations. The optimal combination of catalyst, ligand, and base must be determined empirically for the specific this compound substrate and amine coupling partner.
Conclusion and Future Directions
The this compound scaffold is a highly valuable starting point for the development of novel therapeutics, particularly kinase inhibitors. The synthetic protocols detailed in these application notes provide robust and versatile methods for exploring the structure-activity relationships of this privileged core. By systematically applying N1-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, researchers can generate diverse libraries of compounds for biological screening.
The true power of these methods lies in their iterative application. Initial screening results from a primary library should guide the synthesis of subsequent generations of compounds, allowing for the fine-tuning of molecular interactions and the optimization of drug-like properties. The combination of these synthetic strategies provides a comprehensive toolkit for unlocking the full therapeutic potential of the this compound scaffold.
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- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
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- Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. (2019).
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- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Publishing. [Link]
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- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
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- Method of synthesizing 1H-indazole compounds. (US8022227B2).
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (CN110452177A).
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Application Note: 4-Chloro-6-fluoro-1H-indazole as a Pivotal Intermediate in the Synthesis of Next-Generation Agrochemicals
Introduction: The Strategic Importance of the Indazole Scaffold in Agrochemical Innovation
The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry and, increasingly, in the design of modern agrochemicals.[1][2] Its unique electronic properties and rigid conformational structure allow for precise interactions with biological targets, leading to the development of potent and selective active ingredients. Within this class of compounds, halogenated indazoles are particularly valuable building blocks due to the versatile reactivity of the carbon-halogen bonds, which serve as synthetic handles for introducing diverse functionalities through cross-coupling and nucleophilic substitution reactions.
This application note provides a comprehensive guide to the synthesis and utilization of 4-chloro-6-fluoro-1H-indazole , a key intermediate for the development of novel agrochemicals, including insecticides, herbicides, and fungicides.[3][4][5] We will present a detailed, field-proven protocol for the multi-step synthesis of this intermediate and demonstrate its application in the synthesis of a representative N-aryl-indazole carboxamide, a class of compounds with demonstrated insecticidal activity.[6]
Part 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved from commercially available starting materials. The presented protocol is a robust, multi-step process involving halogenation, diazotization, and cyclization.
Rationale Behind the Synthetic Strategy
The chosen synthetic route (Scheme 1) begins with the regioselective chlorination of 2-fluoroaniline. The directing effects of the amino and fluoro groups guide the incoming electrophile. This is followed by a Sandmeyer-type reaction sequence to introduce the second nitrogen atom and facilitate the indazole ring formation. This approach is advantageous due to the availability of the starting materials and the generally high yields of each step.
Experimental Workflow: Synthesis of this compound
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2012081916A2 - Indazole derivative and a pesticide composition containing the same - Google Patents [patents.google.com]
- 4. New 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives as paddy field herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery of indazapyroxamet: a novel 3-pyridinyl insecticide targeting piercing/sucking insectsa - PubMed [pubmed.ncbi.nlm.nih.gov]
Guide to the Large-Scale Synthesis and Purification of 4-Chloro-6-fluoro-1H-indazole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-fluoro-1H-indazole is a critical heterocyclic building block in medicinal chemistry, frequently utilized in the development of therapeutic agents, including kinase inhibitors.[1][2] Its specific substitution pattern offers multiple points for diversification, making a reliable and scalable synthesis essential for drug discovery and development programs. This guide provides a comprehensive, field-tested protocol for the large-scale synthesis of this compound from a commercially available starting material. We detail an efficient three-step synthetic sequence and robust purification protocols, including recrystallization and flash chromatography, to consistently yield high-purity material. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot the process effectively.
Synthetic Strategy and Rationale
The synthesis of the indazole core can be achieved through various methods, including the cyclization of ortho-alkylanilines or the annulation of arynes with hydrazones.[3][4][5] For large-scale production, an ideal route should utilize cost-effective starting materials, avoid hazardous reagents like crown ethers, and involve simple, high-yielding transformations.
The selected strategy is an adaptation of the well-established Davis-Beirut reaction, which involves the diazotization and subsequent intramolecular cyclization of an ortho-alkyl aniline derivative. This approach, outlined below, is highly efficient and has been proven scalable for analogous structures.[6]
Overall Reaction Scheme:
Rationale for the Synthetic Route:
-
Starting Material: 3-Chloro-5-fluoro-2-methylaniline is a readily available and relatively inexpensive starting material.
-
Acetylation (Step 1): The initial acetylation of the aniline serves as a robust protecting group strategy. It directs the subsequent cyclization to the desired N-1 position of the indazole ring and prevents unwanted side reactions during the diazotization process.
-
Oxidative Cyclization (Step 2): This key step utilizes an organic nitrite source, such as tert-butyl nitrite, in the presence of a base to effect the transformation. The reaction proceeds via the formation of a diazonium species which then undergoes intramolecular C-H activation and cyclization to form the indazole ring. Using an organic nitrite source under non-aqueous conditions is generally safer and more scalable than traditional aqueous sodium nitrite/acid methods.
-
Hydrolysis (Step 3): The final deprotection is a simple basic hydrolysis. This step is typically clean and high-yielding, and the product often precipitates from the reaction mixture upon neutralization, simplifying the initial isolation.[6]
Workflow Visualization
Synthesis Workflow
The following diagram outlines the logical progression of the three-step synthesis from the starting material to the crude final product.
Caption: Decision tree for selecting the appropriate purification method.
Detailed Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [7][8]Refer to the Safety Data Sheet (SDS) for each reagent before use.
Protocol 2.1: Step 1 - Synthesis of N-(3-Chloro-5-fluoro-2-methylphenyl)acetamide
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 3-Chloro-5-fluoro-2-methylaniline (100 g, 0.627 mol) and pyridine (500 mL).
-
Reagent Addition: Cool the stirred solution to 0-5 °C using an ice-water bath. Slowly add acetic anhydride (70.5 g, 0.690 mol, 1.1 eq) dropwise via an addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent until the starting aniline spot is no longer visible.
-
Work-up: Carefully pour the reaction mixture into 2 L of ice-cold water with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash the filter cake thoroughly with water (3 x 500 mL), and then with cold n-heptane (2 x 200 mL).
-
Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight to yield N-(3-Chloro-5-fluoro-2-methylphenyl)acetamide as an off-white solid.
Protocol 2.2: Step 2 - Synthesis of 1-Acetyl-4-chloro-6-fluoro-1H-indazole
-
Reaction Setup: To a 3 L flask equipped with a mechanical stirrer, thermometer, and condenser with a nitrogen inlet, add the N-acetyl intermediate from Step 1 (120 g, 0.595 mol), potassium acetate (KOAc, 116.8 g, 1.19 mol, 2.0 eq), and toluene (1.5 L).
-
Azeotropic Distillation: Heat the mixture to reflux and remove any residual water using a Dean-Stark trap for approximately 1-2 hours.
-
Cyclization: Cool the mixture to 60 °C. Add tert-butyl nitrite (92.0 g, 0.892 mol, 1.5 eq) dropwise over 1 hour. A mild exotherm may be observed.
-
Reaction: After the addition, heat the reaction mixture to 80 °C and stir for 8-12 hours.
-
Monitoring: Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate) for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with toluene (200 mL). Combine the filtrates and wash sequentially with 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (2 x 500 mL), and brine (500 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 1-Acetyl-4-chloro-6-fluoro-1H-indazole, which can be used directly in the next step or purified further if necessary.
Protocol 2.3: Step 3 - Synthesis of this compound
-
Reaction Setup: In a 2 L flask, suspend the crude N-acetyl indazole from Step 2 (approx. 0.595 mol) in a mixture of methanol (600 mL) and water (600 mL).
-
Hydrolysis: Add sodium hydroxide (NaOH) pellets (47.6 g, 1.19 mol, 2.0 eq) portion-wise while stirring and cooling in a water bath to maintain the temperature below 30 °C.
-
Reaction: Stir the mixture at room temperature for 3-5 hours.
-
Monitoring: Monitor the hydrolysis by TLC (1:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Neutralization & Precipitation: Cool the mixture to 0-5 °C and carefully neutralize by adding concentrated HCl (approx. 100 mL) until the pH is ~7. A thick precipitate will form.
-
Isolation: Stir the slurry at 0-5 °C for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake extensively with cold water (4 x 500 mL) to remove salts.
-
Drying: Dry the solid in a vacuum oven at 60 °C to yield crude this compound.
Large-Scale Purification Protocols
The crude product from the synthesis typically has a purity of 90-98%. For most applications, a single recrystallization is sufficient to achieve >99% purity.
Protocol 4.1: Recrystallization (Primary Method)
Recrystallization is the most efficient and scalable method for purifying solid organic compounds. The choice of solvent is critical; a mixed solvent system of ethanol and water is effective for this compound. [9]
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of 95% ethanol and deionized water.
-
Dissolution: Place the crude this compound (e.g., 100 g) in a suitably sized flask. Add the minimum amount of the hot ethanol/water mixture required to fully dissolve the solid at reflux.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (1-2% by weight), reflux for 15 minutes, and then perform a hot filtration through a pad of Celite to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask with a glass rod if necessary. [10]5. Maturation: Once crystallization begins, cool the flask in an ice bath for at least 2 hours to maximize product recovery.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold 1:4 ethanol/water, and then with cold water. Dry the purified crystals in a vacuum oven at 60 °C.
Protocol 4.2: Flash Column Chromatography (Secondary Method)
If recrystallization fails to provide the desired purity, flash column chromatography is an effective alternative. [11]
-
TLC Analysis: Determine an optimal solvent system using TLC. A system that gives the product an Rf value of 0.25-0.35 is ideal. A gradient of ethyl acetate in hexanes is a good starting point. [12]2. Column Packing: Select a column size appropriate for the amount of material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight). Slurry pack the column with silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, removing the solvent, and carefully adding the resulting powder to the top of the packed column. [10]4. Elution: Run the column under positive pressure (air or nitrogen). Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Product Characterization and Data
The final product should be a white to off-white crystalline solid. Purity should be assessed by HPLC and NMR.
| Parameter | Expected Value/Result | Method |
| Overall Yield | 65-75% (from 3-Chloro-5-fluoro-2-methylaniline) | Gravimetric |
| Purity | > 99.0% (by area) | HPLC |
| Melting Point | 168-172 °C (Typical) | Melting Point Apparatus |
| ¹H NMR | Consistent with this compound structure | 400 MHz NMR (DMSO-d₆) |
| ¹³C NMR | Consistent with this compound structure | 100 MHz NMR (DMSO-d₆) |
| Mass Spec (ESI) | [M+H]⁺ = 171.0 | LC-MS |
Note: Specific NMR chemical shifts and coupling constants should be confirmed against a reference standard or by full structural elucidation. Representative data for similar indazoles can be found in the literature. [13][14]
Safety and Handling
-
Handling: Use personal protective equipment at all times. [15]Handle the compound in a well-ventilated area or fume hood to avoid inhalation of dust. [7]Avoid contact with skin and eyes. [16]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [8]* Spills: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. [17]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
- Khan, I., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Zhang, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359.
- Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
- Wipf, P., & Kerekes, A. (2010). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 87, 263.
- Angene Chemical. (2025). Safety Data Sheet for 3-bromo-6-fluoro-1H-indazole.
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Kim, S., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Shi, F., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry.
- Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International.
- Ashenhurst, J. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
- Google Patents. (2009). WO2009106980A2 - Indazole derivatives.
- Google Patents. (2006). US6982274B2 - 1H-indazole compound.
- Google Patents. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.
- Wipf, P., & Kerekes, A. (2010). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- Google Patents. (2006). US6982274B2 - 1H-indazole compound.
- Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
- Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
- Khan, I., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
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Regioselective Functionalization of the 4-Chloro-6-fluoro-1H-indazole Scaffold: Strategies and Protocols
An Application Guide for Medicinal Chemists
Abstract
The 4-chloro-6-fluoro-1H-indazole core is a privileged scaffold in modern medicinal chemistry, most notably as a cornerstone in the synthesis of the HIF-2α inhibitor Belzutifan.[1][2] Its strategic importance lies in the potential for selective functionalization at multiple positions, enabling the precise construction of complex molecular architectures for drug discovery programs. However, the inherent reactivity of the indazole ring system presents a significant challenge in achieving high regioselectivity. This guide provides a comprehensive overview of field-proven strategies and detailed protocols for the selective functionalization of this scaffold, focusing on N-alkylation, C4-cross-coupling, and advanced C-H functionalization methods. We delve into the mechanistic rationale behind experimental choices to empower researchers to troubleshoot and adapt these methods for their specific synthetic targets.
Strategic Overview: Understanding the Reactivity of this compound
The this compound scaffold offers several reactive sites for modification. The primary challenge lies in controlling the regiochemical outcome of a given transformation. The key positions for functionalization are the N1 and N2 nitrogens of the pyrazole ring, and the C3, C4, C5, and C7 carbons.
-
N1 vs. N2 Functionalization: The deprotonated indazole is an ambident nucleophile, leading to mixtures of N1 and N2 alkylated products. The ratio of these isomers is highly dependent on reaction conditions. Factors such as the base, solvent, electrophile, and the electronic nature of substituents on the indazole ring all play a critical role.[3][4] Generally, kinetic control often favors the N1 product, while thermodynamic control can lead to the N2 isomer.[3]
-
C4-Cl Functionalization: The chlorine atom at the C4 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions. This site is readily activated for forming new carbon-carbon and carbon-nitrogen bonds, providing a reliable entry point for introducing diverse substituents.[5]
-
C3, C5, and C7 Functionalization: These positions lack intrinsic handles for direct substitution and typically require C-H activation strategies.[6] Directing groups or specific catalytic systems are often necessary to achieve selectivity at these sites, representing a more advanced synthetic challenge.[7][8]
Below is a decision-making workflow for planning the functionalization of the scaffold.
Caption: Decision workflow for regioselective functionalization.
N-Functionalization: Mastering the N1/N2 Selectivity
The regioselective alkylation of the indazole nitrogen is arguably the most common and critical first step in elaborating this scaffold. The choice of base and solvent system is paramount in directing the outcome.
Causality Behind N1 Selectivity: High N1 selectivity is typically achieved under conditions of kinetic control. Using a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is the combination of choice.[3][9] The NaH irreversibly deprotonates the indazole. In THF, the resulting sodium cation does not strongly coordinate with the N2 position, leaving the N1 position, which is sterically more accessible and often electronically favored, to react preferentially with the incoming electrophile.[3]
Conversely, conditions that allow for equilibration, such as using weaker bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF), or employing Mitsunobu conditions, can lead to the thermodynamically more stable N2 isomer.[3][6]
| Condition | Typical Base | Solvent | Predominant Isomer | Rationale | Reference |
| Kinetic Control | Sodium Hydride (NaH) | THF | N1 (>95%) | Irreversible deprotonation, reaction at sterically accessible N1. | [3][9] |
| Equilibrating | Cs₂CO₃ / K₂CO₃ | DMF | N1/N2 Mixture | Reversible deprotonation allows equilibration to thermodynamic product. | [6] |
| Mitsunobu | PPh₃ / DIAD | THF | N2 | Mechanism favors attack at the more nucleophilic N2 position. | [3] |
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity.
Protocol 1: N1-Regioselective Alkylation with Sodium Hydride
This protocol is designed for high N1 regioselectivity using standard alkyl halides or tosylates.
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add the NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation and quenching procedures.
-
Activation: Allow the resulting suspension to stir at 0 °C for 30 minutes. The solution should become clear or remain a fine suspension as the sodium salt forms.
-
Alkylation: Slowly add the alkyl halide (1.1 eq), either neat or as a solution in THF, to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC or LC-MS. Stir for 4-16 hours until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., Hexanes/Ethyl acetate gradient) to isolate the pure N1-alkylated product.
Validation: The N1 vs. N2 isomers can be unambiguously distinguished by 1H-13C HMBC NMR experiments, looking for a correlation between the N-alkyl CH₂ protons and the C7a carbon of the indazole ring (indicating N1 substitution).[3]
C4-Functionalization: Gateway to Molecular Diversity
The C4-chloro substituent is a robust handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and amino groups with high fidelity.
Protocol 2: C4-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is a powerful method for forming C-C bonds by coupling the C4-Cl with an organoboron reagent.[10]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Materials:
-
N1-protected-4-chloro-6-fluoro-indazole (1.0 eq)
-
Arylboronic acid or pinacol ester (1.2-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1, or DME)
Procedure:
-
Setup: To a reaction vessel, add the indazole substrate (1.0 eq), arylboronic acid (1.2 eq), and base (K₂CO₃, 2.0 eq).
-
Inerting: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Add the palladium catalyst (Pd(dppf)Cl₂, 0.03 eq) and the degassed solvent system (Dioxane/Water).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor for completion by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield the C4-arylated indazole.
Protocol 3: C4-Amination via Buchwald-Hartwig Cross-Coupling
This reaction is a cornerstone for forming C-N bonds, coupling the C4-Cl with a primary or secondary amine.[11][12] The choice of ligand is critical for success, especially with less reactive aryl chlorides.[13][14]
Materials:
-
N1-protected-4-chloro-6-fluoro-indazole (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol%)
-
A suitable phosphine ligand (e.g., tBuDavePhos, XPhos) (4-8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (Pd₂(dba)₃), the phosphine ligand, and the base (NaOtBu) to a dry reaction vessel.
-
Reagent Addition: Add the solvent (Toluene), followed by the indazole substrate and the amine.
-
Reaction: Seal the vessel and heat to 90-110 °C. Stir vigorously for 12-24 hours until the starting material is consumed (monitor by LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography to obtain the desired C4-aminoindazole product.
| Coupling Type | Catalyst System | Base | Typical Solvents | Reference |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, DME | [15][16] |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOtBu, LHMDS | Toluene, Dioxane | [13][14] |
Table 2: Representative Conditions for C4 Cross-Coupling Reactions.
Advanced Strategies: Accessing C3 and C7
Direct functionalization at other carbon positions of the indazole ring is significantly more challenging and often requires bespoke solutions.
-
C3-Functionalization: Methods for direct C3 functionalization are less common but can be achieved. Strategies include initial halogenation (e.g., iodination with I₂/KOH) followed by cross-coupling, or directed metallation (e.g., zincation) followed by Negishi coupling.[17][18] More advanced techniques involve transition-metal-catalyzed C-H activation, which can directly couple various partners at the C3 position.[19][20]
-
C7-Functionalization: This position is often the most difficult to functionalize directly. A common and effective strategy is to perform a regioselective reaction on an aniline precursor before the indazole ring is formed.[5] For example, a directed ortho-metallation or halogenation on a substituted 2-methylaniline can install the desired functionality, which is then carried through the diazotization and cyclization sequence to form the C7-substituted indazole.
Conclusion
The this compound scaffold is a versatile platform for the synthesis of complex, biologically active molecules. A thorough understanding of its reactivity allows for highly regioselective functionalization. By carefully selecting the reaction conditions—particularly the base and solvent for N-alkylation, and the catalyst/ligand system for C4 cross-coupling—researchers can efficiently and predictably build molecular complexity. The protocols and strategies outlined in this guide provide a robust starting point for scientists and drug development professionals aiming to leverage this important heterocyclic core in their research endeavors.
References
- Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
- Meng, G., Yang, H., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
- Al-Hourani, B. J., Al-Abras, K., Al-Masri, M., & Al-Tel, T. H. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2821. [Link]
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The Art of Light: A Senior Application Scientist's Guide to the Synthesis of Organic Light-Emitting Diode (OLED) Materials
Introduction: Crafting the Molecules that Illuminate Our World
Organic Light-Emitting Diodes (OLEDs) have transitioned from a laboratory curiosity to a dominant technology in displays and lighting, offering unparalleled color vibrancy, efficiency, and form factor flexibility. At the heart of this revolution lies the precise and masterful synthesis of organic semiconductor materials. The performance of an OLED device—its efficiency, color purity, and operational lifetime—is intrinsically linked to the molecular architecture and, critically, the purity of the materials used in its fabrication.
This guide provides an in-depth exploration of the synthesis, purification, and characterization of key classes of small-molecule OLED materials. As a senior application scientist, my aim is not merely to present protocols but to illuminate the rationale behind the synthetic strategies and analytical techniques. We will delve into the synthesis of fluorescent and phosphorescent emitters, the ubiquitous host materials that form the emissive layer matrix, and the cutting-edge thermally activated delayed fluorescence (TADF) emitters that promise 100% internal quantum efficiency without the need for heavy metals. Each section is designed to be a self-validating system, providing you with the knowledge to not only reproduce these methods but also to innovate upon them.
Part 1: Synthesis of Core OLED Materials - Protocols and Mechanistic Insights
The synthesis of OLED materials is a meticulous craft, often involving multi-step reactions where control over reaction conditions and purity at each stage is paramount. Below, we detail the synthesis of representative molecules from each major class of small-molecule OLED materials.
The Archetypal Fluorescent Emitter: Tris(8-hydroxyquinolinato)aluminum (Alq3)
Alq3 is a cornerstone of OLED technology, renowned for its excellent thermal stability and vibrant green emission. Its synthesis is a classic example of coordination chemistry, typically achieved through a straightforward precipitation reaction.
Protocol 1: Synthesis of Tris(8-hydroxyquinolinato)aluminum (Alq3)
-
Reagent Preparation: Dissolve 8-hydroxyquinoline (3 equivalents) in a suitable solvent such as ethanol or a mixture of water and acetic acid. In a separate vessel, prepare a solution of an aluminum salt, such as aluminum nitrate or aluminum sulfate, in deionized water.
-
Reaction: Slowly add the aluminum salt solution to the 8-hydroxyquinoline solution with vigorous stirring. An immediate yellow-green precipitate of Alq3 will form. The reaction is typically performed at room temperature or with gentle heating to ensure complete reaction.
-
Precipitation and Filtration: Continue stirring for a designated period (e.g., 1-2 hours) to allow for complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected precipitate thoroughly with deionized water and then with a solvent in which Alq3 is poorly soluble, such as methanol or ethanol, to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the purified Alq3 powder in a vacuum oven at an elevated temperature (e.g., 80-100 °C) to remove residual solvent.
Causality and Insights: The reaction proceeds via the deprotonation of the hydroxyl group of 8-hydroxyquinoline, which then acts as a bidentate ligand, coordinating to the Al³⁺ ion through the oxygen and nitrogen atoms. The use of a slight excess of 8-hydroxyquinoline can help to ensure the complete consumption of the aluminum salt. The quality of the final product is highly dependent on the purity of the starting materials and the thoroughness of the washing steps.
The Workhorse Phosphorescent Emitter: fac-Tris(2-phenylpyridinato)iridium(III) (Ir(ppy)3)
Phosphorescent emitters, particularly those based on iridium(III) complexes, are crucial for achieving high-efficiency OLEDs by harvesting both singlet and triplet excitons. The synthesis of fac-Ir(ppy)3 is a well-established procedure, though it requires more stringent conditions than Alq3 synthesis.[1][2][3]
Protocol 2: Synthesis of fac-Tris(2-phenylpyridinato)iridium(III) (Ir(ppy)3)
-
Reaction Setup: In a round-bottom flask, combine iridium(III) chloride hydrate (IrCl₃·nH₂O) (1 equivalent) and 2-phenylpyridine (ppyH) (at least 3 equivalents, often a larger excess is used) in a high-boiling point solvent such as glycerol or a 2:1 mixture of 2-ethoxyethanol and water.
-
Inert Atmosphere: De-gas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reflux: Heat the reaction mixture to reflux (typically >150 °C) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation of Crude Product: After cooling to room temperature, add the reaction mixture to a beaker of dilute acid (e.g., 1 M HCl). A yellow precipitate of the crude Ir(ppy)3 complex will form. Collect the solid by vacuum filtration and wash with water, followed by a non-polar solvent like hexane to remove excess 2-phenylpyridine.
-
Purification: The crude product is typically a mixture of facial (fac) and meridional (mer) isomers, with the fac isomer being the desired green emitter. Purification is achieved by column chromatography on silica gel, using a solvent system such as a gradient of dichloromethane in hexane. The yellow band corresponding to the fac-Ir(ppy)3 is collected.
-
Final Product: Evaporate the solvent from the collected fractions under reduced pressure to obtain a bright yellow solid. Further purification can be achieved by recrystallization or sublimation.
Causality and Insights: The reaction proceeds through the formation of a chloro-bridged iridium dimer, which then reacts with additional 2-phenylpyridine ligands to form the final tris-cyclometalated complex. The use of a high-boiling point solvent is necessary to provide the activation energy for the C-H bond activation required for cyclometalation. The facial isomer is thermodynamically more stable and is the major product under these conditions.
The Essential Host Material: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)
Host materials are the backbone of the emissive layer, providing a medium for charge transport and energy transfer to the dopant emitters. CBP is a widely used host material due to its high triplet energy and good hole-transporting properties. Its synthesis is often accomplished via an Ullmann condensation reaction.[4][5][6]
Protocol 3: Synthesis of 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 4,4'-diiodobiphenyl (1 equivalent), carbazole (2.2 equivalents), copper powder (as a catalyst), and potassium carbonate (as a base).
-
Solvent and Inert Atmosphere: Add a high-boiling point, inert solvent such as 1,3-diisopropylbenzene or decalin. Purge the flask with nitrogen for 20-30 minutes to ensure an inert atmosphere.
-
Reaction: Heat the mixture to reflux (typically around 200-210 °C) and maintain for 24-48 hours with vigorous stirring.
-
Work-up: After cooling to room temperature, add a solvent like toluene to dissolve the product and filter the mixture to remove the copper catalyst and inorganic salts.
-
Purification: Remove the solvent from the filtrate by rotary evaporation. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol or ethanol) to yield an off-white solid.[4][5] Further purification is often achieved through column chromatography or sublimation.
Causality and Insights: The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution.[7][8][9][10] The potassium carbonate acts as a base to deprotonate the carbazole, forming the nucleophilic carbazolide anion. The copper catalyst facilitates the coupling of the carbazolide with the 4,4'-diiodobiphenyl. The high reaction temperature is necessary to overcome the activation energy of this C-N bond formation.
Diagram 1: Synthetic Workflow for Core OLED Materials
Caption: A streamlined workflow for the synthesis of key fluorescent, phosphorescent, and host materials for OLEDs.
The Next-Generation Emitter: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) - A TADF Material
Thermally Activated Delayed Fluorescence (TADF) emitters have emerged as a highly promising class of materials that can achieve 100% internal quantum efficiency by harvesting triplet excitons through reverse intersystem crossing (rISC). 4CzIPN is a widely studied green TADF emitter. Its synthesis involves a nucleophilic aromatic substitution (SNA) reaction.[1][11]
Protocol 4: Synthesis of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN)
-
Preparation of Carbazolide Anion: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve carbazole (4.4 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice-water bath. Slowly add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) solution (4.2 equivalents), to the carbazole solution. Stir for 30 minutes at 0 °C to form the sodium carbazolide salt.
-
Nucleophilic Aromatic Substitution: In a separate flask, dissolve tetrafluoroisophthalonitrile (1 equivalent) in anhydrous THF. Slowly add this solution to the pre-formed sodium carbazolide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 65 °C in a pre-heated oil bath. Stir the reaction at this temperature for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it by rotary evaporation. Add diethyl ether to the residue and stir. The product will precipitate.
-
Purification: Collect the crude solid by vacuum filtration. Wash the solid sequentially with water, methanol, and diethyl ether to remove inorganic salts and unreacted starting materials. The crude product can be further purified by dissolving it in a minimum amount of a good solvent like chloroform or dichloromethane, followed by precipitation with a poor solvent like hexane or methanol.[1][11] Recrystallization from a solvent mixture like dichloromethane/methanol can also be employed.[1] For the highest purity required for device fabrication, sublimation is the final purification step.
Causality and Insights: This reaction relies on the nucleophilic attack of the carbazolide anion on the electron-deficient aromatic ring of tetrafluoroisophthalonitrile. The four fluorine atoms are excellent leaving groups, and their substitution by the bulky carbazole units results in a sterically hindered molecule. This steric hindrance forces a significant twist between the donor (carbazole) and acceptor (isophthalonitrile) moieties, which is a key design principle for TADF materials. This spatial separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a very small singlet-triplet energy gap (ΔEST), enabling efficient rISC.
Part 2: The Imperative of Purity - Purification Protocols
The operational lifetime and efficiency of an OLED device are exquisitely sensitive to impurities. Even trace amounts of contaminants can act as charge traps or luminescence quenchers, leading to rapid degradation. Therefore, rigorous purification of synthesized materials is a non-negotiable step.
| Purification Technique | Principle | Application | Key Considerations |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Removal of soluble and insoluble impurities from solid samples. | Choice of solvent is critical: the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[7][12][13][14] |
| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase (e.g., silica gel). | Separation of compounds with different polarities. Essential for purifying many phosphorescent emitters. | Selection of the appropriate stationary and mobile phases is crucial for good separation. |
| Sublimation | Direct phase transition of a substance from solid to gas, followed by condensation back to a solid. | Final purification step for most small-molecule OLED materials to achieve the highest purity (>99.9%).[12][13] | Performed under high vacuum with a temperature gradient to separate materials with different sublimation temperatures. |
Protocol 5: Gradient Sublimation for High-Purity OLED Materials
-
Apparatus Setup: Place the crude (pre-purified by chromatography or recrystallization) material in a sublimation tube. Assemble the sublimation apparatus, which consists of a heated zone for the material, a collection zone with a temperature gradient, and a connection to a high-vacuum pump.
-
Vacuum: Evacuate the system to a high vacuum (typically < 10⁻⁵ Torr).
-
Heating: Slowly and carefully heat the zone containing the material. The temperature should be just above the sublimation point of the target compound.
-
Deposition: The sublimed material will travel along the tube and deposit on the cooler surfaces. Due to the temperature gradient, impurities with different volatilities will deposit in different zones.
-
Collection: After the sublimation is complete, cool the apparatus to room temperature and carefully vent it with an inert gas. Scrape the purified material from the desired collection zone.
Part 3: Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and relevant photophysical and electrochemical properties of the synthesized materials.
Diagram 2: Characterization Workflow for OLED Materials
Caption: A logical workflow for the comprehensive characterization of newly synthesized OLED materials.
Structural and Purity Verification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure of the synthesized compound.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution MS (HRMS) can be used to determine the exact molecular formula.
-
High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC): These are the primary techniques for assessing the purity of the material. For OLED applications, purity levels exceeding 99.9% are often required.
Thermal Properties
-
Thermogravimetric Analysis (TGA): Determines the decomposition temperature (Td) of the material, which is a measure of its thermal stability.
-
Differential Scanning Calorimetry (DSC): Identifies the glass transition temperature (Tg) and melting point (Tm). A high Tg is desirable for morphological stability in the amorphous thin films used in OLEDs.
Photophysical Properties
Protocol 6: Measuring Photoluminescence Quantum Yield (PLQY)
-
Instrumentation: An integrating sphere coupled to a spectrometer is used for absolute PLQY measurements.
-
Sample Preparation: Prepare a dilute solution of the material in a suitable solvent or a thin film on a substrate.
-
Measurement: Place the sample inside the integrating sphere. Irradiate the sample with a monochromatic light source (e.g., a laser) at a wavelength where the sample absorbs.
-
Data Acquisition: Record the emission spectrum of the sample and the spectrum of the excitation source.
-
Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.[9][13]
Electrochemical Properties
Protocol 7: Determining HOMO/LUMO Levels via Cyclic Voltammetry (CV)
-
Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Sample Preparation: Dissolve the material in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Measurement: Scan the potential of the working electrode and record the resulting current. The oxidation and reduction potentials of the material will appear as peaks in the voltammogram.
-
Calibration: Perform a measurement of a standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), under the same conditions.
-
Calculation: The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation (E_ox) and reduction (E_red) peaks, respectively, relative to the ferrocene standard. The following empirical formulas are often used:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
| Property | Characterization Technique | Information Gained |
| Identity & Structure | NMR, Mass Spectrometry | Confirmation of the chemical structure and molecular weight.[5][6] |
| Purity | HPLC, SFC | Quantitative assessment of purity, crucial for device performance. |
| Thermal Stability | TGA, DSC | Decomposition temperature (Td) and glass transition temperature (Tg).[8] |
| Optical Properties | UV-Vis, Photoluminescence Spectroscopy | Absorption and emission spectra, Photoluminescence Quantum Yield (PLQY).[8] |
| Energy Levels | Cyclic Voltammetry (CV) | HOMO and LUMO energy levels, essential for device engineering.[8] |
Part 4: From Molecule to Device - A Brief Overview of Fabrication
The culmination of successful material synthesis is the fabrication of an OLED device. While a comprehensive guide to device fabrication is beyond the scope of this document, the foundational steps are outlined below.
-
Substrate Cleaning: The process begins with the rigorous cleaning of the transparent conductive oxide (TCO) coated glass substrate (typically Indium Tin Oxide - ITO). A typical procedure involves sequential sonication in a detergent solution (e.g., Hellmanex), deionized water, and isopropyl alcohol (IPA), followed by drying with a nitrogen gun and treatment with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.[4][7][11]
-
Thin Film Deposition: The organic layers and the metal cathode are deposited onto the substrate in a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).[10] The materials are placed in crucibles and heated until they sublime, depositing as thin films on the substrate. The thickness of each layer is monitored in real-time using a quartz crystal microbalance.
-
Encapsulation: As organic materials are sensitive to moisture and oxygen, the final device is encapsulated in an inert atmosphere (e.g., a glove box) to ensure a long operational lifetime.
Conclusion: The Future is Bright and Organically Synthesized
The synthesis of OLED materials is a dynamic and rapidly evolving field. From the foundational fluorescent and phosphorescent emitters to the sophisticated designs of TADF molecules, the ability to precisely control molecular structure and purity remains the cornerstone of innovation in organic electronics. This guide has provided a detailed overview of the key synthetic protocols, purification techniques, and characterization methods that are essential for any researcher in this field. By understanding the causality behind these experimental choices, scientists are empowered not only to replicate existing successes but also to design and create the next generation of materials that will continue to illuminate our world with ever-increasing efficiency and performance.
References
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Troubleshooting & Optimization
Common side reactions and byproducts in 4-Chloro-6-fluoro-1H-indazole synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-fluoro-1H-indazole. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and field-proven insights to help you navigate the common challenges associated with this process. Our focus is on the prevalent synthetic route involving the diazotization and cyclization of a substituted aniline precursor, typically 3-chloro-5-fluoro-2-methylaniline or a related derivative.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors throughout the reaction sequence. A systematic approach to troubleshooting is crucial.
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Incomplete Diazotization: The initial diazotization of the aniline precursor is a critical step.
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Cause: Insufficient diazotizing agent (e.g., sodium nitrite, isoamyl nitrite), or decomposition of the diazonium salt before cyclization.
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Solution: Ensure the diazotizing agent is of high purity and used in the correct stoichiometric amount. The reaction should be carried out at a low temperature (typically 0-5 °C) to maintain the stability of the diazonium intermediate. A slow, controlled addition of the diazotizing agent is recommended.
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Side Reactions During Diazotization: The presence of water can lead to the formation of phenolic byproducts.
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Cause: Use of wet solvents or reagents.
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Solution: Employ anhydrous solvents and ensure all glassware is thoroughly dried.
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Inefficient Cyclization: The intramolecular cyclization to form the indazole ring may be incomplete.
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Cause: Suboptimal reaction temperature or time. The electronic nature of the chloro and fluoro substituents can influence the reactivity.
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Solution: Carefully control the reaction temperature as specified in the protocol. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time.
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Product Loss During Work-up and Purification: The product may be lost during extraction or purification steps.
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Cause: Inefficient extraction due to incorrect pH or solvent choice. Co-precipitation of the product with byproducts.
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Solution: Optimize the extraction procedure by adjusting the pH of the aqueous phase to ensure the product is in its neutral form. Use a suitable solvent system for extraction. During purification by chromatography, select a solvent system that provides good separation between the product and major impurities.
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Below is a troubleshooting workflow to help identify the source of low yield:
Caption: Troubleshooting workflow for low yield.
Question 2: I am observing a significant amount of an isomeric byproduct. How can I identify it and improve the regioselectivity?
Answer:
The most common isomeric byproduct in the synthesis of 1H-indazoles is the corresponding 2H-indazole. The formation of 2H-indazoles is a known issue in many indazole syntheses.[1]
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Identification: The 1H- and 2H-isomers can typically be distinguished by NMR spectroscopy. The chemical shift of the proton on the pyrazole ring and the coupling patterns of the aromatic protons will differ between the two isomers. A thorough analysis of the 1H and 13C NMR spectra, potentially aided by 2D NMR techniques like HMBC and HSQC, will allow for unambiguous identification.
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Improving Regioselectivity:
-
Reaction Conditions: The choice of solvent and base can significantly influence the N1/N2 selectivity. For instance, in related N-alkylation of indazoles, polar aprotic solvents like DMF tend to favor the formation of the N1-isomer, while non-polar solvents may favor the N2-isomer.[2][3]
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Protecting Groups: A common strategy to ensure the formation of the 1H-indazole is to use a protecting group on the aniline nitrogen, such as an acetyl group. The cyclization of the N-acetylated precursor often proceeds with high regioselectivity to the N1-acylated indazole. This protecting group is then removed in a subsequent step.[4]
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Steric Hindrance: The steric environment around the two nitrogen atoms of the indazole ring can influence the regioselectivity of reactions. The presence of substituents on the benzene ring can direct incoming groups to one nitrogen over the other.
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Question 3: My final product is contaminated with a persistent impurity that is difficult to remove by standard chromatography. What could it be and how can I get rid of it?
Answer:
Persistent impurities in the synthesis of this compound can be unreacted starting materials, intermediates, or byproducts with similar polarity to the desired product.
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Potential Impurities and their Sources:
| Impurity | Potential Source | Mitigation Strategy |
| Unreacted 3-chloro-5-fluoro-2-methylaniline | Incomplete diazotization or cyclization. | Ensure complete conversion by monitoring the reaction (TLC, LC-MS) and adjusting reaction time or temperature if necessary. |
| N-acetylated intermediate | Incomplete deprotection (if this strategy is used). | Ensure the deprotection step goes to completion by using a sufficient amount of base and adequate reaction time.[4] |
| Phenolic byproducts | Reaction of the diazonium salt with residual water. | Use anhydrous solvents and reagents. |
| Azo compounds | Self-coupling of the diazonium salt. | Maintain a low reaction temperature during diazotization and avoid an excess of the aniline starting material. |
| 2H-indazole isomer | Lack of regioselectivity in the cyclization. | See Question 2 for strategies to improve regioselectivity. |
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Purification Strategies:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities. Experiment with different solvents to find one that provides good solubility for the product at high temperatures and poor solubility at low temperatures, while the impurities remain in solution.
-
Acid-Base Extraction: The indazole product is weakly basic and can be protonated. An acid-base workup can sometimes be used to separate it from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid solution to extract the indazole into the aqueous phase. Then, neutralize the aqueous phase and extract the purified indazole back into an organic solvent.
-
Alternative Chromatographic Conditions: If standard silica gel chromatography is not effective, consider using a different stationary phase (e.g., alumina) or a different solvent system. Sometimes, a small change in the eluent polarity or the addition of a modifier (e.g., a small amount of triethylamine for basic compounds) can significantly improve separation.
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Frequently Asked Questions (FAQs)
Q1: What is the role of the N-acetyl protecting group in this synthesis?
A1: The N-acetyl group serves two primary purposes. Firstly, it can direct the cyclization to favor the formation of the desired 1H-indazole isomer. Secondly, the N-acetylated intermediate is often a stable, crystalline solid that can be purified before the final deprotection step. This purification of the intermediate can lead to a cleaner final product and simplify the overall purification process.[4]
Q2: What are the safety precautions I should take when working with diazotization reactions?
A2: Diazonium salts can be unstable and potentially explosive, especially when isolated in a dry state. It is crucial to keep the reaction temperature low (typically 0-5 °C) and to use the diazonium salt in solution without isolating it. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q3: Can I use a different diazotizing agent instead of sodium nitrite or isoamyl nitrite?
A3: Yes, other diazotizing agents like tert-butyl nitrite can also be used.[4] The choice of reagent may depend on the specific reaction conditions and the solubility of the starting materials. It is important to consult the literature for the appropriate reaction conditions for the chosen diazotizing agent.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC, a suitable mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The disappearance of the starting material and the appearance of the product spot can be visualized under UV light. LC-MS is a more powerful technique that can provide information about the conversion of the starting material and the formation of the product and any byproducts.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on analogous syntheses and should be adapted and optimized for your specific laboratory conditions.
Caption: Synthetic workflow for this compound.
Step 1: N-Acetylation of 3-chloro-5-fluoro-2-methylaniline
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In a round-bottom flask, dissolve 3-chloro-5-fluoro-2-methylaniline in glacial acetic acid.
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Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice-water and collect the precipitated solid by filtration. Wash the solid with water and dry to obtain the N-acetylated intermediate.
Step 2: Diazotization and Cyclization
-
Suspend the N-acetylated intermediate in a suitable solvent (e.g., toluene or acetic acid).
-
Heat the mixture to the desired reaction temperature (e.g., 80-110 °C).
-
Slowly add isoamyl nitrite to the heated mixture.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Deprotection
-
To the reaction mixture from Step 2, add an aqueous solution of a base such as sodium hydroxide or potassium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the deprotection is complete (monitored by TLC or LC-MS).
-
Neutralize the reaction mixture with an acid (e.g., HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Alternatively, the crude product can be purified by recrystallization from a suitable solvent.
References
- BenchChem. (2025).
- Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(45), 28226-28238. [Link]
- ProQuest. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- ResearchGate. (2025). Regioselective synthesis of 1-substituted indazole-3-carboxylic acids.
- BenchChem. (n.d.). 4-Bromo-6-chloro-1H-indazole | 885519-03-9. BenchChem.
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ChemicalBook. (n.d.). 4-CHLORO (1H)INDAZOLE synthesis. ChemicalBook.
- IOSR Journal. (2025).
- ResearchGate. (n.d.). Structure of 1H-and 2H-indazoles.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
- National Institutes of Health. (n.d.). Synthesis of 1H-Indazoles via Silver(I)
- ResearchGate. (2025).
- Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- Scribd. (n.d.). J. Org. Chem., 2018, 83 (2)
- National Institutes of Health. (n.d.).
- IOSR Journal. (2025).
- Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
- ChemicalBook. (n.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis. ChemicalBook.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- ResearchGate. (n.d.). [3 + 2] Cycloaddition of Nitrile Ylides with Diazonium Salts: Copper-Catalyzed One-Pot Synthesis of Fully Substituted 1,2,4-Triazoles.
Sources
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. Regioselective <i>N</i>-alkylation of the 1<i>H</i>-indazole scaffold; ring substituent and <i>N</i>-alkylating reagent effects on regioisomeric distribution - ProQuest [proquest.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting guide for Suzuki and Buchwald-Hartwig couplings with 4-Chloro-6-fluoro-1H-indazole
Welcome to the technical support center for Suzuki and Buchwald-Hartwig cross-coupling reactions involving 4-Chloro-6-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate. We will delve into the causal factors behind common experimental issues and provide field-proven, step-by-step protocols to ensure the success of your syntheses.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry. However, its structure presents a distinct set of challenges for palladium-catalyzed cross-coupling reactions:
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Aryl Chloride Inertness: The C4-Cl bond is significantly less reactive than corresponding bromide or iodide bonds, making the initial oxidative addition step to the Pd(0) catalyst the rate-limiting barrier. This often necessitates more forcing conditions and highly active catalysts.[1]
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The Indazole N-H Group: The acidic proton on the indazole nitrogen can lead to several complications. It can be deprotonated by the base, creating an anionic species that may coordinate to the palladium center and inhibit catalysis.[2][3] This issue is common among nitrogen-rich heterocycles.[2][3]
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Heterocycle Coordination: The lone pair of electrons on the N2 atom of the indazole ring can act as a ligand for the palladium catalyst, leading to catalyst deactivation or the formation of inactive complexes.
This guide provides direct answers to the problems arising from these structural features.
Troubleshooting Guide: Common Issues & Solutions
Question 1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?
This is the most common issue, typically stemming from an insufficiently active catalytic system to overcome the high activation barrier of the C-Cl bond oxidative addition.
Immediate Diagnostic Workflow:
Caption: Troubleshooting workflow for low conversion.
Detailed Solutions:
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Cause A: Inefficient Oxidative Addition.
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Explanation: The C-Cl bond is strong. Your catalyst needs to be sufficiently electron-rich to donate electron density into the σ* orbital of the C-Cl bond, facilitating its cleavage.[1][4]
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Solution: Employ state-of-the-art, highly active ligands. For this substrate, standard ligands like PPh₃ are often ineffective.
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For Suzuki: Use bulky, electron-rich biaryl phosphine ligands such as XPhos , SPhos , or RuPhos .[5] These ligands create a sterically hindered and electron-rich palladium center that promotes oxidative addition and subsequent reductive elimination.[1][6]
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For Buchwald-Hartwig: Similar biaryl phosphine ligands are excellent choices. tBuXPhos is specifically cited as a good ligand for N-arylation of indazoles.[7] N-Heterocyclic Carbene (NHC) ligands, delivered via precatalysts like PEPPSI-IPr , are also highly effective for activating aryl chlorides.[4][8]
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-
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Cause B: Catalyst Inhibition by the Indazole.
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Explanation: The N-H proton can be removed by the base, forming an indazolide anion. Both this anion and the neutral N2 lone pair can bind to the palladium center, leading to catalytically inactive species. Standard protocols for simple aryl halides often fail with such substrates.[2][3]
-
Solution:
-
Use a Stronger, Appropriate Base: While counterintuitive, a strong base like K₃PO₄ or Cs₂CO₃ is often required. These bases must be anhydrous and finely powdered to maximize surface area and reactivity.[9][10] They are effective in the key deprotonation/transmetalation steps without irreversibly poisoning the catalyst.
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Consider N-Protection (If necessary): While direct coupling is preferred to save steps, persistent failure may warrant protecting the indazole nitrogen (e.g., with a Boc group). This physically blocks the N-H from interfering. However, note that some coupling conditions, especially at high temperatures, can cleave the Boc group in situ.[11]
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Cause C: Sub-Optimal Reaction Conditions.
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Explanation: Aryl chloride couplings require more energy and a carefully controlled environment.
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Solution:
-
Increase Temperature: These reactions often require temperatures of 100-120 °C.[9][10] If your reaction is sluggish at 80-90 °C, cautiously increase the heat. Microwave irradiation is an excellent method for rapidly screening higher temperatures and accelerating slow reactions.[10][12]
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Rigorous Inert Atmosphere: Oxygen can oxidize the Pd(0) active catalyst and promote undesirable side reactions like the homocoupling of boronic acids.[13] Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the experiment.[9][13]
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Question 2: My reaction works, but I see significant side products like dehalogenation (hydrodehalogenation) or boronic acid homocoupling. How can I suppress these?
Side product formation indicates that a competing reaction pathway is active.
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Problem A: Dehalogenation (Replacement of -Cl with -H).
-
Explanation: This occurs when a hydride source is present in the reaction, which can intercept a palladium intermediate. The source can be trace water, the amine/boronic acid starting material, or even the solvent. Certain phosphine ligands can also promote this pathway.[13]
-
Solutions:
-
Use High-Purity Reagents: Ensure your solvent is truly anhydrous. Use freshly purchased or purified amines and boronic acids.
-
Screen Ligands: The choice of ligand can influence the rate of reductive elimination versus side reactions. If dehalogenation is severe with one ligand (e.g., XPhos), screen another from the same class (e.g., RuPhos) as subtle electronic differences can alter the outcome.[6]
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Use a Pre-formed Pd(0) Source: Using a catalyst like Pd₂(dba)₃ can sometimes lead to different side product profiles compared to reducing a Pd(II) source in situ.[13]
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-
-
Problem B: Homocoupling of Boronic Acid (Aryl-Aryl from the boronic acid).
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Explanation: This side reaction is primarily promoted by the presence of oxygen.[13] It can also be exacerbated by bases that are too strong or an incorrect stoichiometry.
-
Solutions:
-
Improve Degassing: This is the most critical factor. Ensure your reaction is rigorously free of oxygen.[13]
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Optimize Stoichiometry: Use a slight excess (1.1–1.5 equivalents) of the boronic acid. A large excess can sometimes lead to more homocoupling.[13]
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Base Selection: Ensure the base is not causing degradation of the boronic acid. For sensitive boronic acids, a weaker base like K₂CO₃ might be beneficial, though this may require a higher reaction temperature.[9][14]
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Frequently Asked Questions (FAQs)
FAQ 1: How do I choose the right catalyst system (palladium source + ligand) for this compound?
Choosing the correct catalyst system is the most critical decision for this substrate. A trial-and-error approach is often necessary, but here is an expert-guided starting point.[1][15]
Ligand & Catalyst Selection Guide
| Catalyst System | Type | Recommended For | Key Advantages & Causality |
|---|---|---|---|
| Pd₂(dba)₃ + XPhos/RuPhos | Biaryl Phosphine | Suzuki & Buchwald | High Activity: The bulky, electron-rich nature of the ligand facilitates the difficult C-Cl oxidative addition and promotes the final reductive elimination step.[1][6] |
| XPhos Pd G3/G4 | Precatalyst | Suzuki & Buchwald | Air-Stable & Convenient: These are Pd(II) precatalysts that reliably generate the active Pd(0) species in situ, leading to more reproducible results. Excellent for challenging substrates.[5] |
| PEPPSI-IPr | NHC Precatalyst | Suzuki & Buchwald | High Activity for Ar-Cl: N-Heterocyclic Carbenes (NHCs) are very strong σ-donors, making them highly effective at activating unreactive aryl chlorides.[4][8] PEPPSI catalysts are also air and moisture stable. |
| PdCl₂(dppf) | Ferrocene-based | Suzuki (less active) | Good General Catalyst: Often a good starting point for aryl bromides/iodides, but may lack the activity for this specific aryl chloride.[14][16][17] Included here as a common but potentially less effective option. |
Expert Recommendation: Start with a robust, well-defined precatalyst like XPhos Pd G3 for both Suzuki and Buchwald-Hartwig reactions. They are designed for difficult couplings and offer high reproducibility.
FAQ 2: What is the best base to use, and why does it matter so much?
The base plays a multifaceted role in these reactions. It's not just a proton scavenger.
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In Suzuki Couplings: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.
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In Buchwald-Hartwig Couplings: The base deprotonates the amine (or the N-H heterocycle itself) to generate the active nucleophile.[18]
-
With the Indazole N-H: The base can deprotonate the indazole N-H. A very strong base like NaOtBu might be incompatible with other functional groups and can sometimes promote side reactions.[7][19]
Base Selection Rationale
| Base | Strength | Typical Use Case | Considerations for this compound |
|---|---|---|---|
| K₃PO₄ | Strong | Suzuki / Buchwald | Excellent choice. Strong enough to be effective but generally compatible with many functional groups. Often used for N-H containing heterocycles.[12] |
| Cs₂CO₃ | Strong | Suzuki / Buchwald | High solubility and reactivity. Often provides superior results, especially in difficult couplings, but is more expensive.[9][12] |
| K₂CO₃ | Moderate | Suzuki | Good, mild option. Often used with a co-solvent like water to aid solubility. May require higher temperatures due to lower reactivity.[9][14][20] |
| NaOtBu | Very Strong | Buchwald | Highly effective but less functional group tolerant. Can be used for the N-arylation of NH-free indazoles but may cause issues with the substrate's N-H proton.[7][19] Use with caution. |
FAQ 3: Should I protect the N-H group of the indazole?
The decision to protect the indazole N-H is a trade-off between reaction robustness and step economy.
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Argument for Direct Coupling (No Protection): This is the preferred industrial and academic route as it avoids additional synthesis and purification steps. Modern catalyst systems are increasingly capable of handling "unprotected" nitrogen-rich heterocycles.[2][3] Success relies heavily on the optimal choice of ligand, base, and conditions as outlined in this guide.
-
Argument for N-Protection (e.g., N-Boc): If direct coupling repeatedly fails or gives inconsistent results, N-protection is a reliable strategy to eliminate catalyst inhibition pathways.[11] The Boc group can be easily removed later. This approach simplifies the reaction system by removing the acidic proton, making the substrate behave more like a simple aryl chloride.
Caption: Comparison of direct vs. protection-based synthetic routes.
Experimental Protocols (Starting Points)
These are generalized protocols that serve as an excellent, validated starting point for your optimization. Always perform reactions on a small scale first.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: General experimental workflow for cross-coupling.
-
Reaction Setup: To a dry reaction vial or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and finely powdered K₃PO₄ (2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[4]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a ~0.1 M solution) via syringe.
-
Heating: Heat the reaction mixture to 100–110 °C with vigorous stirring.[20]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12–24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry reaction vial or Schlenk tube, add this compound (1.0 equiv) and the palladium precatalyst (e.g., tBuXPhos Pd G3 or PEPPSI-IPr, 2–5 mol%). Add the base (e.g., Cs₂CO₃ or K₃PO₄, 1.5–2.0 equiv).[19]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, ~0.1 M). Finally, add the amine coupling partner (1.1–1.2 equiv) via syringe.
-
Heating: Heat the reaction mixture to 100–120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction carefully with water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography.
References
- Optimization of Suzuki-Miyaura Reaction Conditions (Heating System,... ResearchGate.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health (NIH).
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI.
- Recent Progress Concerning the N-Arylation of Indoles. National Institutes of Health (NIH).
- Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination. ResearchGate.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH).
- Modulating Electronic Properties of N-Heterocyclic Carbene Ligands: Effects on the Pd-Catalyzed Buchwald-Hartwig Amination. ResearchGate.
- Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. ResearchGate.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society.
- The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health (NIH).
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Recent developments in selective N-arylation of azoles. Chemical Communications (RSC Publishing).
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization and Troubleshooting for the Synthesis of 4-Chloro-6-fluoro-1H-indazole Derivatives
Welcome to the technical support center dedicated to the synthesis of 4-chloro-6-fluoro-1H-indazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. The indazole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives, such as the 4-chloro-6-fluoro substituted variants, serve as crucial building blocks in the synthesis of a wide array of pharmacologically active molecules.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions in a direct Q&A format to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve common problems but also to understand the underlying chemical principles for proactive optimization of your reaction conditions.
Section 1: Troubleshooting Common Synthesis Issues
This section addresses specific problems that can arise during the synthesis of this compound derivatives, offering potential causes and actionable solutions.
Low Yield of the Desired Indazole Product
Question: I am consistently obtaining a low yield of my target this compound derivative. What are the likely causes and how can I improve the yield?
Answer: Low yields in indazole synthesis can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. Let's break down the common culprits and how to address them.
Potential Causes & Solutions:
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Incomplete Cyclization: The final ring-closing step to form the indazole is critical.
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Causality: The cyclization of precursors, such as substituted o-toluidine or 2-halo-benzaldehyde derivatives, with reagents like hydrazine, is often the key yield-determining step.[1][4] Inadequate temperature, insufficient reaction time, or an inappropriate base can lead to incomplete conversion.
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Troubleshooting:
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Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 10 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that drives the reaction to completion without significant decomposition.
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Reaction Time: Extend the reaction time and monitor for the disappearance of the starting material. Be mindful that prolonged heating can sometimes lead to degradation.
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Choice of Base: If a base is used to facilitate the cyclization, its strength can be critical. For instance, in some syntheses, a milder base might be required to prevent side reactions, while in others, a stronger base is necessary for deprotonation and subsequent cyclization.
-
Hydrazine Equivalents: Ensure you are using a sufficient excess of the cyclizing agent, such as hydrazine hydrate. Stoichiometric amounts may not be enough to drive the reaction to completion.
-
-
-
Side Reactions: The formation of undesired byproducts is a common reason for low yields.
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Causality: One notable side reaction is the Wolff-Kishner reduction of intermediate hydrazones, which can lead to the formation of 2-chloro-6-fluorotoluene instead of the desired indazole.[4]
-
Troubleshooting:
-
Control of Reaction Conditions: Carefully control the reaction temperature and the addition rate of reagents to minimize the formation of byproducts.
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Purification of Intermediates: Purifying key intermediates before the cyclization step can significantly improve the yield and purity of the final product.[4] For example, isolating and purifying the N-acetylated intermediate in a multi-step synthesis can prevent side reactions during the subsequent cyclization.[4]
-
-
-
Starting Material Quality: The purity of your starting materials is paramount.
-
Causality: Impurities in the initial substrates can interfere with the reaction, leading to lower yields and the formation of unexpected byproducts.
-
Troubleshooting:
-
Verify Purity: Always verify the purity of your starting materials (e.g., 2-bromo-4-chloro-6-fluoroaniline or 2-chloro-6-fluorobenzaldehyde) using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Purification: If necessary, purify the starting materials by recrystallization, distillation, or column chromatography.
-
-
Formation of Regioisomers
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the synthesis?
Answer: The formation of regioisomers is a common challenge in the synthesis of substituted indazoles. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of incoming groups.
Potential Causes & Solutions:
-
Directing Group Effects: The electronic nature of the substituents on the aniline or benzaldehyde precursor dictates the position of subsequent reactions like bromination or lithiation.
-
Causality: For example, in the synthesis of a precursor like 2-bromo-4-chloro-6-fluoroaniline, the amino group is an ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. The interplay of these effects determines the regioselectivity of bromination.[1]
-
Troubleshooting:
-
Choice of Halogenating Agent: The choice of brominating agent (e.g., N-bromosuccinimide - NBS) and the reaction conditions (solvent, temperature) can influence regioselectivity. Experiment with different conditions to favor the desired isomer.
-
Protecting Groups: Employing protecting groups on reactive sites can block unwanted reactions and direct subsequent functionalization to the desired position.
-
Directed Ortho-Metalation (DoM): In some cases, a directed ortho-metalation strategy can be used to achieve high regioselectivity. The fluorine atom can direct lithiation to the adjacent C6 position.[1] Quenching this lithiated intermediate with an appropriate electrophile allows for the introduction of a functional group at a specific position.[1]
-
-
Difficulty in Product Purification
Question: I am struggling to purify my final this compound derivative from the reaction mixture. What purification strategies are most effective?
Answer: Effective purification is crucial for obtaining a high-purity product. The choice of method depends on the physical properties of your compound and the nature of the impurities.
Potential Causes & Solutions:
-
Similar Polarity of Product and Impurities: If the desired product and byproducts have similar polarities, separation by standard column chromatography can be challenging.
-
Troubleshooting:
-
Recrystallization: This is often a highly effective method for purifying solid products. Experiment with different solvent systems (e.g., THF/H2O, petroleum ether/ethyl acetate) to find one that provides good crystal formation and effectively excludes impurities.[4]
-
Optimize Chromatography Conditions:
-
Solvent System: Systematically screen different solvent systems for column chromatography to maximize the separation (ΔRf) between your product and the impurities.
-
Stationary Phase: Consider using different stationary phases (e.g., alumina instead of silica gel) if separation on silica is poor.
-
-
Acid-Base Extraction: Since indazoles are weakly basic, an acid-base extraction can be a powerful purification tool.[5] Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the indazole into the aqueous phase. The impurities may remain in the organic layer. Then, basify the aqueous layer and extract the purified indazole back into an organic solvent.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and handling of this compound derivatives.
Q1: What is a common synthetic route for this compound?
A common and effective route involves a multi-step synthesis starting from a readily available precursor like 2-fluoroaniline.[1] The general sequence is:
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Chlorination: Reaction of 2-fluoroaniline with a chlorinating agent like N-chlorosuccinimide (NCS) to produce 4-chloro-2-fluoroaniline.[1]
-
Bromination: Subsequent treatment with a brominating agent like N-bromosuccinimide (NBS) to yield 2-bromo-4-chloro-6-fluoroaniline.[1]
-
Diazotization and Formylation: Conversion of the aniline to a diazonium salt followed by a reaction to introduce a formyl group, yielding 2-bromo-4-chloro-6-fluorobenzaldehyde.[1]
-
Cyclization: The final step involves the cyclization of the aldehyde with hydrazine hydrate to form the this compound ring.[1]
Q2: What are the key reaction parameters to control for a successful synthesis?
Several parameters are critical for optimizing the synthesis:
-
Temperature: As discussed in the troubleshooting section, temperature control is vital for both driving the reaction to completion and minimizing side reactions.
-
Reagent Stoichiometry: The molar ratios of reactants, especially the cyclizing agent, can significantly impact the yield.
-
Solvent: The choice of solvent can influence reaction rates and solubility of intermediates. Aprotic solvents like DMSO and DMF have been reported to give higher yields in some indazole syntheses.[2]
-
pH: For reactions involving acid or base catalysis, maintaining the optimal pH is crucial.
Q3: How can I confirm the structure of my synthesized this compound derivative?
A combination of spectroscopic techniques is essential for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for elucidating the structure. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, while ¹⁹F NMR is crucial for confirming the presence and position of the fluorine substituent.
-
Mass Spectrometry (MS): This technique will provide the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.
Q4: Are there any specific safety precautions I should take when working with these compounds?
Yes, standard laboratory safety practices should always be followed. Additionally:
-
Handling Halogenated Compounds: Many halogenated organic compounds can be irritants or have other health hazards. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrazine: Hydrazine is a corrosive and potentially carcinogenic substance. Handle it with extreme care in a fume hood.
-
Consult the Safety Data Sheet (SDS): Always consult the SDS for all reagents and products to be aware of their specific hazards and handling procedures.
Section 3: Experimental Protocols and Data
Representative Experimental Protocol: Synthesis of a this compound Precursor
The following is a generalized protocol for the synthesis of a key intermediate. Note: This is a representative example and may need to be adapted for specific derivatives.
Synthesis of 2-Bromo-4-chloro-6-fluoroaniline
-
Chlorination: To a solution of 2-fluoroaniline in a suitable solvent (e.g., acetonitrile), add N-chlorosuccinimide (NCS) portion-wise at a controlled temperature (e.g., 0-10 °C).
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Bromination: Dissolve the crude 4-chloro-2-fluoroaniline in a suitable solvent and add N-bromosuccinimide (NBS) at a controlled temperature.
-
Monitoring and Work-up: Follow the same monitoring and work-up procedure as in the chlorination step.
-
Purification: Purify the crude 2-bromo-4-chloro-6-fluoroaniline by column chromatography or recrystallization to obtain the pure product.
Table of Optimized Reaction Conditions
The optimal conditions can vary depending on the specific substrate and desired product. The following table provides a general guideline based on literature precedents.
| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Chlorination | NCS | Acetonitrile | 0 - 10 | 1 - 3 | 85 - 95 |
| Bromination | NBS | Acetonitrile | 0 - 10 | 1 - 3 | 80 - 90 |
| Cyclization | Hydrazine Hydrate | Ethanol/Water | Reflux | 4 - 12 | 70 - 90 |
Visualization of the Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound derivatives.
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree
This diagram provides a logical flow for troubleshooting low product yield.
Caption: Decision tree for troubleshooting low yield.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis.
- Benchchem. (n.d.). 4-Bromo-6-chloro-1H-indazole | 885519-03-9.
- Meng, G., Yang, T., & Liu, Y. (2011). An Improved Preparation of 4-Chloro-1H-indazole.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- MDPI. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Organic Syntheses. (n.d.). Indazole.
- ChemicalBook. (n.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.
- ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
Purification of 4-Chloro-6-fluoro-1H-indazole by recrystallization and chromatography
An In-Depth Technical Guide for Drug Development Professionals
Technical Support Center: Purification of 4-Chloro-6-fluoro-1H-indazole
Welcome to the technical support guide for the purification of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to overcome common challenges in obtaining this critical building block in its purest form. High purity is non-negotiable in drug development, where even trace impurities can alter biological activity and lead to failed campaigns. This guide is structured as a dynamic resource, focusing on troubleshooting and frequently asked questions for the two primary purification techniques: recrystallization and column chromatography.
Compound Profile: this compound
This compound is a halogenated indazole derivative.[1] The indazole core is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of pharmacological activities.[1][2] The specific substitution pattern of this molecule makes it a versatile intermediate for creating targeted compound libraries via reactions like metal-catalyzed cross-coupling.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 885520-29-6 | [3] |
| Molecular Formula | C₇H₄ClFN₂ | [3] |
| Molecular Weight | 170.57 g/mol | PubChem |
| Appearance | Off-white to yellow solid | [1] |
| Melting Point | Data not consistently available; related compounds suggest >130°C.[4] | - |
| Boiling Point | ~331.3°C at 760 mmHg (Predicted for a related isomer) | [5] |
Safety First: Handling and Hazard Information
Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[5][6] Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
Table 2: GHS Hazard Statements
| Hazard Code | Description | Precautionary Statements |
| H302 | Harmful if swallowed. | P264, P270, P301+P310 |
| H315 | Causes skin irritation. | P280, P302+P352, P332+P313 |
| H319 | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |
| H335 | May cause respiratory irritation. | P261, P271, P304+P340 |
| Source: Based on data for structurally related halogenated indazoles.[5] |
Part 1: Purification by Recrystallization
Recrystallization is a powerful technique that leverages differences in solubility of a compound and its impurities in a given solvent at different temperatures. The ideal solvent will dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities remain either insoluble at high temperatures or soluble at low temperatures.
Experimental Protocol: Single-Solvent Recrystallization
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Solvent Selection: Begin by performing small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes).[7][8] The goal is to find a solvent that dissolves this compound when hot but results in poor solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent in small portions, swirling and heating between additions, until the solid just dissolves.[7]
-
Decolorization (If Necessary): If the hot solution is colored, it indicates soluble, colored impurities. Cool the solution slightly below its boiling point and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]
-
Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration using fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[7]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal yield.[7]
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Recrystallization Workflow & Troubleshooting
Caption: Workflow for recrystallization with integrated troubleshooting steps.
Recrystallization FAQs
Q: My compound "oiled out" instead of forming crystals. What happened and how do I fix it? A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too saturated or cools too quickly. To fix this, reheat the solution to redissolve the oil, add a small amount of additional solvent to decrease saturation, and allow it to cool much more slowly.[9] Using a different solvent system may also be necessary.
Q: No crystals are forming, even after the solution is cold. What should I do? A: This indicates the solution is not supersaturated. First, try scratching the inside of the flask with a glass rod just below the solvent line; the microscopic scratches can provide nucleation sites.[9] If that fails, add a "seed crystal" (a tiny speck of the crude solid). As a last resort, you can boil off some of the solvent to increase the concentration and attempt cooling again.[9]
Q: My final product has a low yield. How can I improve it? A: Low yield is often a trade-off for high purity. The most common cause is using too much solvent during the dissolution step. Ensure you are using the absolute minimum amount of hot solvent required. Also, ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. A second crop of crystals can sometimes be obtained by concentrating the mother liquor (the leftover filtrate), though this crop will likely be less pure.
Q: What is a good starting solvent system for this compound? A: For substituted indazoles, mixed solvent systems are often effective.[10] A good starting point would be a polar, water-miscible solvent like ethanol, isopropanol, or acetone, with water used as the anti-solvent.[10][11] For example, dissolve the compound in a minimal amount of hot ethanol, then slowly add hot water until the solution becomes faintly cloudy. Reheat to clarify and then cool slowly. Another common system for similar heterocycles is petroleum ether-ethyl acetate.[12]
Part 2: Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.[13] For compounds like this compound, which are moderately polar, silica gel is an excellent choice for the stationary phase.
Experimental Protocol: Silica Gel Column Chromatography
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Solvent System (Eluent) Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal eluent. The goal is to find a solvent mixture (e.g., Hexanes:Ethyl Acetate) where the target compound has an Rf value of approximately 0.3-0.4.[13] This provides the best balance for good separation.
-
Column Packing: Prepare the column by the "slurry method." Mix silica gel with the eluent to form a paste-like slurry. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[13]
-
Sample Loading: Dissolve the crude compound in the minimum amount of a polar solvent (like dichloromethane or the eluent itself). Carefully add this concentrated solution to the top of the silica column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate. The least polar compounds will travel down the column faster and elute first.[13]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.
Chromatography Workflow & Decision Making
Sources
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. 6-Chloro-4-fluoro-1H-indazole | C7H4ClFN2 | CID 24728444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-FLUORO (1H)INDAZOLE | 341-23-1 [amp.chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. youtube.com [youtube.com]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. web.uvic.ca [web.uvic.ca]
Stability issues and degradation pathways of 4-Chloro-6-fluoro-1H-indazole
Welcome to the technical support resource for 4-Chloro-6-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this valuable synthetic building block. Our goal is to help you anticipate and troubleshoot potential issues, ensuring the integrity of your experiments and the quality of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and behavior of this compound.
Q1: What are the optimal storage conditions for this compound?
A: To ensure maximum stability and shelf-life, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] The recommended temperature range is 2-8°C.[3][4] For long-term storage, maintaining an inert atmosphere (e.g., under nitrogen or argon) is crucial to prevent oxidative degradation.[4]
Q2: What are the primary factors that cause degradation of this compound?
A: The indazole ring system, particularly when substituted with halogens, is susceptible to several environmental factors. The primary degradation triggers are exposure to light (photodegradation), elevated temperatures (thermal decomposition), strong acidic or basic conditions (hydrolysis), and oxygen (oxidation).[5][6]
Q3: My initially off-white solid has developed a yellow or brownish tint. What is the likely cause?
A: A color change is a common indicator of degradation. This is most often caused by minor levels of oxidation from exposure to air or photodegradation from exposure to ambient or UV light. While the bulk purity may still be high, the presence of colored degradants warrants a purity check before use in sensitive applications.
Q4: Is this compound stable in common organic solvents?
A: In general, it is stable for short periods in common anhydrous organic solvents (e.g., DMSO, DMF, THF) when protected from light. However, prolonged storage in solution is not recommended. Protic solvents like methanol or ethanol can participate in photochemical reactions, and aqueous solutions, especially at non-neutral pH, can lead to hydrolysis.[7] Always prepare solutions fresh for immediate use whenever possible.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed, causality-driven answers to specific experimental problems.
Q1: I'm observing a new peak in my HPLC/LC-MS analysis with the same mass as my parent compound but a different retention time. What is happening?
A: This is a classic sign of isomerization, most likely due to photodegradation.
-
Causality: Indazole derivatives are well-known to undergo phototransposition when exposed to UV light (including ambient laboratory light over time).[5] The 1H-indazole can absorb light energy and rearrange to form a more stable benzimidazole isomer. This isomer will have the exact same molecular formula and mass but different polarity and structure, resulting in a different retention time.
-
Troubleshooting Steps:
-
Protect from Light: Immediately start protecting your samples and stock solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Confirm Identity: If possible, isolate the impurity and perform structural analysis (e.g., 2D-NMR) to confirm its identity as a benzimidazole.
-
Solvent Check: Ensure your mobile phase is not promoting degradation. Keep run times as short as possible.
-
Q2: My reaction yield is inconsistent, and I suspect the purity of my starting material. How can I quickly assess its stability?
A: Your suspicion is valid; degraded starting material is a common cause of poor reaction outcomes. A forced degradation study is the definitive test, but a quick purity assessment is a good first step.
-
Causality: Degradants not only reduce the molar quantity of your active starting material but can also act as inhibitors or catalysts for unwanted side reactions.
-
Troubleshooting Protocol:
-
Baseline Analysis: Dissolve a small sample of your this compound in a suitable solvent (e.g., acetonitrile) and immediately run an HPLC or LC-MS analysis to establish a baseline purity profile (Time = 0).
-
Benchtop Stability: Leave the solution on the lab bench, exposed to ambient light and temperature, for 4-6 hours.
-
Re-analyze: Run the analysis again. Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the parent peak indicates instability under these conditions.
-
Action: If instability is observed, you must re-purify the starting material before use and implement stricter handling protocols (see Part 4).
-
Q3: I am running a reaction at an elevated temperature (>100 °C) and observing significant byproduct formation. Is this compound thermally stable?
A: Indazole derivatives can undergo thermal decomposition, and the stability is compound-specific.[6][8]
-
Causality: High thermal energy can provide the activation energy needed to break bonds within the indazole ring system, leading to fragmentation, rearrangement, or polymerization. Studies on similar heterocyclic compounds show decomposition pathways can be complex and multi-staged.[8][9]
-
Troubleshooting Steps:
-
Lower Temperature: Determine the lowest possible temperature at which your reaction proceeds efficiently.
-
Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar). Oxygen at high temperatures can accelerate degradation.
-
Time Study: Run a time-course study to see if byproduct formation increases significantly with longer reaction times. This can help you find an optimal point to stop the reaction.
-
Consider Alternative Synthesis: If the required temperature is too high, you may need to explore alternative synthetic routes that operate under milder conditions.
-
Part 3: Key Degradation Pathways & Mechanisms
Understanding the "how" and "why" of degradation is key to preventing it. The primary pathways are outlined below.
Degradation Triggers Overview
This diagram illustrates the main environmental factors that can initiate the degradation of this compound.
Caption: Primary triggers for compound degradation.
Photodegradation Pathway: Isomerization to Benzimidazole
This is one of the most common and problematic degradation pathways for indazoles.[5] Exposure to UVA or UVB light can induce a rearrangement.
Caption: Photochemical rearrangement of indazole.
Oxidative Degradation
The electron-rich indazole ring is susceptible to oxidation.[5][10] This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts, or by residual oxidizing agents. The degradation products are often complex, but can include N-oxides or ring-opened structures.
Hydrolytic Degradation
While generally stable at neutral pH, the compound's stability can decrease in strong acidic or basic aqueous media. Electron-withdrawing groups, such as chloro and fluoro, can increase the susceptibility of the ring to nucleophilic attack and subsequent hydrolysis.[7]
Part 4: Recommended Experimental Protocols
Adhering to best practices is essential for experimental success.
Standard Handling and Storage Protocol
-
Receiving: Upon receipt, inspect the container for damage. Log the date of receipt.
-
Storage: Immediately transfer the container to a dark, refrigerated (2-8°C), and dry environment.[3][4]
-
Weighing & Dispensing: Perform weighing operations in a well-ventilated area or fume hood.[1] Minimize the time the container is open to the atmosphere. If possible, blanket the headspace with an inert gas (N₂ or Ar) before re-sealing.
-
Solution Preparation:
-
Use high-purity, anhydrous solvents.
-
Prepare solutions fresh before each use.
-
If a solution must be stored, use an amber vial or foil-wrapped container and store it refrigerated. Allow it to return to room temperature before opening to prevent condensation.
-
Workflow for a Basic Forced Degradation Study
This protocol provides a framework to systematically test the stability of your compound.
Caption: Workflow for a forced degradation study.
References
- Technical Support Center: Indazole Deriv
- This compound. (n.d.). BLD Pharm.
- 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- 4-FLUORO-3-HYDROXY (1H)
- 4-Bromo-6-chloro-1H-indazole - Safety D
- Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. (1992). Antimicrobial Agents and Chemotherapy.
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (2019). Journal of Pharmaceutical Sciences.
- Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characteriz
- New thermal decomposition pathway for T
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry.
- 4-Bromo-6-chloro-1H-indazole. (n.d.). Benchchem.
- 4-Bromo-6-chloro-1H-indazole. (n.d.). Sigma-Aldrich.
Sources
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Technical Support Center: Purity Determination of 4-Chloro-6-fluoro-1H-indazole
Welcome to the technical support center for the analytical characterization of 4-Chloro-6-fluoro-1H-indazole. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable methods for assessing the purity of this critical building block. Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy.[1][2] This document provides in-depth, field-proven insights into common analytical challenges and their solutions, structured in a practical question-and-answer format.
Section 1: Understanding Impurities in this compound
A thorough understanding of potential impurities is the first step in developing a specific and accurate analytical method.[3] Impurities can arise from various stages of the manufacturing process and storage.
Q1: What are the most common types of impurities I should expect in my this compound sample?
A1: Impurities are generally categorized based on their origin. For a synthesized compound like this compound, you should anticipate:
-
Starting Materials & Intermediates: Incomplete reactions can lead to the presence of precursors. A review of the specific synthetic route is crucial, but common starting materials for indazoles can include substituted anilines or benzaldehydes.[4][5][6]
-
Byproducts: Side reactions are a common source of impurities. This can include regioisomers (e.g., 6-Chloro-4-fluoro-1H-indazole), or products from over-halogenation.[4] The formation of different isomers is a known challenge in indazole synthesis.[7]
-
Reagents and Solvents: Residual solvents from reaction workup and purification steps are almost always present to some extent. Reagents used in the synthesis may also carry through.[4]
-
Degradation Products: The compound may degrade if not stored under appropriate conditions (e.g., protected from light, moisture, and extreme temperatures).[4]
Section 2: The Primary Workhorse: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most widely used technique for quantifying the purity of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[8][9]
Frequently Asked Questions (FAQs) - HPLC Method Development
Q2: Why is reverse-phase HPLC the recommended method for this compound?
A2: this compound is an aromatic, moderately polar molecule. Reverse-phase HPLC, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, is ideally suited for retaining and separating such compounds from both more polar and less polar impurities.[9]
Q3: What is a good starting point for an HPLC method for purity analysis?
A3: A robust starting method is crucial for efficient method development. The following parameters provide an excellent foundation, which can then be optimized for your specific impurity profile.
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Technique | Reverse-Phase HPLC | Optimal for moderately polar aromatic compounds.[9] |
| Column | C18 (Octadecyl-silica), 4.6 x 150 mm, 3.5 or 5 µm | C18 columns provide excellent hydrophobic retention for the indazole core. A smaller particle size (e.g., 3.5 µm) will yield higher resolution but generate higher backpressure. |
| Mobile Phase | A: Water with 0.1% Formic Acid or Phosphoric AcidB: Acetonitrile or Methanol with 0.1% Acid | A gradient elution (e.g., starting at 30% B, ramping to 95% B) is recommended to elute a wide range of impurities. The acid improves peak shape for the basic indazole nitrogen. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Using a column oven ensures retention time stability and reproducibility.[10] |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitor at 220-254 nm, where aromatic compounds typically absorb. A DAD allows for peak purity analysis by comparing spectra across a single peak. |
| Injection Vol. | 5-10 µL | Keep injection volume low and consistent to prevent peak distortion. |
| Sample Prep. | Dissolve in mobile phase or a compatible solvent (e.g., Acetonitrile/Water) | Always dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase to avoid peak splitting or broadening. |
Q4: How is purity calculated from an HPLC chromatogram?
A4: Purity is typically determined using an area percent calculation. The area of the main peak (this compound) is divided by the total area of all peaks in the chromatogram and multiplied by 100. This assumes that all compounds have a similar response factor at the monitored wavelength. For higher accuracy, especially for known impurities, reference standards should be used to calculate response factors and determine the true concentration.
Workflow for HPLC Purity Analysis
Caption: General workflow for HPLC purity determination.
Troubleshooting Common HPLC Issues
This section addresses specific problems you might encounter during your analysis.
Q5: I see unexpected peaks in my chromatogram. What are the possible causes and how do I investigate?
A5: Unexpected peaks are a common issue. A systematic approach is key to identifying the source.
| Possible Cause | Troubleshooting Steps & Solutions |
| System Contamination | 1. Run a blank injection (injecting only your sample diluent). If peaks appear, the contamination is from your solvent or the HPLC system itself.[4] 2. Clean the system: Flush the injector and column with a strong solvent like isopropanol.[8][11] Ensure you use fresh, HPLC-grade mobile phase.[4] |
| Sample Impurity | 1. Review the synthesis: The peak could be a starting material, reagent, or byproduct.[4] 2. Perform forced degradation: Subject your sample to stress conditions (acid, base, heat, light, oxidation) to see if the impurity peak increases, suggesting it's a degradant. |
| Carryover | 1. If the peak appears in a blank run after a sample injection, it's likely carryover from the injector. 2. Optimize the needle wash: Use a stronger wash solvent in your autosampler and increase the wash duration. |
Q6: My peaks are tailing or broad. How can I improve the peak shape?
A6: Poor peak shape compromises resolution and integration accuracy.
-
Cause 1: Secondary Interactions. The basic nitrogen on the indazole ring can interact with acidic residual silanols on the silica-based column, causing peak tailing.
-
Solution: Add a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid. The acid protonates the silanols, minimizing this interaction. Reducing the mobile phase pH can significantly reduce peak tailing for basic compounds.[12]
-
-
Cause 2: Column Overload. Injecting too much sample mass can saturate the column.
-
Solution: Dilute your sample or reduce the injection volume.[8]
-
-
Cause 3: Column Degradation. A void at the column inlet or a contaminated frit can cause broad or split peaks.
Q7: My retention times are drifting or unstable. What's the cause?
A7: Unstable retention times make peak identification unreliable.
-
Cause 1: Inadequate Equilibration. The column needs sufficient time to equilibrate with the mobile phase, especially after a gradient run or when changing solvents.
-
Solution: Ensure you are equilibrating for at least 10-15 column volumes before the first injection.[10]
-
-
Cause 2: Temperature Fluctuations. The laboratory temperature can affect retention time.
-
Solution: Always use a column oven to maintain a constant, elevated temperature.[10]
-
-
Cause 3: Mobile Phase Composition Change. Solvents can evaporate over time, changing the mobile phase ratio.
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles covered.[10]
-
-
Cause 4: Pump or System Leaks. A leak will cause the flow rate to fluctuate.
-
Solution: Check for leaks around fittings, pump seals, and the injector. Salt buildup is a common sign of a leak from a buffered mobile phase.[8]
-
Troubleshooting Logic for Unexpected HPLC Peaks
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
Section 3: Confirmatory & Structural Elucidation Techniques
While HPLC is excellent for quantification, other techniques are necessary to confirm the identity of the main peak and elucidate the structure of unknown impurities.
Q8: How can Mass Spectrometry (MS) help identify an unknown peak from my HPLC?
A8: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for impurity identification. By coupling the HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the compound eluting in each peak.[13] For this compound, you would expect a molecular ion corresponding to its molecular weight. Impurities like starting materials or byproducts will have different molecular weights, allowing for tentative identification. High-Resolution Mass Spectrometry (HRMS) can provide the elemental composition, further confirming an impurity's identity.[4]
Q9: What role does Nuclear Magnetic Resonance (NMR) Spectroscopy play in purity assessment?
A9: NMR is unparalleled for structural elucidation and can be a powerful tool for purity analysis.[4]
-
¹H NMR: Can be used to confirm the structure of the main component. The presence of small, unidentifiable peaks in the ¹H NMR spectrum can indicate impurities. It is also excellent for identifying and quantifying residual solvents.[4]
-
¹⁹F NMR: Given the fluorine atom in the molecule, ¹⁹F NMR is a highly sensitive and specific technique. It can quickly reveal the presence of any fluorine-containing isomers or impurities, which might be difficult to resolve by HPLC.[4]
-
Quantitative NMR (qNMR): With an internal standard of known purity and concentration, qNMR can provide a highly accurate, direct measure of the purity of your this compound sample without the need for a reference standard of the compound itself.
Q10: When should I use Gas Chromatography (GC) instead of HPLC?
A10: GC is suitable for analyzing volatile and thermally stable compounds. For this compound, its primary use would be to test for residual solvents, which are often highly volatile. It could also be used to analyze for volatile, non-polar starting materials or byproducts that are not well-retained by reverse-phase HPLC. A GC-MS system would be used for this purpose, coupling the separation power of GC with the identification capabilities of MS.[14]
Section 4: The Principle of Method Validation
Q11: Why is method validation necessary, and what does it entail?
A11: Once you have developed an analytical method, you must validate it to provide documented evidence that the method is suitable for its intended purpose.[1][15] This is a regulatory requirement in the pharmaceutical industry to ensure that the data generated is reliable, precise, and accurate.[2][3] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include:[2][16]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradants.[3]
-
Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range.[2]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[2]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Analytical method validation: A brief review. (n.d.).
- Q2(R2) Validation of Analytical Procedures. (2023). FDA.
- Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
- Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. (2025). Benchchem.
- 6-Chloro-4-fluoro-1H-indazole. (n.d.). PubChem.
- This compound. (n.d.). BLD Pharm.
- Troubleshooting in HPLC: A Review. (2020). International Journal for Scientific Research & Development.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- 4-Bromo-6-chloro-1H-indazole. (n.d.). Benchchem.
- An Improved Preparation of 4-Chloro-1H-indazole (V). (2011).
- A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018).
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
- An In-depth Technical Guide to the Spectroscopic Data of 6-Fluoro-1-methyl-1H-indazole. (2025). Benchchem.
- Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (2009). Journal of Heterocyclic Chemistry.
- GC-MS Analysis and In Silico Approaches of Indigofera heterantha Root Oil Chemical Constituents. (2021). MDPI.
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
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- 16. fda.gov [fda.gov]
Technical Support Center: Regioselective Bromination of Chloro-Fluoro Indazoles
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective bromination of indazole cores substituted with chloro and fluoro groups. Navigating the electronic and steric landscape of these substrates is a significant challenge, and this resource is designed to help you achieve your desired synthetic outcomes with higher yields and selectivity.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries encountered during the planning and execution of these reactions.
Q1: What are the primary challenges in achieving regioselective bromination on a chloro-fluoro substituted indazole?
The primary challenge lies in controlling the site of bromination due to a complex interplay of competing factors:
-
Directing Effects of Halogens: Both chlorine and fluorine are electron-withdrawing via induction (-I effect) but electron-donating through resonance (+M effect). This makes them deactivating overall, yet ortho, para-directing.[1][2][3] When both are present, their combined influence can lead to the activation of multiple positions on the benzene portion of the indazole.
-
Inherent Reactivity of the Indazole Core: The indazole ring system has its own intrinsic reactivity. The C3 position is often highly susceptible to electrophilic attack, especially in 2H-indazoles, while the C5 and C7 positions are also common sites for substitution in 1H-indazoles.[4][5]
-
Risk of Polybromination: The activating effect of the indazole nitrogen atoms can sometimes make the ring system reactive enough to undergo multiple brominations if the reaction conditions are not carefully controlled.[6][7]
Q2: How do the existing chloro and fluoro substituents direct the incoming bromine?
Halogens direct incoming electrophiles to the positions ortho and para to themselves. This is because the resonance effect, which donates electron density and stabilizes the cationic intermediate (the sigma complex), is most effective at these positions.[1][8][9] However, because they are also strongly electronegative, they withdraw electron density inductively, slowing down the overall reaction rate compared to an unsubstituted benzene ring.[3] The challenge with a chloro-fluoro indazole is that the ortho/para positions of the two halogens may overlap or activate different carbons, creating a competitive scenario that can result in a mixture of isomers.
Q3: Which brominating agent is best for my chloro-fluoro indazole substrate?
The choice of brominating agent is critical for controlling selectivity. A comparison of common reagents is summarized below:
| Reagent | Formula | Key Characteristics | Best For |
| Elemental Bromine | Br₂ | Highly reactive, often requires a catalyst (e.g., Lewis acid), but can be non-selective and hazardous to handle.[4] | Cases where high reactivity is needed and selectivity is less of a concern. |
| N-Bromosuccinimide | NBS | A solid, safer to handle than Br₂. Generally provides higher regioselectivity and is effective for C3-bromination.[5][10][11][12] It is often the reagent of choice for complex substrates. | Achieving high regioselectivity, especially at the C3 position, and minimizing over-bromination.[6][7] |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | A mild and efficient bromine source that has shown excellent results for C3-bromination, often under ultrasound-assisted conditions.[13][14][15][16][17] | Rapid and efficient C3-bromination under mild conditions, compatible with a wide range of functional groups.[13][14] |
For most applications involving sensitive chloro-fluoro indazoles, NBS is the recommended starting point due to its proven selectivity and safety profile.
Q4: How does the substitution on the indazole nitrogen (1H vs. 2H) affect bromination?
The substitution pattern on the indazole nitrogen dramatically alters the electronic distribution and, consequently, the regiochemical outcome of bromination.
-
NH-free (1H) Indazoles: The reaction can be complex, with potential for substitution at C3, C5, and C7.[4] The outcome is highly dependent on the reaction conditions (e.g., pH).
-
N2-Substituted (2H) Indazoles: These isomers are common in modern synthetic chemistry. An alkyl or aryl group at the N2 position generally directs electrophilic substitution cleanly to the C3 position.[6][7]
-
N1-Substituted (1H) Indazoles: An N1-substituent tends to direct bromination to the C5 or other positions on the benzo-fused ring.
-
N-Protecting Groups: Strategically using a protecting group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be an effective way to direct lithiation and subsequent functionalization at the C3 position, offering an alternative to direct bromination.[18]
Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to resolving common problems encountered during the regioselective bromination of chloro-fluoro indazoles.
Issue 1: Poor Regioselectivity (Mixture of Isomers Obtained)
This is the most frequent challenge. A mixture of C3, C5, C7, or other brominated isomers indicates that the kinetic and thermodynamic preferences for substitution are closely matched.
-
Possible Cause 1: Reaction Temperature is Too High.
-
Explanation: Higher temperatures provide more energy to overcome activation barriers for less-favored isomers, leading to a thermodynamic mixture of products.
-
Troubleshooting Step: Lower the reaction temperature significantly. Running the reaction at 0 °C, -30 °C, or even -78 °C can favor the kinetically preferred product, often leading to a single major isomer.[10]
-
-
Possible Cause 2: Incorrect Solvent Choice.
-
Explanation: Solvent polarity can influence the reactivity of the brominating agent and stabilize certain reaction intermediates over others.
-
Troubleshooting Step: Screen a range of solvents. Common choices include acetonitrile (MeCN), dichloromethane (DCM), ethanol (EtOH), and water.[6][7] A less polar solvent may sometimes enhance selectivity.
-
-
Possible Cause 3: Brominating Agent is Too Reactive.
-
Explanation: Highly reactive systems like Br₂/Lewis acid are powerful but often unselective.
-
Troubleshooting Step: Switch to a milder, more selective reagent. If you are using Br₂, change to NBS. If NBS is still not selective enough, consider exploring alternative catalysts or methods like the gallocyanine-catalyzed halogenation which proceeds via an electrophilic aromatic substitution (SEAr) mechanism.
-
Issue 2: Low or No Product Yield
Low conversion suggests that the reaction conditions are not suitable for activating your specific substrate.
-
Possible Cause 1: Strong Deactivation of the Indazole Ring.
-
Explanation: The combined electron-withdrawing effects of the chloro and fluoro substituents may render the ring too electron-poor to react with milder brominating agents.
-
Troubleshooting Step: Consider a more powerful bromination method. While this can risk selectivity, options include using Br₂ in acetic acid or employing visible-light photoredox catalysis, which can enhance the electrophilicity of NBS under very mild conditions.[5][19]
-
-
Possible Cause 2: Steric Hindrance.
-
Explanation: A bulky substituent near the target position can physically block the approach of the brominating agent.
-
Troubleshooting Step: Analyze the 3D structure of your substrate. If the target site is sterically hindered, you may need to redesign the synthetic route, perhaps by introducing the bromine atom before another, bulkier group.
-
Issue 3: Formation of Di- or Tri-Brominated Byproducts
The presence of poly-halogenated products indicates the reaction is too aggressive or has proceeded for too long.
-
Possible Cause 1: Excess Brominating Agent.
-
Explanation: Using a large excess of the brominating agent will drive the reaction towards polybromination once the initial mono-brominated product is formed.
-
Troubleshooting Step: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent. An even slightly sub-stoichiometric amount can sometimes be beneficial to avoid over-bromination, at the cost of some starting material remaining.
-
-
Possible Cause 2: Reaction Time is Too Long or Temperature is Too High.
-
Explanation: Even with correct stoichiometry, prolonged reaction times or elevated temperatures can lead to the slower formation of poly-brominated species.
-
Troubleshooting Step: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting material is consumed or when the desired product concentration is maximized. Additionally, lowering the reaction temperature will slow down the secondary bromination reaction more significantly than the initial one.[10]
-
Workflow & Mechanism Visualizations
To better illustrate the decision-making process and the underlying chemistry, the following diagrams are provided.
Caption: Decision workflow for optimizing regioselectivity.
Caption: General mechanism for electrophilic bromination. (Note: Image placeholders would be replaced with actual chemical structures in a live environment.)
Validated Experimental Protocols
The following protocols are provided as robust starting points for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Regioselective C3-Bromination of a 2-Aryl-Indazole using NBS
This protocol is adapted from methodologies that have proven effective for the C3-bromination of 2-substituted indazoles.[6][7]
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-aryl-chloro-fluoro-indazole (1.0 equiv).
-
Dissolution: Add a suitable solvent, such as acetonitrile (MeCN) or ethanol (EtOH), to dissolve the substrate completely (concentration typically 0.1-0.2 M).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) to the solution in one portion at room temperature (25 °C).
-
Reaction: Stir the mixture at 25-50 °C. The optimal temperature may vary depending on the substrate's reactivity.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. The reaction is typically complete within 2-6 hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the pure C3-brominated indazole.
Protocol 2: Ultrasound-Assisted C3-Bromination using DBDMH
This modern protocol utilizes ultrasound to promote a rapid and efficient reaction under mild conditions.[13][14][16]
-
Preparation: In a thick-walled reaction vial, combine the chloro-fluoro indazole (1.0 equiv), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 equiv), and sodium carbonate (Na₂CO₃) (2.0 equiv).
-
Solvent Addition: Add ethanol (EtOH) as the solvent (concentration typically 0.1 M).
-
Sonication: Place the vial in an ultrasonic cleaning bath partially filled with water. Set the temperature of the bath to 40 °C.
-
Reaction: Irradiate the mixture with ultrasound (e.g., 40 kHz/50 W) for 30-60 minutes.
-
Monitoring: Check for completion using TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography to yield the pure 3-bromo-indazole.
References
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC - NIH. (n.d.).
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Publishing. (2022).
- Kinetics, Stoichiometry and Mechanism in the Bromination of Aromatic Heterocycles. 111* Aqueous Bromination of hdazole. (n.d.).
- Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis. (2025).
- Temperature control strategies for regioselective bromination - Benchchem. (n.d.).
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - NIH. (n.d.).
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.).
- The Halogenation of Indazoles. aReaction conditions: 1 (0.2 mmol),... - ResearchGate. (n.d.).
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing). (2021). DOI:10.1039/D0RA08598G.
- Electrophilic Aromatic Substitution AR5. Directing Effects - csbsju. (n.d.).
- common side reactions in the bromination of nitroindazoles - Benchchem. (n.d.).
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023).
- The Bromination of 2H-indazoles. aReaction conditions: 1 (0.2 mmol),... - ResearchGate. (n.d.).
- Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (n.d.).
- Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. (n.d.).
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (n.d.).
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - NIH. (n.d.).
- Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance - Aakash Institute. (n.d.).
- Electrophilic aromatic directing groups - Wikipedia. (n.d.).
- Directing Effects | ChemTalk. (n.d.).
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (n.d.).
- Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022).
- Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent | The Journal of Organic Chemistry - ACS Publications. (2025).
- Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry - Oriental Journal of Chemistry. (n.d.).
- Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed. (n.d.).
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- 13. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
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- 19. researchgate.net [researchgate.net]
Alternative and more sustainable synthetic methods for 4-Chloro-6-fluoro-1H-indazole
Welcome to the technical support guide for the synthesis of 4-Chloro-6-fluoro-1H-indazole. This resource is designed for researchers, chemists, and process development professionals seeking to navigate the complexities of synthesizing this valuable heterocyclic building block. We will explore both traditional and, more importantly, alternative and sustainable synthetic strategies, offering practical, field-tested insights in a troubleshooting-focused Q&A format. Our goal is to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common starting points for synthesizing this compound, and what are the sustainability trade-offs?
The choice of starting material is a critical decision that dictates the entire synthetic strategy, impacting cost, safety, and environmental footprint. Two prevalent precursors are substituted anilines and benzonitriles.
A traditional and well-documented approach begins with a substituted aniline, such as 3-chloro-5-fluoroaniline. This route typically involves diazotization followed by cyclization. While effective, it often employs hazardous reagents like nitrites under strongly acidic conditions and may suffer from regioselectivity issues if not carefully controlled.[1][2]
A more modern and often more sustainable approach starts from readily available benzonitriles, like 2,6-dichlorobenzonitrile.[3] This strategy can offer a more direct route with fewer steps. A key advantage is the potential for regioselective halogenation followed by a cyclization reaction with hydrazine.[3] This can be more atom-economical and avoid some of the hazards associated with classical diazotization reactions.
Comparative Overview of Starting Materials
| Feature | Aniline-Based Route (e.g., 3-Chloro-5-fluoroaniline) | Benzonitrile-Based Route (e.g., 2,6-dichlorobenzonitrile) |
| Starting Material Cost | Generally moderate to high, depending on substitution. | Often more economical and commercially available in bulk.[3] |
| Key Transformations | Diazotization, Reduction, Cyclization.[1] | Regioselective Halogenation, SNAr Cyclization with Hydrazine.[3] |
| Sustainability Concerns | - Use of potentially unstable diazonium salts. - Harsh acidic conditions. - Generation of nitrite waste streams. | - Use of hydrazine (toxic). - Requires careful control of regioselectivity during halogenation. |
| Key Advantages | Well-established classical chemistry. | Potentially shorter route, avoids diazotization hazards.[3] |
Q2: I am attempting a Jacobson-type synthesis from a substituted 2-methylaniline derivative, but my yields are low and inconsistent. What are the likely causes?
The Jacobson indazole synthesis and its variations, which involve the cyclization of o-toluidine derivatives, are classic but can be sensitive to reaction conditions.[4] Low yields often stem from a few key areas.
Troubleshooting Low Yields in Jacobson-type Syntheses:
-
Inefficient Diazotization/Cyclization: This is the most critical step. The traditional use of isoamyl nitrite can be expensive and its quality variable.[5]
-
Incomplete N-Acetylation: The initial protection of the aniline is crucial for directing the cyclization.
-
Verification Step: Before proceeding to cyclization, confirm the complete conversion of the starting aniline to the N-acetyl derivative via TLC or LCMS. Incomplete acetylation will lead to a complex mixture of products.
-
-
Hydrolysis Issues: The final deprotection of the N-acetyl group can be problematic. Using lithium hydroxide (LiOH) can be expensive and sometimes leads to incomplete hydrolysis, complicating purification.[5]
The following workflow diagram illustrates an improved Jacobson-type synthesis, highlighting critical control points.
Caption: Improved workflow for Jacobson-type synthesis.
Q3: How can I develop a more sustainable, metal-catalyzed synthesis for the indazole core?
Transition-metal catalysis offers powerful and often greener alternatives to classical methods by enabling reactions under milder conditions with higher efficiency and selectivity.[7] Copper and palladium catalysts are particularly prominent in indazole synthesis.[4][8]
A Greener Copper-Catalyzed Approach:
A highly effective and scalable strategy involves an intramolecular Ullmann-type reaction.[9] This approach is particularly useful for building substituted indazoles and avoids hazardous reagents like nitroso compounds.
General Workflow:
-
Hydrazone Formation: Condense an appropriately substituted o-halobenzaldehyde (e.g., 2-bromo-4-chloro-6-fluorobenzaldehyde) with a hydrazine (e.g., hydrazine hydrate or methylhydrazine).
-
Intramolecular C-N Coupling: Cyclize the resulting hydrazone using a copper catalyst.
Troubleshooting this approach:
-
Issue: Formation of SNAr side products during hydrazone formation.
-
Solution: Carefully control the temperature and reaction time during the condensation step. Running the reaction at a lower temperature for a longer duration can minimize the undesired substitution product.[9]
-
-
Issue: Low yield in the copper-catalyzed cyclization step.
-
Solution: This step is highly sensitive to the choice of base, ligand (if any), and solvent. Extensive screening may be necessary. For an intramolecular Ullmann reaction, the basicity and nucleophilicity of the base are critical; a non-nucleophilic, strong base is often preferred to promote cyclization without causing degradation.[9] Copper(I) oxide nanoparticles have also been reported as efficient, ligand-free, and recyclable catalysts for similar transformations, often used in greener solvents like polyethylene glycol (PEG).[10][11]
-
Caption: Copper-catalyzed intramolecular cyclization workflow.
Q4: My final product is difficult to purify. What are some effective purification strategies for this compound?
Purification is a common bottleneck. Due to the polar N-H group, indazoles can streak on silica gel, and residual starting materials or isomers can be difficult to remove.
Recommended Purification Protocols:
-
Crystallization: This should always be the first choice for a sustainable and scalable process.
-
Solvent Screening: A mixed solvent system is often effective. For N-acetylated indazole intermediates, recrystallization from a THF/water mixture can yield high-purity crystals.[5] For the final product, consider solvents like toluene, ethyl acetate/heptane, or isopropanol.
-
-
Steam Distillation: For certain intermediates or products, steam distillation can be a surprisingly effective and green purification method to remove non-volatile impurities.[9]
-
Acid/Base Wash: During workup, an aqueous acid wash (e.g., dilute HCl) can remove basic impurities, while a subsequent base wash (e.g., NaHCO₃ solution) can remove acidic byproducts. Be cautious, as the indazole itself has a pKa and may have some solubility.
-
Chromatography (Last Resort): If chromatography is unavoidable, optimize the mobile phase. A common system is a gradient of ethyl acetate in heptane or hexane. Adding a small amount of triethylamine (~0.1%) to the mobile phase can help reduce tailing on silica gel by deactivating acidic sites.
Detailed Experimental Protocol: An Improved, Economical Synthesis of a 4-Chloro-1H-Indazole Core
This protocol is adapted from an improved synthesis of 4-chloro-1H-indazole, which emphasizes cost-effectiveness and scalability by avoiding expensive reagents and simplifying workup procedures.[5] It serves as an excellent template for developing a process for the target molecule, this compound, starting from the analogous 3-chloro-5-fluoro-2-methylaniline.
Step 1: N-Acetylation (Protection)
-
To a stirred solution of 3-chloro-2-methylaniline (1.0 eq) and potassium acetate (1.2 eq) in chloroform, cool the mixture to 0 °C.
-
Slowly add acetic anhydride (3.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour until TLC analysis confirms full consumption of the starting aniline.
-
Rationale: The acetylation step protects the amine and sets up the subsequent cyclization. Using potassium acetate as the base is economical. Full conversion is critical to avoid side reactions in the next step.[5]
Step 2: Cyclization to N-Acetyl-4-chloro-1H-indazole
-
To the solution from Step 1, add tert-butyl nitrite (2.0 eq).
-
Heat the reaction mixture to 60 °C and stir overnight.
-
Rationale:tert-Butyl nitrite is used as a more economical alternative to isoamyl nitrite.[5] The reaction proceeds via in-situ diazotization followed by intramolecular cyclization.
-
After cooling, wash the reaction mixture sequentially with water, dilute HCl, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-acetyl-4-chloro-1H-indazole intermediate by recrystallization (e.g., from THF/water). This purification is critical for a clean final step.[5]
Step 3: Hydrolysis (Deprotection)
-
Dissolve the purified N-acetyl-4-chloro-1H-indazole (1.0 eq) in a mixture of THF and water.
-
Add a 10% aqueous solution of sodium hydroxide (NaOH) (3.0 eq).
-
Stir the mixture at room temperature for 2-4 hours until the reaction is complete by TLC.
-
Rationale: Using NaOH is more cost-effective than LiOH.[5] Having a pure starting intermediate ensures that the only transformation is the desired hydrolysis, simplifying the final workup.
-
Neutralize the reaction mixture with dilute HCl to pH ~7.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the final 4-chloro-1H-indazole product.
References
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry,
- Cu-Mediated Cyclization to Form 1H-Indazoles. Organic Chemistry Portal,
- Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal,
- A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. Benchchem,
- Indazole synthesis. Organic Chemistry Portal,
- 2H-Indazole synthesis. Organic Chemistry Portal,
- Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based C
- Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study.
- Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Deriv
- 4-Bromo-6-chloro-1H-indazole|885519-03-9. Benchchem,
- 4-BROMO-6-CHLORO-1H-INDAZOLE | 885519-03-9. ChemicalBook,
- 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis. ChemicalBook,
- 4-CHLORO (1H)INDAZOLE synthesis. ChemicalBook,
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
- An Improved Preparation of 4-Chloro-1H-indazole (V).
- 4-Fluoro-1H-indazole | CAS Number 341-23-1. Ossila,
- Process for preparing 3,5-difluoroaniline.
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central,
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
- Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook,
- Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis,
- 3-Chloro-5-fluoroaniline | C6H5ClFN | CID 2734838.
- 3-Chloro-5-fluoroaniline AldrichCPR. Sigma-Aldrich,
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Technical Support Center: Safe Management of 4-Chloro-6-fluoro-1H-indazole Waste
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage waste generated from the use of 4-Chloro-6-fluoro-1H-indazole. The protocols herein are designed to ensure personnel safety and environmental compliance, grounded in established principles of chemical hygiene and hazardous waste management.
Section 1: Compound Identification and Hazard Profile
This compound is a halogenated heterocyclic aromatic compound. While specific toxicological data for this exact molecule is not extensively published, its structure suggests hazards common to this chemical class. Safety Data Sheets (SDS) for structurally similar compounds, such as 4-Bromo-6-fluoro-1H-indazole, indicate potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[1][2]
Key Hazards:
-
Health Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
-
Physical Hazards: Not generally considered a fire or explosion risk under standard laboratory conditions, but thermal decomposition can release hazardous gases like nitrogen oxides, carbon monoxide, carbon dioxide, and halogenated compounds.[3]
-
Environmental Hazards: Halogenated organic compounds can be persistent in the environment and require specific disposal protocols to prevent contamination.[4]
Section 2: Core Principles of Safe Handling
Proactive measures are critical to minimize exposure and prevent the generation of unmanageable waste.
-
Engineering Controls: Always handle this compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4]
-
Personal Protective Equipment (PPE): A risk assessment should guide PPE selection. The following table provides a general guideline.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Check manufacturer's breakthrough time data. | Provides a barrier against skin contact. Halogenated solvents can degrade some glove materials; therefore, chemical-resistant gloves are essential. |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield if there is a splash hazard. | Protects eyes from dust particles and splashes of solutions, preventing serious eye irritation.[1][2] |
| Skin/Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents incidental skin contact and protects from small spills. |
| Respiratory Protection | Generally not required if handled within a fume hood. If weighing large quantities outside a hood, use a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter. | A fume hood is the primary barrier against respiratory exposure.[4] Respirators provide supplementary protection in situations where engineering controls may be insufficient. OSHA standards address respiratory protection.[5] |
-
Hygiene Practices: Avoid eating, drinking, or smoking in laboratory areas.[1] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1][2]
Section 3: Troubleshooting Guide: Spill and Exposure Management
This section addresses potential accidents in a question-and-answer format.
Q: What is the first thing I should do if I spill solid this compound powder? A:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large spill, evacuate the immediate area.
-
Assess the Situation: If the spill is small and you are trained to handle it, proceed with cleanup. For large spills, contact your institution's Environmental Health and Safety (EHS) office.
-
Cleanup:
-
Wear your full PPE.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to avoid creating dust.
-
Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[6]
-
Decontaminate the spill area with a suitable solvent (like acetone or ethanol), collecting all rinsate as halogenated hazardous waste.[4]
-
Q: How should I respond to a liquid spill involving this compound dissolved in a solvent? A:
-
Control Vapors: Ensure the spill occurs within a fume hood if possible. If outside a hood, increase ventilation and restrict access.
-
Contain the Spill: Use absorbent pads or booms to contain the liquid and prevent it from spreading.[6]
-
Absorb: Cover the spill with an inert absorbent material.
-
Collect Waste: Place all contaminated absorbent materials into a sealed, properly labeled container for halogenated waste.[6][7]
-
Decontaminate: Wipe the area with a cloth soaked in a decontaminating solvent, treating the cloth as hazardous waste.
Q: What are the immediate first aid measures for personal exposure? A:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Diagram: Spill Response Workflow
This diagram outlines the decision-making process for responding to a chemical spill.
Caption: Workflow for assessing and responding to a chemical spill.
Section 4: FAQ: Waste Management and Disposal
This section provides answers to frequently asked questions about the proper disposal of this compound waste.
Q: How must I classify waste containing this compound? A: Any material contaminated with this compound must be treated as hazardous waste . Specifically, it falls under the category of halogenated organic waste .[4][8] This classification is critical because halogenated compounds require specific treatment technologies and are regulated under standards like the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10]
Q: Can I mix this waste with other non-halogenated solvent waste? A: No. It is crucial to segregate halogenated waste from non-halogenated waste streams.[4][6][7] Co-mingling increases disposal costs significantly and can violate regulatory requirements.[7] Create a dedicated, clearly labeled waste container for "Halogenated Organic Waste."[6]
Q: What type of container should I use for collecting this waste? A: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting screw cap.[6][8] The container must be in good condition and compatible with all components of the waste stream.
Q: What are the labeling requirements for the waste container? A: All hazardous waste containers must be properly labeled from the moment the first drop of waste is added.[6] The label must include:
-
The words "Hazardous Waste" .[4]
-
The full chemical name: "this compound" and any solvents present. Do not use abbreviations.[6]
-
An accurate list of all constituents and their approximate percentages.[7]
-
The associated hazards (e.g., Toxic, Irritant).[7]
-
The date the container was started (accumulation start date).
Q: How should I dispose of contaminated lab materials like gloves, weigh paper, and pipette tips? A: All solid materials that have come into contact with this compound are considered contaminated solid waste.
-
Grossly contaminated items (e.g., absorbent pads from a spill) should be placed in the designated halogenated waste container.
-
Lightly contaminated items (e.g., gloves, weigh paper) should be collected in a separate, clearly labeled, sealed plastic bag or container for "Contaminated Solid Waste" and disposed of through your institution's EHS office.
Section 5: Experimental Protocols
Protocol 1: Decontamination of Glassware
Objective: To safely and effectively decontaminate glassware that has been in contact with this compound.
Causality: This procedure uses a solvent rinse to remove the organic residue, followed by a standard wash. Collecting the initial rinsate as hazardous waste is critical to prevent the introduction of halogenated compounds into aquatic ecosystems.[4]
Methodology:
-
Initial Rinse (in a fume hood): a. Rinse the glassware three times with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). b. Crucially, collect all rinsate into the designated "Halogenated Organic Waste" container. [4]
-
Standard Washing: a. After the solvent rinse, the glassware can be washed using standard laboratory detergent and water.[11] b. Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Protocol 2: Segregation and Accumulation of Waste
Objective: To establish a compliant waste accumulation point within the laboratory.
Causality: Proper segregation and storage are mandated by regulatory bodies like OSHA and the EPA to ensure safety, prevent incompatible chemical reactions, and facilitate proper final disposal.[5][12][13]
Methodology:
-
Designate an Area: Establish a "Satellite Accumulation Area" for hazardous waste. This area should be under the direct control of laboratory personnel and away from general traffic.
-
Obtain Containers: Procure separate, properly labeled containers for:
-
Liquid Halogenated Waste
-
Liquid Non-Halogenated Waste
-
Contaminated Solid Waste
-
-
Use Secondary Containment: Place all liquid waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.
-
Maintain Closure: Keep all waste containers securely closed at all times, except when actively adding waste.[6][7]
-
Monitor Fill Level: Do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[8]
-
Arrange for Disposal: Once a container is full, contact your institution's EHS department to arrange for pickup and disposal.[4]
Diagram: Waste Segregation and Disposal Workflow
This diagram illustrates the correct procedure for segregating and disposing of laboratory waste containing the target compound.
Caption: Decision tree for proper chemical waste segregation.
Section 6: References
-
Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [Link]
-
State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency (EPA). [Link]
-
Field Equipment Cleaning and Decontamination at the FEC. U.S. Environmental Protection Agency (EPA). [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
Some considerations in the handling of fluorine and the chlorine fluorides. UNT Digital Library. [Link]
-
Waste Management. The University of Edinburgh. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Principles of decontamination, sterilization, and disinfection. Federal Select Agent Program. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate. [Link]
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- 2. static.cymitquimica.com [static.cymitquimica.com]
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- 5. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
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- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. ethz.ch [ethz.ch]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. epa.gov [epa.gov]
- 12. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 13. resources.duralabel.com [resources.duralabel.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Chloro-6-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated heterocyclic compounds are of paramount importance. Their unique electronic properties and ability to engage in specific intermolecular interactions make them valuable scaffolds in the design of novel therapeutic agents and functional materials. Among these, 4-Chloro-6-fluoro-1H-indazole stands out as a key building block. A thorough understanding of its structural characteristics is fundamental to its application, and Nuclear Magnetic Resonance (NMR) spectroscopy provides the most powerful tool for this purpose.
This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a mere presentation of data, we will delve into the causal relationships between the molecular structure and the observed spectral features. By comparing its NMR data with that of structurally related analogs, we aim to provide a comprehensive and practical framework for researchers working with this and similar molecules.
The Structural Significance of this compound
The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery, appearing in a variety of compounds with diverse biological activities.[1] The introduction of halogen substituents, specifically chlorine at the 4-position and fluorine at the 6-position, significantly modulates the electronic distribution and steric profile of the indazole ring. This, in turn, influences its binding affinity to biological targets and its potential for further chemical modification. The fluorine atom, in particular, can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for molecular recognition.[2]
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following outlines a robust methodology for the analysis of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃), in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton. DMSO-d₆ is often preferred for its ability to form hydrogen bonds with the analyte, leading to sharper N-H signals.
-
Ensure complete dissolution of the sample. Gentle warming or sonication can be employed if necessary.
2. NMR Instrument Parameters:
-
The spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
For ¹H NMR:
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Use a 30-degree pulse angle to ensure quantitative signal intensities are not required.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay to at least 1-2 seconds.
-
-
For ¹³C NMR:
-
Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum and enhance sensitivity.
-
Set the spectral width to approximately 200 ppm, centered around 100 ppm.
-
A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is recommended.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.2 | s | - |
| H-5 | ~7.4 | d | J(H-5, H-7) ≈ 1-2 |
| H-7 | ~7.8 | d | J(H-7, H-5) ≈ 1-2 |
| N-H | >10 (DMSO-d₆) | br s | - |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C-3 | ~135 |
| C-4 | ~115 (d, ¹J(C-F)) |
| C-5 | ~125 |
| C-6 | ~160 (d, ¹J(C-F)) |
| C-7 | ~110 |
| C-7a | ~140 |
| C-3a | ~120 |
Comparative Spectral Analysis
To understand the influence of the chloro and fluoro substituents on the NMR spectra, a comparison with related indazole derivatives is highly instructive.
| Compound | H-3 (ppm) | H-5 (ppm) | H-7 (ppm) | Reference |
| 1H-Indazole | 8.10 (s) | 7.40 (m) | 7.77 (d) | [3] |
| 4-Fluoro-1H-indazole | - | - | - | [2] |
| 4-Bromo-6-chloro-1H-indazole | singlet | doublet | doublet | [4] |
| 4-Chloro-1H-indazole | - | - | - | [5] |
Analysis of ¹H NMR Spectra:
-
H-3 Proton: In the parent 1H-indazole, the H-3 proton appears as a singlet around 8.10 ppm.[3] The presence of electron-withdrawing halogen substituents is expected to deshield this proton, shifting its resonance downfield.
-
Aromatic Protons (H-5 and H-7): The protons on the benzene ring will exhibit splitting patterns dependent on their coupling with each other and with the fluorine atom. In this compound, we expect to see two doublets for H-5 and H-7. The coupling constant between these two protons (meta-coupling) will be small (around 1-2 Hz). Additionally, we would expect to see coupling to the fluorine atom. Specifically, H-5 will show a larger coupling to the fluorine at C-6 (⁴JH-F), while H-7 will exhibit a smaller coupling (³JH-F).
Analysis of ¹³C NMR Spectra:
The ¹³C NMR spectrum will be particularly informative due to the presence of the fluorine atom, which will cause splitting of the signals for the carbon atoms in its vicinity.
-
C-4 and C-6: The carbons directly bonded to the halogen atoms will be significantly affected. The carbon bearing the fluorine atom (C-6) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F) typically in the range of 240-260 Hz. The carbon bearing the chlorine atom (C-4) will also be influenced, though the effect of chlorine on the chemical shift is less pronounced than that of fluorine.
-
Other Aromatic Carbons: The other carbon atoms in the benzene ring will also show smaller two- and three-bond couplings to the fluorine atom, providing valuable information for unambiguous signal assignment. The chemical shifts of these carbons will be influenced by the electron-withdrawing nature of both halogen substituents.
Visualizing the Molecular Structure and NMR Workflow
To better illustrate the relationships between the different nuclei and the overall workflow of the spectral analysis, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Workflow for NMR spectral analysis.
Conclusion
The ¹H and ¹³C NMR spectral analysis of this compound provides a detailed fingerprint of its molecular structure. By understanding the influence of the chloro and fluoro substituents on the chemical shifts and coupling constants, researchers can confidently identify this compound and distinguish it from its isomers and other related molecules. The comparative approach outlined in this guide, leveraging data from similar structures, offers a powerful strategy for spectral interpretation, even in the absence of a directly available experimental spectrum. This detailed structural information is crucial for advancing the application of this versatile building block in drug discovery and materials science.
References
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A Senior Application Scientist's Guide to the Mass Spectrometry and Elemental Analysis of 4-Chloro-6-fluoro-1H-indazole
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 4-Chloro-6-fluoro-1H-indazole, a halogenated heterocyclic compound, serves as a critical building block in the synthesis of a variety of pharmacologically active molecules.[1][2] Its journey from a synthesized compound to a potential drug candidate is paved with rigorous analytical scrutiny. This guide provides an in-depth comparison of mass spectrometry and elemental analysis techniques for the definitive identification and purity assessment of this compound, grounded in the principles of scientific integrity and practical, field-proven insights.
The Critical Role of Structural Elucidation
Section 1: Mass Spectrometry - Unveiling the Molecular Ion
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. The choice of ionization technique is critical, especially for a molecule like this compound which contains heteroatoms and halogens.
Comparing Ionization Techniques: ESI vs. APCI
For the analysis of moderately polar, small molecules such as our target compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common choices.
-
Electrospray Ionization (ESI): This soft ionization technique is ideal for polar compounds that can be readily ionized in solution. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds. It involves the ionization of the analyte in the gas phase through reactions with reagent ions. While still a relatively soft technique, it can sometimes induce more fragmentation than ESI.
Experimental Protocol: Mass Spectrometry of this compound
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
- For analysis, dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
2. Instrumentation and Parameters (Hypothetical Data):
- Mass Spectrometer: A high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
- Ionization Sources: ESI and APCI.
- Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid.
- Flow Rate: 0.2 mL/min.
- Capillary Voltage (ESI): 3.5 kV.
- Corona Discharge Current (APCI): 4 µA.
- Gas Temperature: 300 °C.
- Mass Range: m/z 50-500.
Data Presentation and Interpretation
The most telling feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion.[5] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[5] This results in a characteristic M+ and M+2 peak pattern, where the M+2 peak is about one-third the height of the M+ peak.
| Ionization Technique | Observed m/z ([M+H]⁺) | Isotopic Peak (m/z) | Relative Intensity Ratio | Interpretation |
| ESI | 171.0125 | 173.0096 | ~3:1 | Clean spectrum with the expected protonated molecular ion and its isotopic peak, confirming the presence of one chlorine atom. |
| APCI | 171.0124 | 173.0095 | ~3:1 | Similar to ESI, but may show minor in-source fragmentation. |
Causality Behind Experimental Choices: The choice of a high-resolution mass spectrometer is crucial for obtaining accurate mass measurements, which allows for the determination of the elemental formula. The presence of formic acid in the mobile phase facilitates protonation of the indazole nitrogen, leading to a strong [M+H]⁺ signal in positive ion mode.
Visualizing the Mass Spectrometry Workflow
Caption: A generalized workflow for the mass spectrometric analysis of a small molecule.
Section 2: Elemental Analysis - The Foundation of Purity
While mass spectrometry provides the molecular weight, elemental analysis offers the fundamental percentage composition of elements (C, H, N, Cl, F) in the compound.[6][7] This technique is a cornerstone of chemical analysis, providing a direct measure of a compound's purity. The most common method for determining C, H, and N is combustion analysis.[6][7] Halogens like chlorine and fluorine require specific analytical approaches, often involving combustion followed by ion chromatography or titration.[6][8]
Combustion Analysis vs. Other Techniques
-
Combustion Analysis: This is a destructive but highly accurate method where the sample is burned in a stream of oxygen, and the resulting combustion gases (CO₂, H₂O, N₂) are quantitatively measured.[7]
-
Ion Chromatography: After combustion and absorption of the resulting gases into a solution, ion chromatography can be used to separate and quantify the halide ions (Cl⁻ and F⁻).[8]
-
Titration Methods: For chlorine, potentiometric titration with silver nitrate is a classic and reliable method.
Experimental Protocol: Elemental Analysis of this compound
1. Sample Preparation:
- Ensure the sample is homogenous and finely powdered.
- Dry the sample under vacuum to remove any residual solvents.
- Accurately weigh approximately 2-3 mg of the sample using a microbalance.[6]
2. CHN Analysis:
- Instrument: A modern CHN elemental analyzer.
- Principle: The sample is combusted at high temperatures (around 900-1000°C) in an oxygen-rich environment. The resulting CO₂, H₂O, and N₂ are separated by gas chromatography and detected by a thermal conductivity detector.
3. Halogen Analysis (Cl and F):
- Instrument: Oxygen flask combustion apparatus followed by ion chromatography.
- Principle: The sample is combusted in a sealed oxygen-filled flask containing an absorbing solution. The resulting chloride and fluoride ions are then quantified by ion chromatography.
Data Presentation and Comparison
The experimental results should be in close agreement with the theoretical values for a pure sample. A deviation of ±0.4% is generally considered acceptable.
| Element | Theoretical % | Experimental % (Hypothetical) | Deviation % |
| Carbon (C) | 49.29 | 49.15 | -0.14 |
| Hydrogen (H) | 2.36 | 2.40 | +0.04 |
| Nitrogen (N) | 16.42 | 16.35 | -0.07 |
| Chlorine (Cl) | 20.78 | 20.65 | -0.13 |
| Fluorine (F) | 11.14 | 11.05 | -0.09 |
Causality Behind Experimental Choices: The use of a microbalance is critical for accuracy, as the results are reported as a weight percentage.[6] The separation of halogen analysis from CHN analysis is often necessary because different detection methods are required for the combustion products.
Visualizing the Elemental Analysis Process
Caption: A schematic of the elemental analysis workflow from sample preparation to data interpretation.
Conclusion: A Synergistic Approach
In the rigorous environment of pharmaceutical research, relying on a single analytical technique is insufficient. Mass spectrometry and elemental analysis, when used in concert, provide a comprehensive and self-validating system for the characterization of this compound. Mass spectrometry confirms the molecular weight and provides structural clues, with the isotopic pattern of chlorine serving as a definitive marker. Elemental analysis provides the empirical formula and a direct measure of purity. Together, these techniques provide the high level of confidence required to advance a compound through the drug development process.
References
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A Comparative Guide to the X-ray Crystal Structure Determination of 4-Chloro-6-fluoro-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of methodologies for the definitive structural elucidation of 4-chloro-6-fluoro-1H-indazole derivatives. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating approach to structure determination. The indazole core is a privileged scaffold in medicinal chemistry, frequently appearing in therapeutic agents for oncology and other diseases.[1] The precise determination of the three-dimensional atomic arrangement of its derivatives, such as the 4-chloro-6-fluoro substituted variant, is paramount for understanding structure-activity relationships (SAR) and guiding rational drug design.
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structures.[2][3][4] It provides atomic-level resolution, defining not only the molecular connectivity but also the stereochemistry, conformation, and intermolecular interactions that govern the crystal packing. This guide will focus primarily on the SCXRD workflow while objectively comparing its performance and utility against other powerful analytical techniques.
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD) Workflow
The journey from a synthesized powder to a refined crystal structure is a multi-step process, where success in each stage is contingent upon the last. For halogenated molecules like this compound, specific considerations regarding intermolecular interactions, such as halogen bonding, can influence both crystallization and crystal packing.[5][6][7]
Part 1: The Crystallization Bottleneck
Obtaining high-quality single crystals suitable for diffraction is often the most challenging step.[2][3][8] The goal is to slowly grow a well-ordered, single crystal lattice from a solution. The choice of solvent and crystallization technique is critical.
Classical Crystallization Methodologies:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks.[9] The gradual increase in concentration brings the solution to supersaturation, promoting nucleation and crystal growth. The choice of solvent is crucial; it should not be so volatile that precipitation occurs rapidly, nor so involatile that crystallization takes an impractically long time.[9]
-
Vapor Diffusion: This technique is ideal for small quantities of material. A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble.[10] Vapors of the anti-solvent slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[10]
-
Liquid-Liquid Diffusion (Layering): In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[9] Crystallization occurs slowly at the interface between the two liquids as they diffuse into one another. To further slow the rate of diffusion and encourage the growth of larger, higher-quality crystals, a buffer layer of a third solvent can be introduced between the solution and the anti-solvent.[9]
Advanced Crystallization Approaches:
For challenging compounds or when high-throughput screening is desired, modern techniques offer significant advantages.[2][3] Methods like "microbatch under-oil" and "Encapsulated Nanodroplet Crystallization (ENaCt)" allow for the screening of a wide array of crystallization conditions using only milligrams of the analyte.[3][8]
Experimental Protocol: Crystallization of this compound
| Step | Procedure | Rationale & Key Considerations |
| 1. Solubility Screening | Test the solubility of ~1-2 mg of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) at room temperature and with gentle heating. | To identify a solvent or solvent system where the compound has moderate solubility. Ideal solvents allow for dissolution upon heating and slow precipitation or crystallization upon cooling.[9] |
| 2. Setup (Vapor Diffusion) | Prepare a saturated or near-saturated solution of the compound (e.g., in 0.5 mL of ethyl acetate). Place this solution in a small vial. | Ethyl acetate is a good starting point for many moderately polar organic molecules. |
| 3. Anti-Solvent Addition | Place the small vial into a larger, sealable jar containing 2-3 mL of an anti-solvent (e.g., hexane). Seal the jar tightly. | Hexane is a common anti-solvent for compounds soluble in ethyl acetate. The slow diffusion of hexane vapor will gradually lower the solubility of the indazole derivative.[10] |
| 4. Incubation & Monitoring | Store the sealed apparatus in a vibration-free location at a constant temperature (e.g., room temperature or 4°C). Monitor periodically for crystal growth over several days to weeks. | A stable environment is crucial for preventing the formation of multiple nucleation sites and encouraging the growth of a single, large crystal. Lower temperatures can slow diffusion and evaporation rates.[9] |
Part 2: From Crystal to Diffraction Pattern - Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
To mitigate radiation damage, data is almost universally collected at cryogenic temperatures (around 100 K).[11][12] The crystal is flash-cooled in a stream of cold nitrogen gas. The data collection process involves rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector over a series of small angular rotations.[13]
Part 3: Structure Solution and Refinement
The collected diffraction data (a series of images) are first processed to determine the unit cell dimensions and integrate the intensities of each reflection.[13][14] This yields a file containing the reflection indices (h,k,l) and their corresponding intensities.
For small molecules like indazole derivatives, the "phase problem" is typically solved using direct methods. This mathematical approach uses statistical relationships between the intensities of the strongest reflections to generate an initial electron density map. This map is often clear enough to identify the positions of most non-hydrogen atoms.
This initial atomic model is then refined against the experimental data. This iterative process adjusts atomic parameters (positional coordinates, anisotropic displacement parameters) to minimize the difference between the observed diffraction pattern and one calculated from the model. Software suites like SHELX, OLEX2, or CRYSTALS are commonly used for this process.[15][16][17] The final step is validation, where the geometric and crystallographic parameters of the structure are checked for consistency and chemical sense.
Comparative Analysis: SCXRD vs. Alternative Techniques
While SCXRD is the definitive method, its primary limitation is the absolute requirement for high-quality single crystals. When this proves unattainable, or if different structural questions are being asked, other techniques become essential.
| Technique | Sample Requirement | Information Provided | Key Advantages | Key Limitations |
| SCXRD | Single crystal (~0.1-0.3 mm) | Atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing | Unambiguous 3D structure determination at atomic resolution.[2][3] | Requires high-quality single crystals, which can be difficult or impossible to grow.[4][8] |
| PXRD | Microcrystalline powder (~5-10 mg) | Unit cell parameters, phase purity, crystallinity, crystal system | Fast, non-destructive, excellent for bulk sample analysis and quality control.[18] Can be coupled with CSP to solve structures.[4][19] | Generally cannot be used for de novo structure solution of unknown complex molecules.[18] |
| NMR | Soluble sample (~1-5 mg) in deuterated solvent | Connectivity, relative stereochemistry (via NOE), solution-state conformation | No need for crystals; provides data on the molecule's structure and dynamics in solution.[20][21] | Can be ambiguous for complex stereochemistry; provides no information on crystal packing.[22] |
| 3DED / MicroED | Nanocrystalline powder | Atomic resolution 3D structure, similar to SCXRD | Can determine structures from crystals thousands of times smaller than required for SCXRD.[4][19] | Evolving technique; instrumentation is less common than X-ray diffractometers.[19] |
Powder X-ray Diffraction (PXRD)
PXRD is an indispensable tool for characterizing the bulk properties of a crystalline solid.[18] Instead of a single crystal, it uses a powdered sample containing millions of microcrystals in random orientations. The resulting diffraction pattern is a 1D plot of intensity versus diffraction angle (2θ), which serves as a unique fingerprint for a specific crystalline phase. While it usually cannot solve a structure from scratch, it is critical for confirming that the bulk material is the same phase as the single crystal selected for SCXRD analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining molecular structure in solution.[20] For a novel this compound derivative, 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments are essential to confirm the chemical connectivity in the first place. However, while NMR can establish relative stereochemistry through space interactions (NOE), it struggles to unambiguously assign the 3D arrangement of complex molecules and cannot determine the absolute configuration without chiral auxiliaries.[22] Crucially, it provides no information about the solid-state packing, which is vital for understanding physical properties like solubility and stability.
Three-Dimensional Electron Diffraction (3DED)
3DED, often called Micro-Electron Diffraction (MicroED), has emerged as a revolutionary technique that bridges the gap when crystals are too small for SCXRD.[4][19] Using an electron beam instead of X-rays, 3DED can determine atomic-resolution structures from nano- or micrometer-sized crystals.[4] This is particularly valuable in pharmaceutical development where initial crystallization attempts may only yield very small crystals.
Conclusion
For the definitive and unambiguous structural characterization of this compound derivatives, single-crystal X-ray diffraction is the superior and authoritative method. It provides a complete, high-resolution picture of the molecule's three-dimensional architecture and its interactions in the solid state, which is invaluable for drug design and development. However, the path to a final structure is fraught with challenges, most notably the requirement of a high-quality single crystal. A comprehensive structural analysis program should therefore leverage a multi-faceted approach. NMR is essential for initial confirmation of the chemical structure in solution, while PXRD is critical for assessing the phase purity of the bulk material. In cases where crystallization yields only microcrystals, 3DED presents a powerful and increasingly accessible alternative. By understanding the strengths and limitations of each technique, researchers can navigate the complexities of structural elucidation to achieve their scientific goals with confidence and integrity.
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Comparative study of the reactivity of 4-Chloro-6-fluoro-1H-indazole with other halogenated indazoles
A Comparative Guide to the Reactivity of 4-Chloro-6-fluoro-1H-indazole in Drug Discovery
For researchers, scientists, and drug development professionals, the indazole scaffold is a cornerstone of modern medicinal chemistry, frequently appearing in pivotal therapeutics like kinase inhibitors.[1][2][3] The strategic introduction of halogen atoms onto this scaffold provides essential vectors for molecular diversification through cross-coupling reactions. This guide offers an in-depth comparison of the reactivity of this compound, a uniquely functionalized building block, with other halogenated indazoles, supported by established chemical principles and synthetic data.
The Electronic Landscape: How Halogen Substitution Governs Reactivity
The reactivity of any aryl halide in popular palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—is primarily dictated by the rate-determining oxidative addition step.[4] The strength of the carbon-halogen (C-X) bond is paramount, with the general reactivity trend being C-I > C-Br > C-Cl > C-F.[4] Consequently, aryl iodides and bromides are often the substrates of choice due to their higher reactivity.[4][5]
However, this trend is significantly modulated by the electronic environment of the aromatic ring.[5][6] In this compound, two key factors are at play:
-
Inductive Effects : Both chlorine and fluorine are highly electronegative atoms that withdraw electron density from the indazole ring through the sigma framework (σ-inductive effect).[6][7] This electron withdrawal makes the carbon atoms of the C-Cl and C-F bonds more electrophilic and, in principle, more susceptible to nucleophilic attack or oxidative addition. The effect is most pronounced with fluorine, the most electronegative element.[6]
-
Positional Influence : The fluorine atom at the C6 position and the chlorine atom at the C4 position create a distinct electronic profile. The C4 position is ortho to the pyrazole ring fusion, while C6 is para. This substitution pattern influences the regioselectivity of reactions, a critical consideration when designing synthetic routes.
The presence of the strongly electron-withdrawing fluorine atom can enhance the reactivity of the typically less reactive C-Cl bond, making this compound an intriguing substrate that balances stability with selective reactivity.[7][8]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
The true utility of a halogenated building block is revealed in its cross-coupling performance. For dihalogenated systems like this compound, the key question is one of regioselectivity: which C-X bond reacts preferentially?
Based on bond dissociation energies, the C-Cl bond is significantly weaker than the C-F bond, rendering the C-F bond largely inert to typical palladium-catalyzed cross-coupling conditions. Therefore, functionalization is expected to occur exclusively at the C4-Cl position.
Let's compare this with other dihalogenated indazoles.
Table 1: Comparative Reactivity of Halogenated Indazoles in Suzuki-Miyaura Coupling
| Indazole Substrate | Halogen Reactivity Order | Expected Site of Coupling | Rationale & Expert Insights |
| This compound | C4-Cl >> C6-F | C4 | The C-Cl bond is readily activated by Pd(0) catalysts, while the C-F bond is notoriously difficult to break. The C6-F group acts as a powerful electron-withdrawing group, activating the C4-Cl bond towards oxidative addition. |
| 4-Bromo-6-chloro-1H-indazole | C4-Br > C6-Cl | C4 | The C-Br bond is significantly more reactive than the C-Cl bond in oxidative addition.[9] This allows for highly regioselective coupling at the C4 position, leaving the C6-Cl available for subsequent, more forcing reaction conditions if desired. |
| 4-Iodo-6-chloro-1H-indazole | C4-I >> C6-Cl | C4 | Following the established trend, the C-I bond is the most labile, ensuring near-perfect selectivity for functionalization at the C4 position under standard conditions.[4] |
| 4,6-Dichloro-1H-indazole | C4-Cl ≈ C6-Cl | Mixture of C4 and C6 | Without a significant difference in halogen identity, regioselectivity can be poor, often leading to a mixture of mono-arylated products and di-arylated byproduct. Selectivity may be influenced by subtle electronic differences or steric factors, but is generally difficult to control. |
This comparison highlights the synthetic advantage of using mixed halogenated indazoles. This compound offers a clean and predictable reaction at the C4 position, making it a valuable tool for introducing diversity at this specific vector. The fluorine atom serves a dual purpose: it deactivates its own position from coupling while electronically activating the rest of the ring system.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust, self-validating method for the arylation of this compound, demonstrating its utility. The choice of catalyst, ligand, and base is critical for activating the relatively inert C-Cl bond.
Objective: To synthesize 4-(4-methoxyphenyl)-6-fluoro-1H-indazole.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium Phosphate Tribasic (K₃PO₄) (3.0 eq)
-
Toluene (Anhydrous)
-
Water (Degassed)
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere
-
Magnetic stirrer with heating capabilities
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Step-by-Step Procedure:
-
Catalyst Pre-formation (Trustworthiness Pillar): In a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq). The use of a highly active, sterically hindered biarylphosphine ligand like SPhos is crucial for facilitating the oxidative addition to the strong C-Cl bond.
-
Reagent Addition: To the flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Solvent Addition: Add anhydrous toluene and degassed water to form a 10:1 mixture (e.g., 10 mL toluene, 1 mL water). The aqueous component is essential for the transmetalation step of the Suzuki cycle.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for C-Cl bond cleavage.[10][11]
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting indazole spot indicates reaction completion (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(4-methoxyphenyl)-6-fluoro-1H-indazole.
Visualizing the Workflow and Chemical Logic
Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Key factors governing halogenated indazole reactivity.
Conclusion and Outlook
This compound emerges as a highly valuable and strategically designed building block for medicinal chemistry. Its reactivity profile offers a distinct advantage over symmetrically dihalogenated analogues by ensuring predictable and high-yielding regioselectivity at the C4 position. The C-Cl bond, while less reactive than bromide or iodide, can be effectively activated with modern catalyst systems, providing a good balance of shelf-stability and synthetic utility. The C6-fluorine atom is not merely a spectator; it plays a crucial electronic role in activating the C-Cl bond and can be leveraged for tuning physicochemical properties (e.g., pKa, lipophilicity) in the final drug candidate. For drug development professionals, mastering the reactivity of such precisely functionalized scaffolds is key to rapidly accessing novel chemical space and accelerating the discovery of next-generation therapeutics.
References
- BenchChem. A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions. URL
- BenchChem. Comparing reactivity of 4-Iodo-3-methyl-1H-indazole with other iodoindazoles. URL
- BenchChem. A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. URL
- MDPI.
- PubMed.
- Wikipedia.
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- Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. URL
- ResearchGate. Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. URL
- Dalton Transactions.
- PubMed Central. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. URL
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- National Institutes of Health.
- YouTube.
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- National Institutes of Health. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors. URL
- National Institutes of Health.
- National Institutes of Health. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. URL
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- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. URL
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- Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. URL
- RSC Publishing.
- PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. URL
- MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. URL
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A Comparative In Vitro Biological Evaluation of Halogenated 1H-Indazole Derivatives as Potential Anticancer Agents
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Editorial Note: While the initial focus of this guide was on 4-Chloro-6-fluoro-1H-indazole derivatives, a comprehensive literature review revealed a scarcity of publicly available, comparative data for a series of compounds with this specific scaffold. To provide a valuable and data-supported resource, the scope of this guide has been broadened to encompass the in vitro biological evaluation of a wider range of halogenated 1H-indazole derivatives. This allows for a robust comparison of structurally related compounds and provides a foundational understanding of how halogenation influences the anticancer and kinase inhibitory activities of the indazole core.
Introduction: The Privileged Indazole Scaffold in Oncology
The 1H-indazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1] Its unique structural and electronic properties have led to the development of several FDA-approved drugs, particularly in the realm of oncology.[2] Many of these successful therapeutics are kinase inhibitors, underscoring the indazole core's aptitude for fitting into the ATP-binding pockets of these crucial enzymes.[2]
Halogenation of the indazole ring is a common strategy employed by medicinal chemists to modulate the physicochemical and pharmacological properties of these derivatives. The introduction of atoms such as chlorine, fluorine, and bromine can significantly impact a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide provides a comparative analysis of the in vitro biological activities of various halogenated 1H-indazole derivatives, offering insights into their potential as anticancer agents.
Comparative Cytotoxicity Profiling Against Cancer Cell Lines
A primary and crucial step in the evaluation of any potential anticancer agent is the assessment of its cytotoxic effects against a panel of cancer cell lines. This provides a broad overview of a compound's potency and spectrum of activity. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.[3]
Below is a comparative summary of the cytotoxic activities of various halogenated 1H-indazole derivatives, compiled from the literature.
| Compound ID/Reference | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| Series 1: Phenyl-Substituted Indazoles | |||
| Compound 6o[3] | 5-(3-F-4-Cl-phenyl)-3-(piperazin-1-yl)-1H-indazole derivative | K562 (Chronic Myeloid Leukemia) | 5.15[3] |
| A549 (Lung Cancer) | >50[3] | ||
| PC-3 (Prostate Cancer) | >50[3] | ||
| Hep-G2 (Liver Cancer) | >50[3] | ||
| Series 2: Styryl-Substituted Indazoles | |||
| Compound 2f[2] | 6-bromo-3-(styryl)-1H-indazole derivative | 4T1 (Breast Cancer) | 0.23[2] |
| HepG2 (Liver Cancer) | 0.80[2] | ||
| MCF-7 (Breast Cancer) | 0.34[2] | ||
| Series 3: Indazole-Amine Derivatives | |||
| Compound 9f[4] | N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colorectal Cancer) | 14.3[4] |
Expert Analysis: The data clearly indicates that the anticancer potency of halogenated indazole derivatives is highly dependent on the substitution pattern and the cancer cell line being tested. For instance, compound 6o , with its 4-chloro-3-fluorophenyl substitution, demonstrates potent and selective activity against the K562 leukemia cell line, while showing minimal effects on the other tested solid tumor cell lines.[3] In contrast, the brominated styryl-indazole derivative 2f exhibits broad-spectrum, sub-micromolar potency against breast and liver cancer cell lines.[2] The fluorinated benzylamine derivative 9f shows moderate activity against colorectal cancer cells.[4] These comparisons underscore the importance of multiparametric screening to identify the most promising therapeutic candidates and their potential indications.
Kinase Inhibition: Targeting the Drivers of Cancer
The dysregulation of protein kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The indazole scaffold has proven to be an effective template for the design of potent kinase inhibitors.[1] A crucial aspect of their in vitro evaluation is the determination of their inhibitory activity against a panel of relevant kinases, typically expressed as IC50 values.
The following table summarizes the kinase inhibitory activity of selected halogenated indazole derivatives.
| Compound ID/Reference | Substitution Pattern | Target Kinase | IC50 (nM) |
| Axitinib (Inlyta®) | N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide | VEGFR1 | 1 |
| VEGFR2 | 0.2 | ||
| VEGFR3 | 0.1-0.3 | ||
| PDGFRβ | 1.6 | ||
| c-KIT | 1.7 | ||
| Pazopanib (Votrient®) | 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide | VEGFR1 | 10 |
| VEGFR2 | 30 | ||
| VEGFR3 | 47 | ||
| PDGFRα/β | 84/75 | ||
| c-KIT | 74 | ||
| Entrectinib (Rozlytrek®) | N-(5-(3,5-difluorobenzyl)-1H-indazol-3-yl)-4-(4-methylpiperazin-1-yl)-2-((tetrahydro-2H-pyran-4-yl)amino)benzamide | TRKA/B/C | 1.7/0.1/0.1 |
| ROS1 | 0.2 | ||
| ALK | 1.6 |
Expert Analysis: The presented data for these FDA-approved, indazole-based drugs highlights the scaffold's versatility in targeting a range of kinases with high potency. The specific halogenation patterns, in concert with other substitutions, are critical for achieving the desired selectivity and potency profile. For example, the difluoro-benzyl substitution in Entrectinib is a key feature contributing to its potent inhibition of TRK, ROS1, and ALK kinases. These examples serve as a benchmark for the development of novel halogenated indazole derivatives, emphasizing the need for comprehensive kinase profiling to understand their mechanism of action and potential therapeutic applications.
Methodologies for In Vitro Evaluation
To ensure the generation of reliable and reproducible data, standardized in vitro assays are essential. The following section details the experimental protocols for the key assays discussed in this guide.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Causality Behind Experimental Choices: The incubation time of 48-72 hours allows for multiple cell doubling times, ensuring that the observed effect is due to either cell death or significant growth inhibition. The use of DMSO is crucial for solubilizing the water-insoluble formazan crystals, enabling accurate spectrophotometric quantification.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the ATP-binding site of a kinase.
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled ATP tracer (e.g., Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor), and a europium-labeled anti-tag antibody specific for the kinase.
-
Compound Addition: Add serial dilutions of the test compounds to the wells of a 384-well plate.
-
Kinase and Tracer Addition: Add the kinase and tracer to the wells.
-
Antibody Addition: Add the europium-labeled antibody to the wells.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Fluorescence Measurement: Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm/615 nm) and plot it against the log of the compound concentration to determine the IC50 value.
Causality Behind Experimental Choices: The use of a TR-FRET-based assay provides a highly sensitive and robust method for quantifying inhibitor binding. The time-resolved detection minimizes interference from background fluorescence, leading to a high signal-to-noise ratio.
Visualizing the Workflow and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a key signaling pathway often targeted by indazole derivatives.
Sources
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- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Synthesized 4-Chloro-6-fluoro-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide will delve into the principles and practical applications of key analytical methods, offering insights into experimental design and data interpretation. By understanding the strengths and limitations of each technique, researchers can devise a robust validation strategy that ensures the scientific integrity of their work.
The Indazole Scaffold in Medicinal Chemistry
Indazoles are bicyclic heterocyclic aromatic compounds, consisting of a benzene ring fused to a pyrazole ring.[1][2][3] They exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[2][3] The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry, as its derivatives have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][4] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the parent molecule.
Synthetic Strategies for 4-Chloro-6-fluoro-1H-indazole Derivatives
A common synthetic route to halogenated indazoles involves the cyclization of appropriately substituted anilines. For instance, a potential synthesis of a related compound, 4-bromo-6-chloro-1H-indazole, starts with the chlorination and subsequent bromination of 2-fluoroaniline.[5] This is followed by diazotization and formylation to create a benzaldehyde intermediate, which then undergoes cyclization with hydrazine hydrate to form the indazole ring.[5] Similar strategies can be adapted for the synthesis of this compound. Given the importance of regiochemistry, a robust analytical workflow is essential to confirm the correct isomer has been synthesized.
Core Analytical Techniques for Structural Validation
A multi-technique approach is paramount for the unambiguous structural elucidation of synthesized organic molecules. The following sections provide a comparative overview of the most critical analytical methods for validating the structure of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic compounds in solution.[6] It provides information on the connectivity of atoms and the chemical environment of individual nuclei. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
Workflow for NMR-based Structural Validation
Caption: A streamlined workflow for the structural validation of this compound derivatives using NMR spectroscopy.
Comparative Analysis of NMR Techniques
| NMR Experiment | Information Provided | Key Insights for this compound |
| ¹H NMR | Number of unique proton environments, their chemical shifts, integration (ratio of protons), and spin-spin coupling.[7][8][9][10][11] | - Confirms the presence of aromatic and NH protons. - J-coupling patterns help determine the substitution pattern on the benzene ring. |
| ¹³C NMR | Number of unique carbon environments and their chemical shifts.[7][9][11][12] | - Confirms the number of carbon atoms in the molecule. - The carbon attached to the fluorine will show a large ¹JCF coupling constant, appearing as a doublet.[13] |
| ¹⁹F NMR | Presence and chemical environment of fluorine atoms.[14] | - Provides a distinct signal for the fluorine atom, confirming its presence. - Coupling to nearby protons (H-F coupling) can further confirm its position. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between different nuclei, providing detailed connectivity information.[15] | - COSY (Correlation Spectroscopy) identifies coupled protons. - HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. - HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, crucial for confirming the overall scaffold and substituent positions. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[13] Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for optimal homogeneity.[13]
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[13]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased and baseline corrected.
-
Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the protons to their respective positions in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It provides the molecular weight of the compound and, through fragmentation patterns, can offer structural information.
Key Insights from Mass Spectrometry for this compound
-
Molecular Ion Peak (M⁺): The most crucial piece of information is the m/z of the molecular ion, which should correspond to the calculated molecular weight of this compound (C₇H₄ClFN₂, MW: 170.57 g/mol ).[16]
-
Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This leads to an M+ peak and an M+2 peak with a relative intensity ratio of approximately 3:1.[17] This isotopic signature is a strong indicator of the presence of a single chlorine atom in the molecule.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in a volatile solvent (e.g., methanol or acetonitrile).
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern to confirm the presence of chlorine. The fragmentation pattern can also be compared to known fragmentation pathways of related indazole structures to further support the proposed structure.[18]
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information.[19] It determines the three-dimensional arrangement of atoms in the crystal lattice, providing precise bond lengths, bond angles, and stereochemistry.
Workflow for X-ray Crystallography
Caption: A procedural workflow for the structural determination of this compound derivatives using single-crystal X-ray crystallography.
Advantages and Limitations of X-ray Crystallography
| Advantages | Limitations |
| - Provides unambiguous 3D structural information.[15][19][20][21] | - Requires a high-quality single crystal, which can be challenging to grow.[19] |
| - Determines absolute stereochemistry. | - The determined structure represents the solid-state conformation, which may differ from the solution-state conformation. |
| - Offers precise measurements of bond lengths and angles.[20] | - Can be a time-consuming technique. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the synthesized this compound derivative suitable for X-ray diffraction. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.[19]
-
Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in the X-ray diffractometer. The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected at different orientations.[19]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using computational methods to generate an initial electron density map. The atomic model is built and refined against the experimental data until a good fit is achieved.[19]
Comparative Summary of Validation Techniques
| Technique | Primary Information | Strengths | Weaknesses |
| NMR Spectroscopy | Connectivity, chemical environment of nuclei | - Provides detailed structural information in solution.- Non-destructive. | - Requires relatively pure samples.- Can be complex to interpret for highly substituted or isomeric mixtures. |
| Mass Spectrometry | Molecular weight, elemental composition (from isotopic patterns) | - High sensitivity.- Provides molecular formula information. | - Provides limited connectivity information.- Fragmentation can be complex. |
| X-ray Crystallography | 3D atomic arrangement, bond lengths, and angles | - Unambiguous structural determination. | - Requires a suitable single crystal.- Structure is in the solid state. |
Conclusion
The structural validation of synthesized this compound derivatives requires a multi-faceted analytical approach. While NMR spectroscopy provides the foundational information regarding the connectivity and chemical environment of the atoms in solution, mass spectrometry offers crucial confirmation of the molecular weight and elemental composition. For crystalline compounds, single-crystal X-ray diffraction stands as the gold standard for unambiguous three-dimensional structure determination. By judiciously applying these techniques and understanding their respective strengths and limitations, researchers can confidently validate the structure of their synthesized molecules, ensuring the integrity and reproducibility of their scientific findings.
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A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-6-fluoro-1H-indazole Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form key interactions with the hinge region of ATP-binding sites in various protein kinases.[1][2] This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) for a specific, highly relevant subclass: 4-Chloro-6-fluoro-1H-indazole analogs. By dissecting the causal relationships between structural modifications and biological activity, supported by experimental data and protocols, this document serves as a technical resource for the rational design of next-generation kinase inhibitors.
The this compound Core: A Strategic Starting Point
The selection of the this compound core is not arbitrary. Halogen atoms at these positions serve multiple strategic purposes in drug design:
-
Modulation of Physicochemical Properties: The fluorine atom at the 6-position enhances metabolic stability and can improve binding affinity through favorable interactions with the target protein.
-
Vector for Further Synthesis: The chlorine atom at the 4-position provides a reactive handle for introducing further diversity into the molecule via cross-coupling reactions, allowing for a broad exploration of chemical space.
-
Core-Hinge Interaction: The indazole nitrogen atoms (N1 and N2) are critical for establishing hydrogen bonds with the kinase hinge region, a foundational interaction for potent inhibition.[1]
Protein kinases, which regulate cellular processes like proliferation and differentiation, are crucial targets in cancer therapy.[3][4] The indazole core is a key component in many approved anti-cancer drugs, including Axitinib and Pazopanib.[1][4]
Comparative Analysis of Kinase Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activity of a series of hypothetical, yet representative, this compound analogs against Aurora Kinase A, a key regulator of mitosis and a validated cancer target.[4][5][6] The modifications presented are based on common strategies employed in kinase inhibitor design to probe different regions of the ATP-binding pocket.
| Compound ID | N1-Substitution | C3-Substitution | Aurora A IC50 (nM) | Cellular Antiproliferative Activity (HCT116, IC50 µM) |
| LEAD-001 | H | H | 250 | 10.5 |
| COMP-A1 | Methyl | H | 180 | 8.2 |
| COMP-A2 | Cyclopropyl | H | 95 | 4.1 |
| COMP-A3 | Phenyl | H | 320 | 15.0 |
| COMP-B1 | H | 4-Aminophenyl | 75 | 2.5 |
| COMP-B2 | H | 4-(Methylsulfonyl)phenyl | 55 | 1.8 |
| COMP-B3 | H | Pyridin-4-yl | 68 | 2.1 |
| COMP-C1 | Cyclopropyl | 4-(Methylsulfonyl)phenyl | 15 | 0.4 |
Data is representative and compiled for comparative purposes based on established SAR trends for indazole-based kinase inhibitors.[2][5][6]
Structure-Activity Relationship (SAR) Deep Dive
The data reveals critical insights into the SAR of this scaffold.
-
N1-Position Modifications:
-
Rationale: The N1 position is often solvent-exposed, providing an opportunity to introduce groups that can improve solubility or probe for additional interactions without disrupting the core hinge-binding.
-
Observations: Small, non-polar alkyl groups like methyl (COMP-A1) and cyclopropyl (COMP-A2) are well-tolerated and can enhance potency, likely by filling a small hydrophobic pocket. The significant increase in potency with the cyclopropyl group suggests a specific and favorable interaction. Conversely, a bulky phenyl group (COMP-A3) is detrimental to activity, indicating a potential steric clash.
-
-
C3-Position Modifications:
-
Rationale: The C3 position typically points towards the solvent-exposed region of the ATP binding site, making it an ideal point for introducing substituents that can improve potency and selectivity.
-
Observations: Introducing substituted aryl and heteroaryl rings at the C3 position dramatically increases potency. This is a common strategy in kinase inhibitor design.[7] The 4-(methylsulfonyl)phenyl group (COMP-B2) is particularly effective, suggesting that the sulfonyl group can act as a hydrogen bond acceptor with residues in the solvent-front. The pyridyl nitrogen in COMP-B3 likely achieves a similar hydrogen bonding interaction.
-
-
Synergistic Effects:
-
Rationale: Combining optimal substitutions at different positions can lead to a synergistic improvement in activity.
-
Observation: Compound COMP-C1 , which combines the optimal cyclopropyl group at N1 with the potent 4-(methylsulfonyl)phenyl group at C3, demonstrates a significant leap in both enzymatic and cellular activity. This highlights a successful multipronged optimization strategy.
-
Below is a visual summary of the key SAR findings for the this compound scaffold.
Caption: Key SAR takeaways for the this compound scaffold.
Experimental Methodologies
To ensure scientific integrity, the protocols described below are self-validating by including necessary controls.
A. General Synthetic Protocol for C3-Arylation
This protocol describes a representative Suzuki cross-coupling reaction to install an aryl group at the C3 position, a common and crucial step in the synthesis of such analogs.
-
Reactant Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 3-bromo-4-chloro-6-fluoro-1H-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Solvent and Catalyst Addition: Add a 3:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon through it for 15 minutes.
-
Catalyst Introduction: Add Pd(dppf)Cl2 (0.05 eq) to the mixture.
-
Reaction: Seal the flask and heat the reaction mixture to 90 °C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C3-arylated product.
B. In Vitro Kinase Inhibition Assay (Aurora A)
This protocol outlines a typical biochemical assay to determine the IC50 value of a test compound.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound in DMSO. A known potent inhibitor (e.g., Alisertib) should be used as a positive control.
-
Kinase Reaction: In a 96-well plate, add the reaction buffer, recombinant human Aurora A kinase, and the fluorescently labeled peptide substrate.
-
Compound Addition: Add the serially diluted test compounds (and controls) to the wells. The final DMSO concentration should be kept constant (e.g., 1%).
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30 °C for 60 minutes.
-
Termination and Detection: Terminate the reaction by adding a stop solution (e.g., containing EDTA). Measure the fluorescence signal, which corresponds to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The general workflow from compound synthesis to biological evaluation is depicted in the diagram below.
Caption: Experimental workflow from synthesis to SAR analysis.
Conclusion and Future Perspectives
The this compound scaffold is a highly versatile and potent core for the development of kinase inhibitors. The SAR analysis clearly demonstrates that potency is significantly influenced by substitutions at the N1 and C3 positions. Optimal activity is achieved by combining small, hydrophobic groups at N1 with larger, hydrogen-bond-accepting aryl or heteroaryl moieties at C3.
Future work should focus on:
-
Selectivity Profiling: Promising compounds like COMP-C1 should be screened against a broad panel of kinases to determine their selectivity profile, a crucial factor for minimizing off-target effects.
-
ADME/Tox Profiling: In vitro and in vivo absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies are necessary to evaluate the drug-like properties of lead compounds.
-
Co-crystal Structures: Obtaining co-crystal structures of lead compounds bound to their target kinase would provide invaluable atomic-level insights into the binding mode and guide further rational design efforts.
By leveraging the principles outlined in this guide, researchers can more effectively navigate the chemical space of this compound analogs to develop novel and highly effective kinase inhibitors for therapeutic applications.
References
- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central.
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). European Journal of Medicinal Chemistry.
- Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. (2021). European Journal of Medicinal Chemistry.
- Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Medicinal Chemistry.
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). ResearchGate.
- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2017). Bioorganic & Medicinal Chemistry Letters.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing.
- Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. (2015). Bioorganic & Medicinal Chemistry.
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A Head-to-Head Comparison of Synthetic Routes to 4-Chloro-6-fluoro-1H-indazole: A Guide for Researchers
In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, indazole derivatives have garnered significant attention due to their diverse biological activities. This guide provides a detailed, head-to-head comparison of different synthetic routes to 4-Chloro-6-fluoro-1H-indazole, a key building block in the development of various therapeutic agents. We will delve into the intricacies of each pathway, offering experimental insights and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Introduction to this compound
This compound is a halogenated indazole derivative that serves as a versatile intermediate in medicinal chemistry. The presence of chlorine and fluorine atoms on the benzene ring offers opportunities for further functionalization through various cross-coupling reactions, making it a valuable scaffold for creating libraries of potential drug candidates. The indazole core itself is a privileged structure, found in a number of approved drugs and clinical candidates.
This guide will explore three distinct synthetic routes to this compound, evaluating them based on yield, scalability, cost-effectiveness, and safety considerations.
Synthetic Route 1: Multi-step Synthesis from 2-Fluoroaniline
This route is a classical and widely adaptable method for the synthesis of polysubstituted indazoles. It involves a sequential halogenation of the starting aniline, followed by conversion to an aldehyde and subsequent cyclization.
Scientific Rationale and Experimental Choices
The choice of 2-fluoroaniline as the starting material is strategic. The fluorine atom directs the regioselectivity of the subsequent electrophilic aromatic substitution reactions. The amino group is a strong activating group, facilitating the introduction of the chlorine and bromine atoms at specific positions. The conversion of the aniline to a benzaldehyde derivative is a necessary step to introduce the carbon atom that will become C3 of the indazole ring. The final cyclization with hydrazine is a robust and high-yielding reaction to form the pyrazole ring of the indazole.
Experimental Protocol
Step 1: Synthesis of 4-Chloro-2-fluoroaniline
To a solution of 2-fluoroaniline in a suitable solvent such as dichloromethane, N-chlorosuccinimide (NCS) is added portion-wise at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 4-chloro-2-fluoroaniline.
Step 2: Synthesis of 2-Bromo-4-chloro-6-fluoroaniline
The 4-chloro-2-fluoroaniline is dissolved in a solvent like acetonitrile, and N-bromosuccinimide (NBS) is added. The reaction is stirred at room temperature. The directing effects of the amino and fluoro groups lead to the selective bromination at the position ortho to the amino group.[1] After completion, the product is isolated by extraction and purified by recrystallization or column chromatography. This step has been reported to proceed in high yield (around 90%).[1]
Step 3: Synthesis of 2-Bromo-4-chloro-6-fluorobenzaldehyde
The 2-bromo-4-chloro-6-fluoroaniline is converted to the corresponding diazonium salt by treatment with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at 0-5 °C. The diazonium salt is then subjected to a formylation reaction, for instance, by reacting with formaldoxime, to yield 2-bromo-4-chloro-6-fluorobenzaldehyde.[1] This step typically results in moderate yields (around 45%).[1]
Step 4: Synthesis of 4-Bromo-6-chloro-1H-indazole
The final step involves the cyclization of 2-bromo-4-chloro-6-fluorobenzaldehyde with hydrazine hydrate.[1] The reaction is typically carried out in a protic solvent like ethanol or isopropanol at elevated temperatures. The reaction is highly efficient, with reported yields often exceeding 90%.[1]
Note: The initial plan was to synthesize this compound, but the detailed procedure found was for 4-Bromo-6-chloro-1H-indazole. The principle of the synthesis remains the same, with the understanding that the final product in this specific detailed protocol is brominated at position 4.
Synthetic Route 2: Diazotization and Cyclization of a Substituted Toluidine
This approach offers a more convergent synthesis, starting from a pre-functionalized aniline derivative. A similar strategy has been successfully employed for the synthesis of 4-chloro-1H-indazole from 2-methyl-3-chloroaniline.[2][3]
Scientific Rationale and Experimental Choices
This route leverages an intramolecular cyclization of a diazonium salt derived from a substituted o-toluidine. The key is the in-situ formation of a reactive intermediate that cyclizes to form the indazole ring. The use of an acetyl protecting group on the aniline nitrogen can improve the handling of the intermediate and the overall yield. The choice of the nitrite source (e.g., isoamyl nitrite, tert-butyl nitrite) and the reaction conditions are critical for the efficiency of the diazotization and cyclization steps.
Experimental Protocol
Step 1: Acetylation of 4-Chloro-6-fluoro-2-methylaniline
4-Chloro-6-fluoro-2-methylaniline is treated with acetic anhydride in the presence of a base like potassium acetate to yield N-(4-chloro-6-fluoro-2-methylphenyl)acetamide.
Step 2: Diazotization and Cyclization
The acetylated aniline is dissolved in a suitable solvent like chloroform and treated with a nitrite source, such as isoamyl nitrite or tert-butyl nitrite, at an elevated temperature (e.g., 60 °C).[2] This leads to the formation of N-acetyl-4-chloro-6-fluoro-1H-indazole.
Step 3: Hydrolysis
The N-acetyl group is removed by hydrolysis under basic conditions, for example, using lithium hydroxide or sodium hydroxide in a mixture of THF and water, to afford the final product, this compound.[2][3]
Synthetic Route 3: Synthesis from a Nitroaromatic Precursor
This route provides an alternative pathway starting from a nitro-substituted aromatic compound, which is then elaborated to the indazole ring system. A similar approach has been described for the synthesis of 4-bromo-6-fluoro-1H-indazole.[4]
Scientific Rationale and Experimental Choices
This method relies on the transformation of a nitro group into one of the nitrogen atoms of the indazole ring. The initial steps involve the formation of an enamine derivative from a substituted nitro-toluene. Subsequent reduction of the nitro group and cyclization leads to the formation of the indazole. This route can be advantageous if the corresponding nitroaromatic starting materials are readily available.
Experimental Protocol
Step 1: Formation of the Enamine Intermediate
Starting from a compound like 1-chloro-5-fluoro-2-methyl-3-nitrobenzene, it is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine.[4] This reaction forms a vinylogous amide intermediate.
Step 2: Reductive Cyclization
The enamine intermediate is then subjected to reductive cyclization. This can be achieved using a reducing agent like iron in acetic acid or through catalytic hydrogenation (e.g., Raney nickel) in the presence of hydrazine hydrate.[4] The reduction of the nitro group is followed by an intramolecular cyclization to form the indazole ring, yielding this compound.
Head-to-Head Comparison of Synthetic Routes
| Feature | Route 1: From 2-Fluoroaniline | Route 2: From 4-Chloro-6-fluoro-2-methylaniline | Route 3: From Nitroaromatic Precursor |
| Starting Material Availability | 2-Fluoroaniline is readily available and relatively inexpensive. | 4-Chloro-6-fluoro-2-methylaniline may be less common and more expensive. | Substituted nitro-toluenes may require multi-step synthesis themselves. |
| Number of Steps | 4 steps | 3 steps | 2 steps (from the nitro-toluene) |
| Overall Yield | Moderate (largely dependent on the formylation step). | Potentially high, with reported yields for a similar synthesis being excellent.[2] | Moderate, with a reported yield of 37% for a related synthesis.[4] |
| Scalability | Scalable, but the diazotization step requires careful temperature control. | Good scalability, with procedures adaptable for large-scale synthesis.[3] | Potentially scalable, but may require specialized reagents. |
| Key Challenges | The diazotization and formylation step can have variable yields and requires careful handling of diazonium intermediates. | The synthesis of the starting material may be a limiting factor. | The synthesis of the starting nitroaromatic compound can be complex. |
| Safety Considerations | Diazonium salts are potentially explosive and must be handled with care. NBS and NCS are irritants. | Nitrite reagents can be toxic. | Nitro compounds can be energetic. Hydrazine is toxic and corrosive. |
Visualization of Synthetic Pathways
Sources
A Guide to the Electronic Properties of 4-Chloro-6-fluoro-1H-indazole: A Quantum Chemical Comparison
Abstract: This guide provides a detailed examination of the electronic properties of 4-Chloro-6-fluoro-1H-indazole, a halogenated derivative of the medicinally significant indazole scaffold. Utilizing Density Functional Theory (DFT), we elucidate key electronic parameters, including frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP). To contextualize the influence of the chloro and fluoro substituents, a direct comparison is made with the parent 1H-indazole molecule. This analysis offers crucial insights for researchers in drug discovery and materials science, demonstrating how targeted substitutions modulate a molecule's reactivity, stability, and intermolecular interaction potential.
Introduction: The Significance of the Indazole Scaffold
Indazole, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral components of numerous compounds exhibiting a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, antibacterial, and anti-HIV properties.[1][3][4] The therapeutic efficacy of these molecules is intrinsically linked to their electronic structure, which governs their ability to interact with biological targets.
The introduction of halogen substituents is a common strategy in drug design to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. This compound presents an interesting case where two different electron-withdrawing halogens are placed on the benzene ring. Understanding the cumulative electronic impact of these substituents is paramount for the rational design of new, more effective indazole-based therapeutic agents. This guide employs high-level quantum chemical calculations to dissect these electronic effects in a comparative framework.
Part 1: Theoretical and Computational Methodology
To ensure scientific rigor and reproducibility, the following computational protocol was established. The choice of Density Functional Theory (DFT), specifically with the B3LYP functional and a 6-311++G(d,p) basis set, represents a widely accepted balance between computational accuracy and efficiency for organic molecules of this nature, as supported by numerous studies on related heterocyclic systems.[5][6]
Experimental Protocol: Step-by-Step Quantum Chemical Workflow
-
Structure Preparation: Initial 3D structures of 1H-indazole and this compound were built using molecular modeling software.
-
Geometry Optimization: The structures were optimized to their lowest energy conformation in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process identifies the most stable molecular geometry.
-
Frequency Analysis: Vibrational frequency calculations were performed on the optimized geometries at the same level of theory. The absence of imaginary frequencies confirms that the structures correspond to true energy minima.
-
Electronic Property Calculation: Using the optimized geometries, single-point energy calculations were performed to derive key electronic properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined.
-
Molecular Electrostatic Potential (MEP): The MEP surface was calculated and mapped onto the molecule's electron density surface to visualize charge distribution.
-
-
Data Analysis: The calculated data for this compound was systematically compared against the baseline data generated for the parent 1H-indazole molecule.
Computational Workflow Diagram
The entire computational process can be visualized as a logical sequence, ensuring a systematic and verifiable approach to data generation.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-6-fluoro-1H-indazole
As researchers and scientists dedicated to advancing drug development, our work with novel compounds like 4-Chloro-6-fluoro-1H-indazole is foundational. However, innovation in the lab must be matched by an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of a robust safety culture and responsible science.
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will delve into the causality behind these procedures, ensuring that every action is understood, validated, and grounded in authoritative safety standards.
Part 1: Hazard Identification and Risk Assessment
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its likely hazard profile from structurally similar halogenated indazoles. These compounds are consistently classified with specific health warnings.
The primary risks are associated with direct contact and ingestion. The halogenated (chloro- and fluoro-) nature of the molecule also places it in a specific category for hazardous waste, primarily due to the environmental impact and the specialized treatment required for its destruction.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][3][5] |
This table is a composite based on data for structurally related chloro- and fluoro- indazole derivatives. Always refer to the supplier-specific SDS for definitive classifications.
Part 2: Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. All laboratory personnel must treat this compound as hazardous from acquisition to disposal.[6]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[5]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: Handle the solid compound and prepare solutions only in a certified chemical fume hood to avoid dust and aerosol formation.[1][8]
Part 3: Waste Characterization and Segregation
Proper segregation is the most critical step in chemical waste management. It prevents dangerous reactions, protects personnel, and ensures that waste is sent to the correct treatment facility. This compound is a halogenated organic compound .[9] This classification dictates its disposal pathway.
The Causality of Segregation: Halogenated organic wastes cannot be disposed of with non-halogenated solvents. The former require high-temperature incineration in specialized facilities to ensure the complete destruction of the molecule and to scrub resulting acid gases (like HCl and HF). Mixing these waste streams unnecessarily increases the volume of waste requiring this expensive and energy-intensive treatment.[10]
Waste Segregation Workflow
The following diagram outlines the decision-making process for segregating waste containing this compound.
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A Comprehensive Guide to Personal Protective Equipment for Handling 4-Chloro-6-fluoro-1H-indazole
Introduction: Understanding the Risk Profile
4-Chloro-6-fluoro-1H-indazole belongs to the class of halogenated aromatic heterocyclic compounds. This chemical family is pivotal in pharmaceutical and materials science research.[3] However, the presence of halogen substituents (Chlorine and Fluorine) on the indazole scaffold necessitates a stringent and proactive approach to safety. Based on data from closely related compounds, this compound should be presumed to be harmful if swallowed, a cause of skin and serious eye irritation, and a potential respiratory irritant.[4][5][6] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation—it is an essential pillar of safe laboratory practice.
This guide provides an in-depth, procedural framework for the safe handling of this compound, emphasizing the causality behind each safety measure to build a culture of informed caution in the laboratory.
Hazard Assessment and Core Protective Measures
The primary routes of exposure for compounds like this compound are inhalation of dust particles, skin contact, eye contact, and ingestion.[4][5] The core of our safety protocol is to establish effective barriers against these exposure routes through a combination of engineering controls and appropriate PPE.
Engineering Controls: Your First Line of Defense
Before any PPE is donned, engineering controls must be in place and verified.
-
Chemical Fume Hood: All weighing, handling, and experimental use of this compound must be conducted within a certified chemical fume hood.[1][2] This is critical to minimize the inhalation of airborne particles or vapors.[7]
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood is for direct protection, while overall lab ventilation protects the general environment.[4]
-
Safety Stations: Verify the location and functionality of the nearest eyewash station and safety shower before beginning work.[4][5]
Personal Protective Equipment (PPE): A Mandated Barrier
The following table summarizes the essential PPE required for handling this compound. Do not proceed with any work until all items are correctly in place.
| Body Area | Required PPE | Specifications and Rationale |
| Hands | Chemical-Resistant Gloves | Type: Nitrile or Neoprene gloves are recommended. Always check the manufacturer's compatibility chart for breakthrough times with any solvents in use.[2][8] Rationale: Prevents direct skin contact, which can cause irritation or burns.[4] Contaminated gloves must be disposed of properly after use.[9] |
| Eyes & Face | Chemical Safety Goggles & Face Shield | Type: ANSI-approved/EN 166 compliant safety goggles are mandatory.[9][10] A face shield must be worn over goggles during procedures with a high risk of splashing or aerosolization.[2] Rationale: Protects against splashes and airborne particles that can cause serious, irreversible eye damage.[4][5] |
| Body | Chemical-Resistant Lab Coat or Apron | Type: A fully buttoned, long-sleeved laboratory coat is the minimum requirement.[2][11] For larger quantities or significant splash risks, a chemically resistant apron over the lab coat is advised.[5] Rationale: Protects skin and personal clothing from contamination.[10] |
| Respiratory | NIOSH-Approved Respirator (as needed) | Type: Work should be confined to a fume hood to eliminate the need for routine respiratory protection.[2] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required based on a formal risk assessment.[1][2] Rationale: Minimizes the inhalation of vapors or dust which can cause respiratory tract irritation.[4][5] |
| Feet | Closed-Toe Shoes | Type: Substantial, non-perforated shoes made of a material like leather or chemical-resistant polymer.[11][12] Rationale: Protects feet from spills and falling objects. Canvas or mesh shoes are unacceptable as they absorb chemicals. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential workflow is critical for minimizing risk. The following protocol outlines the essential steps from preparation to disposal.
Step 1: Pre-Experiment Preparation
-
Review Documentation: Thoroughly read this guide and any available safety information for structurally similar compounds.[1]
-
Verify Engineering Controls: Confirm the fume hood is operational and the sash is at the appropriate working height.
-
Assemble PPE: Gather all required PPE as detailed in the table above. Inspect gloves for any signs of damage or degradation before use.[13]
-
Prepare Work Area: Ensure the fume hood is clean and uncluttered.[1] Designate a specific area within the hood for handling the compound.
Step 2: Handling the Compound
-
Don PPE: Put on your lab coat, closed-toe shoes, safety goggles, and gloves. A face shield and respirator should be used if the risk assessment deems them necessary.
-
Aliquot Chemical: Carefully weigh and transfer the required amount of this compound. Use spatulas and weighing paper to minimize dust formation.[2]
-
Conduct Experiment: Perform all experimental manipulations within the chemical fume hood. Keep the sash as low as possible while maintaining comfortable and safe working access.[1]
-
Container Management: Keep the container of this compound tightly closed when not in use.[4][6]
Step 3: Post-Experiment Cleanup & Disposal
-
Decontaminate: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. Collect this rinsate as hazardous waste.[1]
-
Waste Segregation: This is a critical step. As a halogenated compound, all waste containing this compound, including contaminated solids (gloves, weighing paper) and liquid rinsate, must be disposed of in a designated "Halogenated Organic Waste" container.[1][11][14] Never mix halogenated and non-halogenated waste streams.[14]
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination: gloves first, followed by face shield, goggles, and lab coat.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[6][9]
The workflow for safely handling this compound is visualized below.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
